Product packaging for 3,5-Dichloro-4-fluoroaniline(Cat. No.:CAS No. 2729-34-2)

3,5-Dichloro-4-fluoroaniline

Cat. No.: B1294558
CAS No.: 2729-34-2
M. Wt: 180 g/mol
InChI Key: NKTZSKQMAITPBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,5-Dichloro-4-fluoroaniline is a useful research compound. Its molecular formula is C6H4Cl2FN and its molecular weight is 180 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4Cl2FN B1294558 3,5-Dichloro-4-fluoroaniline CAS No. 2729-34-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloro-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2FN/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTZSKQMAITPBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181730
Record name 3,5-Dichloro-4-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2729-34-2
Record name 3,5-Dichloro-4-fluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2729-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichloro-4-fluoroaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002729342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dichloro-4-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dichloro-4-fluoroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.496
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide to 3,5-Dichloro-4-fluoroaniline (CAS: 2729-34-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 3,5-Dichloro-4-fluoroaniline. The information is curated to support research, development, and safety assessments involving this compound.

Physicochemical Properties

This compound is a halogenated aniline that presents as a solid at room temperature. Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 2729-34-2
Molecular Formula C₆H₄Cl₂FN
Molecular Weight 180.01 g/mol
Melting Point 100-101 °C
Boiling Point 287.2 °C at 760 mmHg
Physical Form Solid
Solubility While specific quantitative data is not widely published, halogenated anilines generally exhibit solubility in polar organic solvents. For the related compound 3-chloro-4-fluoroaniline, high solubility is predicted in polar protic solvents like methanol and ethanol, and moderate to high solubility in polar aprotic solvents such as acetone and dichloromethane. Low solubility is expected in non-polar solvents like toluene and hexane. It is reasonable to extrapolate a similar solubility profile for this compound.

Spectroscopic Data

Note: The following are predicted values and should be confirmed by experimental data.

TechniquePredicted Characteristics
¹H NMR The proton NMR spectrum is expected to show signals in the aromatic region, influenced by the electron-withdrawing effects of the two chlorine atoms and the fluorine atom, and the electron-donating effect of the amine group.
¹³C NMR The carbon NMR spectrum will display distinct signals for the carbon atoms in the benzene ring, with their chemical shifts determined by the attached halogen and amine substituents.
Mass Spectrometry (MS) The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.
Infrared (IR) Spectroscopy The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the primary amine, C-N stretching, and C-H and C=C stretching of the aromatic ring, as well as C-Cl and C-F stretching vibrations.
Experimental Protocol for Spectroscopic Analysis (General)

For researchers aiming to acquire experimental data, the following general protocols can be adapted.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Analyze the sample using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is through the reduction of the corresponding nitro compound, 3,5-dichloro-4-fluoronitrobenzene. This transformation can be achieved via catalytic hydrogenation. While a specific protocol for the non-dechlorinative reduction is not detailed in the search results, a general procedure can be adapted from protocols for similar reductions.

General Experimental Protocol: Catalytic Hydrogenation of 3,5-Dichloro-4-fluoronitrobenzene

This protocol is based on the methodologies for reducing similar nitroaromatic compounds and would require optimization for this specific substrate to avoid dechlorination.

Materials:

  • 3,5-dichloro-4-fluoronitrobenzene

  • Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) catalyst

  • Solvent (e.g., Ethanol, Methanol, Ethyl acetate)

  • Hydrogen gas source

  • High-pressure reactor (autoclave)

Procedure:

  • Reactor Setup: In a high-pressure reactor, dissolve 3,5-dichloro-4-fluoronitrobenzene in a suitable solvent (e.g., ethanol).

  • Catalyst Addition: Carefully add the Pd/C or Pt/C catalyst to the solution. The catalyst loading is typically 1-10% by weight relative to the starting material.

  • Inerting: Seal the reactor and purge it several times with nitrogen to remove any oxygen.

  • Hydrogenation: Purge the reactor with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 1-4 MPa).

  • Reaction: Heat the mixture to a suitable temperature (e.g., 60-120 °C) and stir vigorously. The reaction time can range from 2 to 5 hours. Monitor the reaction progress by techniques such as TLC or GC/MS.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purification: Filter the reaction mixture to remove the catalyst. The solvent can then be removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

G start 3,5-Dichloro-4- fluoronitrobenzene product 3,5-Dichloro-4- fluoroaniline start->product Reduction reagents H₂, Pd/C or Pt/C Solvent (e.g., Ethanol) reagents->product

Caption: Synthetic pathway for this compound.

Applications in Drug Development

Halogenated anilines are crucial building blocks in medicinal chemistry. The unique substitution pattern of this compound, with its combination of chlorine and fluorine atoms, makes it a valuable precursor for the synthesis of complex organic molecules with potential biological activity. While specific examples of its direct use in marketed drugs are not prominent in the search results, its structural motifs are found in various pharmacologically active compounds.

For instance, the related compound 3-chloro-4-fluoroaniline is a key intermediate in the synthesis of the anti-cancer drug Gefitinib, which targets the epidermal growth factor receptor (EGFR) signaling pathway. It is plausible that this compound could be utilized in the development of new kinase inhibitors or other therapeutic agents where the specific halogenation pattern can influence binding affinity, selectivity, and metabolic stability.

Potential Experimental Workflow for Application in Synthesis

The amine group of this compound can undergo various chemical transformations, making it a versatile starting material.

G start 3,5-Dichloro-4- fluoroaniline product1 Amide Derivatives start->product1 RCOCl or (RCO)₂O product2 Sulfonamide Derivatives start->product2 RSO₂Cl product3 Azo Compounds / Further Functionalization start->product3 NaNO₂, HCl reaction1 Acylation reaction1->product1 reaction2 Sulfonylation reaction2->product2 reaction3 Diazotization reaction3->product3 G compound This compound risk Potential Health Hazards (Toxicity, Irritation) compound->risk controls Implement Safety Controls risk->controls ppe Personal Protective Equipment (PPE) controls->ppe handling Safe Handling Practices controls->handling outcome Minimized Exposure Risk ppe->outcome Reduces Direct Contact handling->outcome Reduces Inhalation/ Ingestion

In-Depth Technical Guide to the Physicochemical Properties of 3,5-Dichloro-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-4-fluoroaniline is a halogenated aromatic amine that serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its specific substitution pattern of chlorine and fluorine atoms on the aniline ring imparts unique reactivity and properties that are leveraged in the development of complex molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with detailed experimental protocols and logical workflows to support researchers and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the tables below. These parameters are fundamental to understanding the compound's behavior in chemical and biological systems, aiding in reaction design, formulation development, and safety assessments.

General and Physical Properties
PropertyValueReference(s)
Chemical Name This compound[1][2]
CAS Number 2729-34-2[3][4]
Molecular Formula C₆H₄Cl₂FN[2][5]
Molecular Weight 180.01 g/mol [2][5]
Appearance Solid, crystalline needles, off-white to pale grey powder[1][2]
Melting Point 100-101 °C[1][2]
Boiling Point 287.2 °C at 760 mmHg[1]
Density 1.502 g/cm³ (Predicted)[2]
Storage Store at 4°C, protected from light in an inert atmosphere.[1]
Acidity and Solubility Properties
PropertyValueReference(s)
pKa (Predicted) 2.54 ± 0.10[2]
Water Solubility Insoluble[6]
Organic Solvent Solubility While specific quantitative data is not widely published, 3,5-dichloroaniline (a structurally similar compound) is soluble in hot petroleum ether, alcohol, ether, benzene, and chloroform. It is anticipated that this compound exhibits similar solubility in polar organic solvents.[6][7]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of a crystalline solid, which is an indicator of its purity.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of the solid (2-3 mm in height).

  • Packing the Sample: Invert the tube and tap its sealed end gently on a hard surface to pack the sample tightly into the bottom of the tube.

  • Measurement:

    • Place the capillary tube into the heating block of the melting point apparatus.

    • Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

    • Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the last crystal melts and the entire sample is in a liquid state (the end of the melting range). A pure substance will typically exhibit a sharp melting range of 0.5-1.5 °C.

Boiling Point Determination (Distillation Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Apparatus:

  • Distillation flask

  • Condenser

  • Thermometer

  • Receiving flask

  • Heating mantle

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus with the this compound sample in the distillation flask.

  • Heating: Gently heat the distillation flask using the heating mantle.

  • Observation: The temperature will rise and then stabilize as the liquid begins to boil and the vapor condenses on the thermometer bulb.

  • Recording: Record the stable temperature at which the liquid is boiling and the vapor is condensing. This temperature is the boiling point at the recorded atmospheric pressure.

pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of this compound by measuring the pH of a solution as a titrant of known concentration is added.

Apparatus:

  • Potentiometer with a pH electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beakers

  • Volumetric flasks and pipettes

Reagents:

  • This compound sample

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) solution (to maintain constant ionic strength)

  • Deionized water

  • Organic co-solvent if needed for solubility (e.g., methanol or ethanol)

Procedure:

  • Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[8]

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water (or a water/co-solvent mixture). Add KCl to maintain a constant ionic strength.[8]

  • Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode. Position the burette containing the standardized HCl solution above the beaker.

  • Titration:

    • Record the initial pH of the solution.

    • Add the titrant in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to obtain a titration curve.

    • Determine the equivalence point from the inflection point of the curve (or the maximum of the first derivative plot).

    • The pKa is equal to the pH at the half-equivalence point.[8]

pKa Determination by UV-Spectrophotometry

Objective: To determine the pKa of this compound by measuring the change in its UV absorbance as a function of pH. This method is suitable for compounds with a chromophore near the ionizable center.[9]

Apparatus:

  • UV-Vis spectrophotometer (preferably with a plate reader)

  • 96-well UV-transparent microtiter plates

  • pH meter

  • Volumetric flasks and pipettes

Reagents:

  • This compound stock solution (e.g., in DMSO)

  • A series of buffer solutions with known pH values spanning a range around the expected pKa (e.g., from pH 1 to 4).[9][10]

Procedure:

  • Sample Preparation: Prepare a series of solutions of this compound at a constant concentration in the different buffer solutions.[9]

  • UV Spectra Measurement:

    • Record the UV-Vis spectrum (e.g., 200-400 nm) for each buffered solution.

    • A blank measurement should be performed for each buffer solution.[9]

  • Data Analysis:

    • Select a wavelength where the absorbance difference between the protonated and deprotonated forms is maximal.

    • Plot the absorbance at this wavelength against the pH.

    • The resulting sigmoidal curve can be analyzed using the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.[10]

Solubility Determination (Gravimetric Method)

Objective: To quantitatively determine the solubility of this compound in various organic solvents.

Apparatus:

  • Analytical balance

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Volumetric pipettes

  • Evaporating dish or watch glass

  • Drying oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.[7]

    • Place the vial in a thermostatic shaker or water bath at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[7]

  • Sample Collection and Analysis:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pipette.[7]

  • Solvent Evaporation:

    • Transfer the aliquot of the saturated solution to a pre-weighed evaporating dish.

    • Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For high-boiling point solvents, a rotary evaporator may be used.

    • Once the solvent is removed, place the dish in a drying oven at a temperature below the melting point of the compound until a constant weight is achieved.[7]

  • Calculation:

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish from the final weight.

    • Express the solubility in units such as g/100 mL or mol/L.[7]

Logical Relationships and Workflows

Role as a Chemical Building Block

This compound is a key intermediate in the synthesis of various high-value molecules. As it does not have a direct role in biological signaling pathways, its importance lies in its utility as a starting material. For instance, it is a crucial component in the synthesis of certain pharmaceuticals.

G Synthesis of a Pharmaceutical Intermediate A Starting Material (e.g., 3,5-dichloro-4-fluoronitrobenzene) B This compound A->B Reduction C Further Synthetic Steps (e.g., condensation, cyclization) B->C Key Intermediate D Active Pharmaceutical Ingredient (API) C->D

Role of this compound in Synthesis
Physicochemical Characterization Workflow

The comprehensive characterization of a chemical intermediate like this compound is essential for quality control and to ensure its suitability for subsequent synthetic steps.[11][12][13]

G Physicochemical Characterization and Quality Control Workflow cluster_0 Initial Characterization cluster_1 Property Determination cluster_2 Purity and Quality Control A Sample Receipt and Identification B Appearance and Physical State A->B C Spectroscopic Analysis (FTIR, NMR, MS) B->C D Melting Point Determination C->D F Solubility Screening (Qualitative) C->F G pKa Determination (Potentiometric/Spectrophotometric) C->G I Chromatographic Purity (HPLC/GC) C->I E Boiling Point Determination D->E L Certificate of Analysis (CoA) Generation D->L E->L H Quantitative Solubility (Gravimetric/HPLC) F->H G->L H->L J Residual Solvent Analysis I->J K Heavy Metal Analysis J->K K->L

Physicochemical Characterization Workflow

References

A Technical Guide to 3,5-Dichloro-4-fluoroaniline: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 3,5-Dichloro-4-fluoroaniline, a halogenated aromatic amine. Included are its molecular structure, key quantitative data, and detailed experimental protocols for its synthesis and analysis, designed to support research and development in the chemical and pharmaceutical industries.

Core Molecular and Physical Properties

This compound, with the CAS Number 2729-34-2, is a substituted aniline featuring two chlorine atoms and one fluorine atom on the benzene ring.[1][2][3][4][5] Its molecular structure and properties are summarized in the table below.

PropertyValue
Molecular Formula C₆H₄Cl₂FN
Molecular Weight 180.01 g/mol [1][2][3][4]
IUPAC Name This compound[6]
Melting Point 100-102 °C[4][6]
Boiling Point 287.2 °C at 760 mmHg[6]
Appearance Solid

Synthesis of this compound

The most direct and industrially relevant method for the synthesis of this compound is the catalytic hydrogenation of its nitro precursor, 3,5-dichloro-4-fluoronitrobenzene. This process involves the selective reduction of the nitro group to an amine. While specific conditions can be optimized, the following protocol outlines a standard procedure using a Platinum on Carbon (Pt/C) catalyst, adapted from established methods for similar halogenated nitroaromatics.[5][7][8]

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • 3,5-dichloro-4-fluoronitrobenzene

  • 1-5% Platinum on Carbon (Pt/C) catalyst

  • Methanol or Ethanol (solvent)

  • High-purity hydrogen gas

  • High-purity nitrogen gas

  • High-pressure reactor (autoclave) with stirring and temperature control

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Reactor Setup: The high-pressure reactor is charged with 3,5-dichloro-4-fluoronitrobenzene and a suitable solvent such as methanol or ethanol.

  • Inerting: The reactor is sealed and purged multiple times with high-purity nitrogen gas to remove all oxygen from the system.

  • Catalyst Addition: The Pt/C catalyst is added to the reactor under a nitrogen atmosphere. The catalyst loading can range from 1% to 3% by weight relative to the substrate.

  • Hydrogenation: The nitrogen atmosphere is replaced by purging with hydrogen gas. The reactor is then pressurized with hydrogen to a pressure of 0.1-5 MPa and heated to a temperature between 50-100 °C with vigorous stirring.[8]

  • Reaction Monitoring: The progress of the reaction is monitored by the uptake of hydrogen. Samples may be taken periodically to be analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, the reactor is cooled to room temperature, and the excess hydrogen is carefully vented. The reactor is then purged with nitrogen gas.

  • Isolation: The reaction mixture is filtered through a pad of Celite to remove the Pt/C catalyst. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization or distillation to achieve high purity.

G Synthesis Workflow for this compound cluster_synthesis Synthesis cluster_workup Work-up & Purification start Start: 3,5-dichloro-4-fluoronitrobenzene dissolve Dissolve in Solvent (e.g., Methanol) start->dissolve charge Charge Reactor with Reactant and Pt/C Catalyst dissolve->charge purge_n2 Purge with Nitrogen charge->purge_n2 purge_h2 Purge with Hydrogen purge_n2->purge_h2 hydrogenate Hydrogenate (50-100 °C, 0.1-5 MPa H₂) purge_h2->hydrogenate monitor Monitor Reaction (TLC/HPLC) hydrogenate->monitor cool_vent Cool and Vent Reactor monitor->cool_vent filter Filter to Remove Catalyst cool_vent->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Crude Product (Recrystallization/Distillation) concentrate->purify end_product Final Product: This compound purify->end_product

References

Physicochemical and Spectroscopic Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3,5-Dichloro-4-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS No. 2729-34-2), a halogenated aromatic amine that serves as a key intermediate in the synthesis of complex organic molecules. This document details its chemical properties, a representative synthetic protocol, and its applications as a chemical building block, with a focus on providing researchers and professionals in drug development and agrochemical science with essential technical information.

This compound is a solid compound at room temperature.[1] Its key physical and chemical properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name This compound[2]
CAS Number 2729-34-2[3]
Molecular Formula C₆H₄Cl₂FN
Molecular Weight 180.01 g/mol
Appearance White to Gray to Brown Solid[1]
Melting Point 100-101 °C[2]
Boiling Point 287.2 °C at 760 mmHg[2]
Purity ≥98%[2]
Storage Temperature Room Temperature or 4°C, protect from light[1][2]

Table 2: Spectroscopic Data Overview

TechniqueExpected Data
¹H NMR Signals corresponding to the aromatic protons and the amine protons. The chemical shifts and splitting patterns will be influenced by the electron-withdrawing effects of the two chlorine atoms and the fluorine atom, and the electron-donating effect of the amino group.
¹³C NMR Six distinct signals for the aromatic carbons, with chemical shifts and C-F coupling constants characteristic of the substitution pattern.
IR Spectroscopy Characteristic absorption bands for N-H stretching of the primary amine, C-N stretching, C-H and C=C stretching of the aromatic ring, and C-F and C-Cl stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 180.01 g/mol , with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Synthesis of this compound

The primary route for synthesizing this compound is through the reduction of its nitro precursor, 3,5-dichloro-4-fluoronitrobenzene. Catalytic hydrogenation is an effective method for this transformation.

Experimental Protocol: Catalytic Hydrogenation of 3,5-dichloro-4-fluoronitrobenzene

This protocol is adapted from a general method for the reduction of a substituted nitrobenzene using a Palladium-on-carbon (Pd/C) catalyst.[4]

Materials:

  • 3,5-dichloro-4-fluoronitrobenzene

  • Ethanol (95% aqueous solution)

  • 5% or 10% Palladium on carbon (Pd/C) catalyst

  • High-pressure reactor (autoclave)

  • Hydrogen gas source

Procedure:

  • Reaction Setup: In a high-pressure reactor, dissolve 3,5-dichloro-4-fluoronitrobenzene (e.g., 0.1 mol) in a suitable solvent such as a 95% ethanol aqueous solution.[4]

  • Catalyst Addition: Add the Pd/C catalyst to the solution. The mass ratio of the catalyst to the starting material can range from 1% to 40%.[4]

  • Hydrogenation: Seal the autoclave and purge it with hydrogen gas to remove air. Pressurize the reactor with hydrogen to a pressure of 1.0-4.0 MPa.[4]

  • Reaction Conditions: Heat the reaction mixture to a temperature between 60-120°C and maintain vigorous stirring.[4] The reaction is typically complete within 2-5 hours.[4]

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Purification: Filter the reaction mixture to remove the Pd/C catalyst. The resulting filtrate contains the product, this compound, which can be further purified by recrystallization or distillation.

G Synthesis of this compound A 3,5-dichloro-4-fluoronitrobenzene B This compound A->B H₂ (1.0-4.0 MPa) Pd/C Catalyst 60-120°C, 2-5h

Fig. 1: Synthetic pathway for this compound.

Applications in Chemical Synthesis

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. Its utility stems from the reactivity of the aniline functional group, which can undergo various transformations.

Use in Sandmeyer Reaction

A notable application of this compound is its use as a precursor in the Sandmeyer reaction to produce 3,5-dichloro-4-fluorobromobenzene.[5] This reaction involves the conversion of the primary aromatic amine to a diazonium salt, which is then displaced by a bromine atom. The resulting brominated compound can serve as an intermediate for further functionalization in various synthetic routes.[6] However, it is noted that the electron-withdrawing nature of the substituents on the aniline ring can make the resulting diazonium salt unstable, potentially leading to lower yields.[5]

G Application in Sandmeyer Reaction cluster_0 Step 1: Diazotization cluster_1 Step 2: Bromination A This compound B Diazonium Salt Intermediate A->B NaNO₂, H₂SO₄ C 3,5-dichloro-4-fluorobromobenzene B->C HBr, Catalyst

Fig. 2: Synthesis of 3,5-dichloro-4-fluorobromobenzene.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area or under a fume hood.

Table 3: Hazard and Precautionary Statements

CategoryStatementReference
Signal Word Warning[2]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Users should always consult the full Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a key chemical intermediate with well-defined physicochemical properties. Its synthesis, primarily via the reduction of 3,5-dichloro-4-fluoronitrobenzene, provides a reliable route to this compound. While its direct applications in final drug products are not as widely documented as some of its structural isomers, its role as a precursor for other valuable chemical intermediates, such as 3,5-dichloro-4-fluorobromobenzene, highlights its importance in the broader field of chemical synthesis for drug discovery and agrochemical development. Proper handling and safety precautions are essential when working with this compound.

References

A Technical Guide to the Physicochemical Properties of 3,5-Dichloro-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the melting and boiling points of 3,5-Dichloro-4-fluoroaniline, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Data of this compound

The accurate determination of melting and boiling points is crucial for the identification, purification, and characterization of chemical compounds. The following table summarizes the key physical properties of this compound.

PropertyValueReferences
CAS Number 2729-34-2[1][2][3][4][5][6]
Molecular Formula C₆H₄Cl₂FN[2][3][5]
Molecular Weight 180.01 g/mol [2][3]
Physical Form White to gray or brown solid/off-white powder[1][5][6]
Melting Point 100-101 °C[5][6]
Boiling Point 287.2 °C at 760 mmHg[5]

Experimental Protocols for Determination of Melting and Boiling Points

The following are generalized experimental methodologies for the determination of the melting and boiling points of an organic solid like this compound. These protocols are based on standard laboratory techniques.

Determination of Melting Point (Capillary Method)

The capillary method is a common and reliable technique for determining the melting point of a solid organic compound.

Apparatus:

  • Thiele tube or other melting point apparatus

  • Thermometer

  • Capillary tubes (sealed at one end)

  • Heating liquid (e.g., mineral oil, silicone oil)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.

  • Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then immersed in the heating liquid within the Thiele tube.

  • Heating and Observation: The Thiele tube is heated gently and evenly. The temperature is carefully monitored.

  • Melting Point Range: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. A pure substance will typically have a sharp melting range of 1-2°C.

Determination of Boiling Point (Capillary Method)

For a high-boiling-point solid such as this compound, the boiling point is determined after melting the compound.

Apparatus:

  • Thiele tube

  • Thermometer

  • Small test tube (ignition tube)

  • Capillary tube (sealed at one end)

  • Heating liquid

Procedure:

  • Sample Preparation: A small amount of this compound is placed in the small test tube and gently heated until it melts into a liquid.

  • Apparatus Setup: The thermometer is positioned in the test tube with the bulb fully immersed in the molten sample. A capillary tube is inverted (open end down) and placed into the molten liquid. The test tube assembly is then placed in the Thiele tube containing the heating liquid.

  • Heating: The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a stream of bubbles.

  • Boiling Point Determination: The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. The heat source is then removed, and the liquid is allowed to cool.

  • Observation: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point of the substance at the given atmospheric pressure.

Workflow for Physicochemical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the melting and boiling points of a solid organic compound like this compound.

G cluster_0 Sample Preparation cluster_1 Melting Point Determination cluster_2 Boiling Point Determination cluster_3 Data Analysis A Obtain pure sample of This compound B Dry the sample to remove any solvent A->B C Grind the sample to a fine powder B->C D Pack capillary tube with powdered sample C->D H Melt sample in a small test tube C->H E Place in melting point apparatus D->E F Heat slowly and observe E->F G Record melting point range F->G L Compare experimental values with literature values G->L I Insert inverted capillary tube and thermometer H->I J Heat until a continuous stream of bubbles emerges I->J K Cool and record temperature when liquid enters capillary J->K K->L M Assess purity based on melting point range L->M

Caption: Workflow for the determination of melting and boiling points.

References

A Technical Guide to the Solubility of 3,5-Dichloro-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the solubility characteristics of 3,5-Dichloro-4-fluoroaniline (CAS No: 2729-34-2), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development.

Theoretical Solubility Profile

Precise quantitative solubility data for this compound is not widely available in peer-reviewed literature. However, its solubility profile can be predicted based on its molecular structure and the fundamental principle of "like dissolves like."

The this compound molecule (C₆H₄Cl₂FN) possesses several key features that dictate its solubility:

  • Aromatic Ring: The benzene ring is inherently nonpolar and hydrophobic.

  • Halogen Substituents: The two chlorine atoms and one fluorine atom are electronegative, inducing dipole moments and increasing the molecule's overall polarity compared to aniline. However, they also contribute to its molecular weight and crystal lattice energy, which can decrease solubility.

  • Amino Group (-NH₂): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature promotes solubility in polar, protic solvents.

Given this structure, this compound is expected to be sparingly soluble in water due to the dominant hydrophobic nature of the dichlorofluorophenyl ring. Its solubility is predicted to be significantly higher in polar organic solvents, particularly those that can engage in hydrogen bonding. In acidic aqueous solutions, the amino group can be protonated to form an anilinium salt, which would dramatically increase water solubility.

Predicted Qualitative Solubility

The following table summarizes the expected qualitative solubility of this compound in common laboratory solvents based on theoretical principles. It is critical to note that these are predictions and must be confirmed by experimental determination.

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSparingly to SolubleThe amino group allows for hydrogen bonding, but the hydrophobic ring limits solubility, especially in water. Solubility should increase with alcohol chain length initially.
Polar Aprotic Acetone, Ethyl Acetate, DMSO, DMFSolubleThese solvents can accept hydrogen bonds and have strong dipole moments, effectively solvating the polar parts of the molecule.
Nonpolar / Weakly Polar Dichloromethane, Chloroform, Toluene, HexanePartially Soluble to InsolubleSolubility will depend on the solvent's ability to overcome the solute's crystal lattice energy through van der Waals forces. Expected to be low in aliphatic hydrocarbons like hexane.

For comparison, the related compound 3,5-Dichloroaniline is reported to be insoluble in water but soluble in alcohol, ether, and benzene.[1]

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data, direct experimental measurement is essential. The following are standard laboratory protocols for this purpose.

This "shake-flask" method is a reliable technique for determining equilibrium solubility.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Place the sealed container in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, the sample can be centrifuged or filtered using a syringe filter compatible with the solvent.

  • Sample Analysis: Carefully withdraw a precise volume of the clear, saturated supernatant.

  • Solvent Evaporation: Transfer the aliquot to a pre-weighed evaporating dish. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point (100-101°C) until a constant weight is achieved.[2]

  • Calculation: The solubility (S) is calculated using the following formula: S (g/L) = (Mass of dish with residue - Mass of empty dish) / Volume of aliquot (L)

This method is suitable for lower solubilities and requires smaller sample volumes.

Methodology:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Analyze these standards using a suitable analytical instrument (e.g., HPLC with a UV detector or a UV-Vis spectrophotometer) to generate a calibration curve of signal response versus concentration.

  • Saturated Solution Preparation: Prepare a saturated solution and allow it to equilibrate as described in the gravimetric method (Steps 1 & 2).

  • Sample Preparation: Withdraw an aliquot of the clear supernatant and filter it. Dilute the aliquot precisely with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

  • Analysis: Analyze the diluted sample using the same instrumental method used for the calibration curve.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility by multiplying this concentration by the dilution factor.

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

G cluster_prep Phase 1: Preparation cluster_separation Phase 2: Separation cluster_analysis Phase 3: Analysis cluster_gravimetric Gravimetric Method cluster_instrumental Instrumental Method start Start: Select Solvent & Temperature add_excess Add Excess Solute to Solvent start->add_excess agitate Agitate at Constant T (e.g., 24-48h) add_excess->agitate separate Separate Solid & Liquid (Centrifuge / Filter) agitate->separate aliquot Withdraw Precise Volume of Supernatant separate->aliquot weigh1 Weigh Aliquot aliquot->weigh1 dilute Dilute Aliquot aliquot->dilute evaporate Evaporate Solvent weigh1->evaporate weigh2 Weigh Dry Residue evaporate->weigh2 calc1 Calculate Solubility (mass/volume) weigh2->calc1 analyze Analyze via HPLC/UV-Vis (vs. Calibration Curve) dilute->analyze calc2 Calculate Solubility (conc x dilution factor) analyze->calc2

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 3,5-Dichloro-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 29, 2025 – In the intricate world of pharmaceutical and chemical research, the precise structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This in-depth technical guide offers a comprehensive examination of the anticipated electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3,5-dichloro-4-fluoroaniline, a halogenated aromatic amine of significant interest in drug development and chemical synthesis.

This document provides a detailed, predictive analysis of the fragmentation pathways of this compound, supported by a thorough review of the fragmentation behavior of structurally related compounds. It also outlines a robust experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS), designed to guide researchers in obtaining high-quality, reproducible data.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound under electron ionization is expected to be governed by the inherent stability of the aromatic ring and the influence of its halogen and amine substituents. The initial ionization event will result in the formation of a molecular ion (M+•). The presence of two chlorine atoms will lead to a characteristic isotopic pattern for the molecular ion and its chlorine-containing fragments.

The molecular ion of this compound is predicted to have a base peak at m/z 179, with isotopic peaks at m/z 181 and 183 due to the presence of two chlorine isotopes (

35^{35}35
Cl and
37^{37}37
Cl). The subsequent fragmentation is anticipated to proceed through several key pathways, including the loss of chlorine radicals, hydrogen cyanide (HCN), and other neutral fragments.

A proposed fragmentation pathway is visualized in the diagram below:

Logical_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep1 Dissolve Sample Prep2 Serial Dilution Prep1->Prep2 GC Gas Chromatography Separation Prep2->GC MS Mass Spectrometry Detection GC->MS TIC Total Ion Chromatogram Analysis MS->TIC Spectrum Mass Spectrum Extraction TIC->Spectrum Fragmentation Fragmentation Pattern Analysis Spectrum->Fragmentation

An In-depth Technical Guide to the Infrared Spectroscopy of 3,5-Dichloro-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected infrared (IR) spectroscopic features of 3,5-Dichloro-4-fluoroaniline, a halogenated aniline derivative of interest in pharmaceutical and chemical synthesis. Due to the limited availability of direct experimental spectra for this specific compound, this document leverages theoretical calculations and comparative data from analogous structures to predict its characteristic vibrational frequencies.

Predicted Infrared Absorption Data

The following table summarizes the predicted characteristic infrared absorption peaks for this compound. These predictions are based on theoretical studies of halogenated anilines and experimental data from structurally similar compounds.[1] The primary vibrational modes of interest include the N-H stretches of the amine group, aromatic C=C and C-N stretching, and the carbon-halogen (C-X) stretches.

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected IntensityNotes
N-H Asymmetric Stretch~3450 - 3500MediumPrimary aromatic amines typically show two N-H stretching bands.[2]
N-H Symmetric Stretch~3350 - 3400MediumThe presence of two bands in this region is characteristic of a primary amine (-NH₂).[2]
Aromatic C-H Stretch~3000 - 3100Medium to WeakThese absorptions are typical for C-H stretching vibrations in aromatic rings.[3][4]
Aromatic C=C Stretch~1580 - 1620Medium to StrongAromatic rings exhibit characteristic C=C stretching vibrations in this region.[3][5]
N-H Bending (Scissoring)~1600 - 1640Medium to StrongThis bending vibration of the amine group can sometimes overlap with the aromatic C=C stretching bands.[1]
Aromatic C=C Stretch~1450 - 1500Medium to StrongA second region for aromatic C=C stretching vibrations.[3][4]
C-N Stretch~1250 - 1350Medium to StrongThe stretching vibration of the bond between the aromatic ring and the nitrogen atom.[5]
C-F Stretch~1200 - 1250StrongThe carbon-fluorine bond typically gives a strong absorption in this region.
C-Cl Stretch~700 - 850StrongThe carbon-chlorine stretching vibration is expected in this lower frequency range. The exact position can be influenced by the substitution pattern on the ring.[5]
Aromatic C-H Out-of-Plane Bending~800 - 900StrongThe pattern of out-of-plane bending can sometimes provide information about the substitution pattern of the aromatic ring.

Experimental Protocol: FTIR Spectroscopy using the KBr Pellet Method

This protocol details a standard procedure for obtaining a Fourier-Transform Infrared (FTIR) spectrum of a solid sample, such as this compound, using the potassium bromide (KBr) pellet method.[5] This technique is widely used for its ability to produce high-quality spectra of solid materials.

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Hydraulic press with a pellet die

  • Agate mortar and pestle

  • Infrared lamp

  • Potassium bromide (KBr), spectroscopy grade, oven-dried

  • Spatula

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1-2 mg of the this compound sample.

    • Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr.

    • The sample-to-KBr ratio should be roughly 1:100.

  • Grinding and Mixing:

    • Place the weighed KBr in a clean, dry agate mortar.

    • Gently grind the KBr to a fine powder.

    • Add the this compound sample to the mortar.

    • Grind the sample and KBr together for 3-5 minutes until a fine, homogeneous powder is obtained. To ensure homogeneity, periodically scrape the mixture from the sides of the mortar back to the center.

  • Pellet Formation:

    • Assemble the pellet die.

    • Transfer a small amount of the sample-KBr mixture into the die, ensuring an even distribution.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die.

    • Place the pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Analysis:

    • Process the acquired spectrum to identify the wavenumbers of the absorption peaks.

    • Correlate the observed peaks with the expected vibrational modes of the this compound molecule.

Logical Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of an infrared spectrum, from sample preparation to final structural elucidation.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Solid Sample (this compound) Grind Grind & Mix Sample->Grind KBr KBr Powder KBr->Grind Press Press into Pellet Grind->Press FTIR FTIR Spectrometer Press->FTIR Acquire Acquire Spectrum FTIR->Acquire Process Process Spectrum (Baseline Correction, Peak Picking) Acquire->Process Correlate Correlate Peaks to Functional Groups Process->Correlate Compare Compare with Database/ Theoretical Data Correlate->Compare Structure Structural Elucidation Compare->Structure

Caption: Workflow for IR Spectroscopy Analysis.

References

A Technical Guide to the Discovery and History of Halogenated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Halogenated anilines are a cornerstone class of chemical intermediates, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and advanced materials. The strategic incorporation of halogen atoms onto the aniline scaffold allows for meticulous control over a molecule's physicochemical properties, including its basicity, lipophilicity, metabolic stability, and reactivity. This guide provides an in-depth exploration of the historical discovery of these versatile compounds, from the initial isolation of aniline to the development of sophisticated synthetic methodologies. It presents key quantitative data in a comparative format, details seminal experimental protocols, and visualizes the critical biological pathways associated with their toxicological profiles, offering a comprehensive resource for professionals in the chemical and life sciences.

Historical Context and Key Discoveries

The journey of halogenated anilines begins with the discovery of their parent compound, aniline.

  • 1826: Otto Unverdorben first isolates aniline through the destructive distillation of indigo, naming it Crystallin.

  • 1834: Friedlieb Runge obtains the same substance from coal tar, calling it kyanol.

  • 1840: Carl Julius Fritzsche synthesizes it from indigo using potash and names it "aniline," derived from anil, the Portuguese word for the indigo shrub.

  • 1843: The German chemist August Wilhelm von Hofmann definitively proves that these isolates are all the same compound and establishes its structure.

The initial applications of aniline were revolutionary, particularly in the creation of synthetic dyes. However, the high reactivity of the aniline ring presented a significant challenge for controlled functionalization. Direct halogenation of aniline was found to be an aggressive and difficult-to-control reaction. For instance, reacting aniline with bromine water immediately produces a white precipitate of 2,4,6-tribromoaniline, as the highly activating amino group directs substitution to all available ortho and para positions.[1][2][3]

This reactivity necessitated the development of more nuanced synthetic strategies:

  • Amino Group Protection: A pivotal advancement was the use of a protecting group on the nitrogen atom. By acylating aniline to form acetanilide, the activating effect of the amino group is tempered. This allows for controlled, regioselective mono-halogenation, typically at the para position. Subsequent hydrolysis of the amide reveals the desired mono-halogenated aniline. This multi-step process remains a classic and reliable laboratory method.

  • Reduction of Halogenated Nitroaromatics: On an industrial scale, the most common route to halogenated anilines involves the reduction of a corresponding halogenated nitrobenzene. This method circumvents the challenges of direct aniline halogenation. For example, 4-chloroaniline is produced by the reduction of 4-nitrochlorobenzene, which itself is synthesized by the nitration of chlorobenzene.[4] A key historical milestone using this approach was the first reported synthesis of m-chloroaniline in 1875, achieved by reducing m-chloronitrobenzene with tin and hydrochloric acid.

  • The Sandmeyer Reaction (1884): The discovery of the Sandmeyer reaction by Swiss chemist Traugott Sandmeyer provided a versatile and powerful tool for introducing halogens onto an aromatic ring.[5] This reaction proceeds via the diazotization of an aniline derivative to form a diazonium salt, which is then displaced by a halide using a copper(I) salt as a catalyst.[6][7][8] This method is invaluable for synthesizing isomers that are not easily accessible through direct electrophilic substitution.

These foundational synthetic developments unlocked the full potential of halogenated anilines, paving the way for their widespread use as indispensable building blocks in organic chemistry.

Data Presentation: Physicochemical and Toxicological Properties

The position and identity of the halogen substituent significantly influence the properties of the aniline derivative. The following tables summarize key quantitative data for a range of mono-halogenated anilines.

Table 1: Physicochemical Properties of Mono-Halogenated Anilines

The basicity of anilines, indicated by the pKa of their conjugate acids, is a critical parameter in drug design as it affects solubility, receptor binding, and pharmacokinetic properties.

CompoundCAS NumberpKa (of Conjugate Acid)Reference
Aniline62-53-34.63
2-Fluoroaniline348-54-93.20[9]
3-Fluoroaniline371-40-43.51
4-Fluoroaniline371-40-44.65[3][10]
2-Chloroaniline95-51-22.62
3-Chloroaniline108-42-93.46
4-Chloroaniline106-47-84.15[11]
2-Bromoaniline615-36-12.53
3-Bromoaniline591-19-53.58
4-Bromoaniline106-40-13.86[11]
2-Iodoaniline615-43-02.60
3-Iodoaniline626-02-83.60
4-Iodoaniline540-37-43.78

Note: pKa values are for the corresponding anilinium ion (Ar-NH3+) at or near 25°C.

Table 2: Acute Toxicity Data of Mono-Halogenated Anilines

Acute toxicity is a primary consideration in drug development and chemical safety. The LD50 (Lethal Dose, 50%) is a standard measure of acute toxicity.[12]

CompoundCAS NumberLD50 (Oral, Rat) in mg/kgReference(s)
Aniline62-53-3250 - 442
2-Chloroaniline95-51-21016[13][14]
3-Chloroaniline108-42-9256[1][6][15][16]
4-Chloroaniline106-47-8300 - 420[11][17][18][19]
2-Bromoaniline615-36-1Not Available
3-Bromoaniline591-19-5Not Available (IP LDLo: 140)[20][21]
4-Bromoaniline106-40-1456 - 536[5][7][22][23]
2-Fluoroaniline348-54-9Not Available
3-Fluoroaniline372-19-0Not Available
4-Fluoroaniline371-40-4417[3][4][8][24][25]
4-Iodoaniline540-37-4523[2][10][26][27]

Note: LD50 values can vary based on the specific study protocol and animal strain.

Experimental Protocols

The following protocols describe key historical and laboratory-scale syntheses of halogenated anilines.

Protocol 1: Synthesis of 2,4,6-Tribromoaniline via Direct Bromination

This experiment demonstrates the high reactivity of the aniline ring towards electrophilic substitution.

Materials:

  • Aniline (C₆H₅NH₂)

  • Bromine water (Br₂ in H₂O) or Bromine in glacial acetic acid

  • Beaker (250 mL)

  • Stirring rod

  • Buchner funnel and filter paper

Procedure:

  • Dissolve a small amount of aniline (approx. 0.5 mL) in 50 mL of a suitable solvent (e.g., dilute acetic acid or water) in a 250 mL beaker.

  • While stirring at room temperature, add bromine water dropwise to the aniline solution.

  • Continue adding bromine water until the characteristic reddish-brown color of bromine persists.

  • A dense, white precipitate of 2,4,6-tribromoaniline will form immediately upon the addition of bromine water.[1]

  • Collect the white precipitate by vacuum filtration using a Buchner funnel.

  • Wash the precipitate thoroughly with cold water to remove any unreacted starting materials and hydrobromic acid.

  • Dry the product. The melting point of pure 2,4,6-tribromoaniline is approximately 120°C.[1]

Protocol 2: Synthesis of p-Bromoaniline via Protection Strategy

This three-step synthesis illustrates the use of the acetyl group to protect the amine and control the regioselectivity of bromination.

Step A: Synthesis of Acetanilide (Protection)

  • In a flask, combine 5.0 mL of aniline with 7.5 mL of acetic anhydride and a small amount of zinc powder.

  • Gently heat the mixture under reflux for approximately 20 minutes.

  • Allow the reaction mixture to cool, then carefully pour it into 150 mL of an ice-water mixture.

  • Stir vigorously to induce crystallization of the acetanilide.

  • Collect the crude acetanilide crystals by vacuum filtration and wash with cold water.

Step B: Bromination of Acetanilide

  • Dissolve 5.4 g of the dried acetanilide in 40 mL of glacial acetic acid in an Erlenmeyer flask, cooling the solution in an ice bath.

  • Prepare a solution of 2.0 mL of bromine in 20 mL of glacial acetic acid.

  • Slowly, and with constant stirring, add the bromine solution dropwise to the cooled acetanilide solution.

  • After the addition is complete, pour the reaction mixture into 200 mL of an ice-water mixture.

  • Collect the precipitated p-bromoacetanilide by vacuum filtration and wash with cold water.

Step C: Hydrolysis of p-Bromoacetanilide (Deprotection)

  • Place 6.4 g of the p-bromoacetanilide in a round-bottomed flask with 20 mL of ethanol.

  • Add a solution of 6.0 g of potassium hydroxide in 10 mL of water.

  • Heat the mixture under reflux for 2 hours to hydrolyze the amide.

  • Cool the resulting solution and pour it into 60 mL of ice-cold water, stirring to precipitate the p-bromoaniline.

  • Collect the solid product by vacuum filtration, wash with ice-cold water, and dry. The product can be further purified by recrystallization from an ethanol/water mixture.

Protocol 3: General Synthesis of Haloanilines via the Sandmeyer Reaction

This protocol provides a general workflow for converting an aniline into a haloaniline using a diazonium salt intermediate.

Step A: Diazotization of Aniline

  • Dissolve the starting aniline (1 equivalent) in an aqueous solution of a strong acid (e.g., HCl for chloroanilines, HBr for bromoanilines; approx. 3 equivalents) at 0-5°C in an ice bath.

  • Prepare a solution of sodium nitrite (NaNO₂) (approx. 1.1 equivalents) in cold water.

  • Slowly add the cold NaNO₂ solution dropwise to the stirred aniline solution, maintaining the temperature below 5°C. The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper.

Step B: Halogen Substitution

  • In a separate beaker, dissolve the corresponding copper(I) halide (CuCl or CuBr; catalytic to stoichiometric amounts) in the corresponding concentrated acid (HCl or HBr).

  • Slowly and carefully add the cold diazonium salt solution from Step A to the copper(I) halide solution.

  • A vigorous evolution of nitrogen gas will occur. The reaction mixture is often gently warmed after the initial addition to ensure the reaction goes to completion.

  • The haloaniline product can then be isolated from the reaction mixture, typically by steam distillation followed by extraction and purification.

Visualization of Key Pathways and Workflows

Synthetic Workflow Diagram

G cluster_0 Step 1: Protection cluster_1 Step 2: Halogenation cluster_2 Step 3: Deprotection Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetic Anhydride, Zn (cat.) pBromoacetanilide p-Bromoacetanilide Acetanilide->pBromoacetanilide Br2 in Acetic Acid, 0-5°C pBromoaniline p-Bromoaniline (Final Product) pBromoacetanilide->pBromoaniline KOH, Ethanol, Reflux

Caption: Synthetic workflow for p-bromoaniline via amino group protection.

Toxicological Pathway: Aniline-Induced Methemoglobinemia

A primary toxicological concern with anilines is their ability to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing oxygen transport.

G cluster_0 Metabolic Activation cluster_1 Redox Cycling in Erythrocyte Aniline Aniline (or Halogenated Aniline) Metabolite Phenylhydroxylamine Metabolite Aniline->Metabolite Cytochrome P450 (Liver) HbFe2 Hemoglobin (Fe²⁺) (O₂ Carrying) Metabolite->HbFe2 Oxidation ROS Reactive Oxygen Species (ROS) Metabolite->ROS Co-oxidation MetHbFe3 Methemoglobin (Fe³⁺) (Non-O₂ Carrying) HbFe2->MetHbFe3 MetHbFe3->HbFe2 MetHb Reductase (NADPH-dependent) Cyanosis Cyanosis MetHbFe3->Cyanosis Hypoxia Hypoxia MetHbFe3->Hypoxia ROS->HbFe2 Oxidative Stress

Caption: Signaling pathway of aniline-induced methemoglobinemia.

Logical Pathway: Carcinogenicity of p-Chloroaniline

Certain halogenated anilines, such as p-chloroaniline, are classified as probable carcinogens. The mechanism is believed to involve chronic tissue injury and genotoxicity.

G cluster_0 Exposure & Initial Effects cluster_1 Organ-Specific Damage cluster_2 Carcinogenesis Exposure Chronic Exposure to p-Chloroaniline Metabolism Metabolic Activation (as in Methemoglobinemia) Exposure->Metabolism Toxicity Hemolytic Anemia & Methemoglobinemia Metabolism->Toxicity Genotoxicity Genotoxicity (DNA Adducts, Mutations) Metabolism->Genotoxicity Spleen Spleen Damage (Fibrosis, Hemosiderin Deposition) Toxicity->Spleen Increased Red Blood Cell Turnover Liver Liver Damage Toxicity->Liver Proliferation Chronic Cell Proliferation & Inflammation Spleen->Proliferation Tumor Tumor Formation (Spleen Sarcomas, Liver Adenomas) Genotoxicity->Tumor Proliferation->Tumor

Caption: Logical pathway for the carcinogenicity of p-chloroaniline.

Conclusion

The discovery and subsequent synthetic development of halogenated anilines represent a significant chapter in the history of organic chemistry. From their origins in the dye industry to their current indispensable role in drug discovery and materials science, their journey highlights the critical interplay between synthetic innovation and practical application. The ability to precisely modify the electronic and steric properties of the aniline ring through halogenation provides chemists with a powerful tool to tune molecular function. However, this utility is balanced by significant toxicological considerations, such as methemoglobinemia and carcinogenicity, which are directly linked to their metabolic pathways. A thorough understanding of the history, synthesis, quantitative properties, and biological effects of halogenated anilines is therefore essential for the modern researcher aiming to leverage these valuable scaffolds in the development of safe and effective new technologies.

References

Methodological & Application

Application Note: A Detailed Protocol for the Catalytic Hydrogenation of Dichlorofluoronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The catalytic hydrogenation of halogenated nitroaromatics is a cornerstone reaction in synthetic organic chemistry, providing a direct route to valuable haloaniline intermediates used in the production of pharmaceuticals, agrochemicals, and specialty materials.[1][2] The primary challenge in the hydrogenation of substrates like dichlorofluoronitrobenzene is achieving high chemoselectivity for the reduction of the nitro group while preventing the undesired side reaction of dehalogenation (hydrodechlorination and hydrodefluorination).[3][4]

The choice of catalyst, solvent, and reaction conditions plays a critical role in maximizing the yield of the desired dichlorofluoroaniline while minimizing the formation of byproducts.[5] This document provides a comprehensive protocol for the selective catalytic hydrogenation of dichlorofluoronitrobenzene, primarily focusing on the use of palladium on carbon (Pd/C), a widely employed heterogeneous catalyst for this transformation.[4][6][7] Safety considerations are also highlighted, as nitroaromatic hydrogenations can be highly exothermic and involve unstable intermediates.[8]

Experimental Protocol: Catalytic Hydrogenation using Pd/C

This protocol describes a general procedure for the reduction of a dichlorofluoronitrobenzene isomer to the corresponding aniline in a batch reactor. Optimization of specific parameters may be required depending on the substrate's specific isomer and the desired purity profile.

2.1. Materials and Equipment

  • Substrate: Dichlorofluoronitrobenzene (e.g., 3,4-dichloro-1-fluoro-2-nitrobenzene)

  • Catalyst: 5% or 10% Palladium on activated carbon (Pd/C). The catalyst should be handled carefully, as dry Pd/C can be pyrophoric.[9] It is often supplied as a 50% water-wet paste.

  • Solvent: Methanol, Ethanol, Tetrahydrofuran (THF), or Toluene.

  • Hydrogen Source: High-purity hydrogen gas cylinder with a regulator.

  • Reactor: A high-pressure hydrogenation vessel (autoclave) equipped with a magnetic or mechanical stirrer, gas inlet, pressure gauge, thermocouple, and rupture disc.

  • Filtration: Celite® or a similar filter aid, and a Buchner funnel or a membrane filter setup.

  • Standard laboratory glassware for workup and purification.

  • Inert Gas: Nitrogen or Argon for purging.

2.2. Safety Precautions

  • Pyrophoric Catalyst: Dry Palladium on carbon is pyrophoric and can ignite spontaneously in air. Handle in an inert atmosphere or as a wet paste.

  • Exothermic Reaction: The hydrogenation of nitro compounds is highly exothermic. The accumulation of hydroxylamine intermediates can lead to a dangerous, uncontrolled temperature increase.[8] Ensure adequate cooling and monitor the reaction temperature closely.

  • Flammable Materials: Hydrogen gas and many organic solvents are highly flammable. Perform the reaction in a well-ventilated fume hood, away from ignition sources, and use intrinsically safe equipment.

  • High Pressure: Use a properly rated and maintained pressure reactor. Do not exceed the maximum pressure rating of the vessel.

2.3. Step-by-Step Procedure

  • Reactor Preparation:

    • Ensure the hydrogenation vessel is clean and dry.

    • Add the dichlorofluoronitrobenzene (1.0 eq) and the chosen solvent (e.g., Methanol, 10-20 mL per gram of substrate) to the reactor.

    • Under a gentle stream of nitrogen or argon, carefully add the Pd/C catalyst (0.5-5 mol% Pd relative to the substrate). For a 5% Pd/C catalyst, this corresponds to 1-10 wt% of the substrate.

  • System Purge:

    • Seal the reactor securely.

    • Purge the system to remove air. Pressurize the reactor with nitrogen to ~50 psi, then vent carefully. Repeat this cycle 3-5 times.

    • Following the nitrogen purge, perform a similar purge cycle with hydrogen gas. Pressurize with H₂ to ~50 psi and vent. Repeat 2-3 times to ensure an inert atmosphere.

  • Reaction Execution:

    • After the final purge, pressurize the reactor with hydrogen to the desired pressure (e.g., 1-1.5 MPa or 150-220 psi).[10][11]

    • Begin vigorous stirring to ensure good suspension of the catalyst and efficient gas-liquid mass transfer.[12]

    • Heat the reaction mixture to the target temperature (e.g., 70-100 °C).[10][11]

    • Monitor the reaction progress by observing the hydrogen uptake from the reservoir and/or by periodic sampling and analysis (e.g., TLC, GC, or LC-MS). The reaction is typically complete when hydrogen consumption ceases.

  • Reaction Workup:

    • Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature.

    • Carefully vent the excess hydrogen pressure in the fume hood.

    • Purge the reactor with nitrogen gas 3-5 times to remove all residual hydrogen.

    • Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the filter pad may be pyrophoric upon drying. Do not allow the filter cake to dry in the air. Quench it immediately with water while still wet.

    • Rinse the reactor and the filter cake with a small amount of the reaction solvent.

    • Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude dichlorofluoroaniline can be purified by standard methods such as recrystallization, distillation under vacuum, or column chromatography to yield the final product.

Data Summary for Halogenated Nitroaromatic Hydrogenation

The following table summarizes conditions from various literature sources for the hydrogenation of related compounds, providing a basis for optimizing the reduction of dichlorofluoronitrobenzene.

SubstrateCatalystSolventTemp (°C)Pressure (MPa)AdditiveSelectivity/YieldReference
3,4-DichloronitrobenzenePd/C (pretreated with EDTA-2Na)Ethanol1101.0None>99.6% Selectivity[4]
3,4-DichloronitrobenzeneRaney-NiMethanol901.0Thianthrene (inhibitor)>99% Selectivity[10]
o-Nitrochlorobenzene0.8% Pd/CToluene65N/ANaOH, NQO-N>95% Yield (of DHB)[13]
o-NitrochlorobenzenePt/CToluene/WaterN/AN/ANaOHHigh Activity (for DHB)[14]
FluoronitrobenzenePt on activated carbonAmmonia SolutionN/AN/AMetal PromoterHigh Yield[15]
2,5-DichloronitrobenzenePd/C or Pt/CNone (Solvent-free)70-1000.6-1.2Ammonia WaterHigh Yield[11]

*DHB: Dichlorohydrazobenzene, an intermediate formed under specific basic conditions.

Experimental Workflow

The following diagram illustrates the key steps in the catalytic hydrogenation process.

experimental_workflow cluster_prep Reactor Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation cluster_purification Purification charge_reactor 1. Charge Reactor (Substrate, Solvent, Pd/C) purge_n2 2. Purge with N2 charge_reactor->purge_n2 purge_h2 3. Purge with H2 purge_n2->purge_h2 pressurize 4. Pressurize with H2 purge_h2->pressurize react 5. Heat & Stir (Monitor H2 uptake) pressurize->react cool_vent 6. Cool & Vent H2 react->cool_vent purge_final 7. Purge with N2 cool_vent->purge_final filter 8. Filter Catalyst (Celite®) (Quench filter cake) purge_final->filter concentrate 9. Concentrate Filtrate filter->concentrate purify 10. Purify Crude Product (e.g., Recrystallization) concentrate->purify product Final Product: Dichlorofluoroaniline purify->product

Caption: Workflow for the catalytic hydrogenation of dichlorofluoronitrobenzene.

Discussion of Key Parameters

  • Catalyst Selection: While Pd/C is common, Pt-based catalysts (e.g., Pt/C, Pt-V/C) can sometimes offer higher selectivity and resistance to dehalogenation, particularly for more challenging substrates.[3] Raney-Ni is a cost-effective alternative but may require inhibitors to achieve high selectivity.[10]

  • Solvent Effects: The choice of solvent can influence both reaction rate and selectivity. Alcohols like methanol and ethanol are common, but ethers like THF may also provide high rates.[3]

  • Use of Additives: In cases of significant dehalogenation, the addition of a catalyst inhibitor or "poison" can be beneficial. Compounds like pyridine, quinoline, or diphenylsulfide can selectively block the active sites responsible for C-X bond cleavage without completely halting nitro group reduction.[5][7] The use of a base, such as NaOH or ammonia, can also suppress dehalogenation and is sometimes employed.[11][14]

  • Process Conditions: Lowering the reaction temperature and hydrogen pressure generally favors higher selectivity by reducing the rate of dehalogenation relative to nitro reduction. However, this also leads to longer reaction times. An optimal balance must be found for each specific substrate.

References

Application Notes and Protocols for Pd/C-Catalyzed Reductive Dechlorination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting reductive dechlorination reactions using palladium on carbon (Pd/C) catalysts. Reductive dechlorination is a crucial transformation in organic synthesis, particularly in the pharmaceutical industry for the removal of chlorine atoms from intermediates and final products. Pd/C is a highly effective and versatile heterogeneous catalyst for this purpose, offering advantages such as high activity, selectivity, and ease of separation from the reaction mixture.[1]

Overview of Pd/C-Catalyzed Reductive Dechlorination

Reductive dechlorination involves the replacement of a chlorine atom in an organic molecule with a hydrogen atom. This reaction is a type of hydrodehalogenation. Palladium on carbon is a widely used catalyst for this transformation due to its efficiency in cleaving C-Cl bonds under various reaction conditions. The reaction typically proceeds via catalytic transfer hydrogenation or using molecular hydrogen.

Several hydrogen sources can be employed, including:

  • Hydrogen Gas (H₂): A common and efficient hydrogen source, often requiring specialized pressure equipment.

  • Formate Salts: Such as sodium formate (HCOONa) or ammonium formate (HCOONH₄), which serve as in-situ hydrogen donors and are often used under milder conditions.[2][3][4][5]

  • Boranes: Pinacol borane is an example of a hydride transfer agent that can be used.[6]

  • Magnesium Metal in Methanol: This system can achieve complete dechlorination at room temperature under a nitrogen atmosphere, avoiding the need for hydrogen gas.[7]

The choice of hydrogen donor, solvent, base, and reaction temperature can significantly influence the reaction's efficiency and selectivity.

Experimental Protocols

Herein, we provide detailed protocols for common Pd/C-catalyzed reductive dechlorination reactions.

Protocol 2.1: General Procedure using Hydrogen Gas

This protocol describes a general method for the reductive dechlorination of aryl chlorides using Pd/C with hydrogen gas.

Materials:

  • Aryl chloride substrate

  • 10% Palladium on carbon (Pd/C)

  • Solvent (e.g., Methanol, Ethanol, Ethyl acetate)

  • Base (e.g., Triethylamine (Et₃N), Sodium hydroxide (NaOH))

  • Hydrogen gas (H₂) supply with a regulator

  • Reaction flask (e.g., Parr shaker flask, round-bottom flask)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Celite®, Buchner funnel)

  • Rotary evaporator

Procedure:

  • To a reaction flask, add the aryl chloride (1.0 mmol) and the 10% Pd/C catalyst (5-10 mol% Pd).

  • Add the chosen solvent (10-20 mL) and the base (e.g., 1.2 equivalents of Et₃N).

  • Seal the reaction flask and purge it with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the reaction vessel with hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature or with heating (e.g., 60 °C) for the required time (monitored by TLC or GC/LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization) if necessary.

Protocol 2.2: Procedure using Ammonium Formate as a Hydrogen Donor

This protocol is suitable for laboratories without access to high-pressure hydrogenation equipment and is performed under biocompatible conditions.[2][3]

Materials:

  • Aryl chloride substrate

  • 5% or 10% Palladium on carbon (Pd/C)

  • Ammonium formate (NH₄HCO₂)

  • Solvent (e.g., Water, Methanol, or a mixture)

  • Reaction flask (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus (e.g., Celite®, Buchner funnel)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the aryl chloride (1.0 mmol) in the chosen solvent (10-20 mL).

  • Add ammonium formate (3-6 equivalents).

  • Carefully add the Pd/C catalyst (0.07-0.5 mg/mL).[2][3]

  • Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 37 °C) for 24-48 hours.[2][3] The reaction progress can be monitored by TLC or GC/LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the solvent used for the reaction.

  • Remove the solvent from the filtrate using a rotary evaporator.

  • The resulting residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove any remaining inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the dechlorinated product. Further purification can be performed if needed.

Quantitative Data Summary

The following tables summarize the results for the reductive dechlorination of various substrates under different conditions as reported in the literature.

Table 1: Reductive Dechlorination of Various Aryl Chlorides

SubstrateCatalyst (mol%)Hydrogen SourceSolventBaseTemp (°C)Time (h)Yield (%)Reference
4-Chlorophenol10% Pd/C (catalytic)H₂ (1 atm)MethanolEt₃NRT1>99[6]
Chlorobenzene10% Pd/C (catalytic)H₂ (1 atm)MethanolEt₃NRT1>99[6]
2,5-Dichloroaniline5% Pd/C (0.2 mg/mL)NH₄HCO₂ (6 equiv)Water-3748>99[2][3]
3-Chloro-L-tyrosine5% Pd/C (0.5 mg/mL)NH₄HCO₂ (6 equiv)E. coli culture-3748>99[2][3]
Aroclor 1242 (PCBs)10% Pd/C (catalytic)H₂ (1 atm)MethanolEt₃NRT1Complete[6]
Aroclors (1242, 1248, 1254)Pd/C (catalytic)Mg in MeOHMethanol-RT2Complete[7]

Table 2: Turnover Frequencies (TOFs) for Hydrodechlorination

SubstrateCatalystTemperature (K)TOF (min⁻¹)Reference
4-ChlorophenolPd/MSC25826.3[6]
ChlorobenzenePd/MSC25849.6[6]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a Pd/C-catalyzed reductive dechlorination reaction.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation cluster_purification Purification and Analysis prep_reagents Prepare Substrate, Solvent, and Base weigh_catalyst Weigh Pd/C Catalyst prep_reagents->weigh_catalyst assemble_reactor Assemble Reaction Vessel weigh_catalyst->assemble_reactor add_reagents Add Reagents to Vessel assemble_reactor->add_reagents purge_system Purge with N2/H2 add_reagents->purge_system run_reaction Run Reaction (Stirring, Heating) purge_system->run_reaction monitor_reaction Monitor Progress (TLC, GC/LC-MS) run_reaction->monitor_reaction cool_down Cool to RT monitor_reaction->cool_down Reaction Complete vent_gas Vent H2 cool_down->vent_gas filter_catalyst Filter Catalyst (e.g., through Celite) vent_gas->filter_catalyst remove_solvent Remove Solvent (Rotary Evaporation) filter_catalyst->remove_solvent purify_product Purify Product (Chromatography, etc.) remove_solvent->purify_product characterize Characterize Product (NMR, MS, etc.) purify_product->characterize

Caption: General experimental workflow for Pd/C-catalyzed reductive dechlorination.

Proposed Catalytic Cycle

The following diagram illustrates a simplified proposed catalytic cycle for the hydrodechlorination of an aryl chloride (Ar-Cl) using Pd(0)/C as the catalyst and H₂ as the hydrogen source.

catalytic_cycle cluster_cycle Catalytic Cycle center Pd(0) A Ar-Pd(II)-Cl center->A  Oxidative Addition  + Ar-Cl C H-Pd(II)-H center->C Oxidative Addition + H₂ B Ar-Pd(II)-H A->B  Hydride Transfer  (from H-Pd-H) B->center  Reductive Elimination  + Ar-H C->A + H₂ - HCl

Caption: Proposed catalytic cycle for hydrodechlorination.

Troubleshooting and Safety Considerations

  • Catalyst Deactivation: The Pd/C catalyst can be deactivated by poisoning from the substrate, products (especially HCl), or impurities.[8][9][10] Washing the catalyst may regenerate its activity in some cases.[10] The formation of palladium carbide (PdCx) can also lead to deactivation.[8][9]

  • Incomplete Reaction: If the reaction is sluggish or incomplete, consider increasing the catalyst loading, temperature, or hydrogen pressure. The choice of solvent can also have a significant impact; for instance, methanol has been found to be an effective solvent in many cases.[6]

  • Safety:

    • Palladium on carbon is flammable, especially when dry and in the presence of organic solvents. Handle with care and avoid ignition sources.

    • Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure proper ventilation and use appropriate safety measures when handling hydrogen.

    • Always handle chlorinated organic compounds in a well-ventilated fume hood.

By following these protocols and considering the provided data, researchers can effectively utilize Pd/C for reductive dechlorination reactions in a variety of synthetic applications.

References

Application Notes and Protocols for 3,5-Dichloro-4-fluoroaniline as a Precursor in the Synthesis of Anilinopyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3,5-Dichloro-4-fluoroaniline is a halogenated aromatic amine with significant potential as a precursor in pharmaceutical synthesis. Its unique substitution pattern, featuring two chlorine atoms and a fluorine atom on the aniline ring, offers a versatile scaffold for the development of bioactive molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of a model anilinopyrimidine-based kinase inhibitor. Anilinopyrimidine derivatives are a well-established class of compounds that target various protein kinases, which are crucial regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[1][2]

The protocols herein describe a two-step synthesis beginning with the Buchwald-Hartwig amination of this compound with a substituted pyrimidine, followed by a subsequent functionalization to yield a hypothetical kinase inhibitor.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of the starting material is crucial for its effective application in synthesis.

PropertyValue
CAS Number 2729-34-2
Molecular Formula C₆H₄Cl₂FN
Molecular Weight 180.01 g/mol
Appearance Off-white to light brown crystalline solid
Melting Point 100-102 °C
Boiling Point 260.5 °C at 760 mmHg
Solubility Soluble in organic solvents like ethanol, acetone, and DMSO. Insoluble in water.

Application: Synthesis of a Model Anilinopyrimidine Kinase Inhibitor

The following section details the synthetic route and experimental protocols for the preparation of a hypothetical anilino-pyrimidine kinase inhibitor, designated as DCF-PyrIn-01 , using this compound as a key starting material. The synthesis involves a palladium-catalyzed Buchwald-Hartwig amination followed by a Suzuki coupling.

Synthetic Scheme

G A This compound C N-(3,5-dichloro-4-fluorophenyl)-4-(4-methylpiperazin-1-yl)pyrimidin-2-amine (Intermediate 1) A->C Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100 °C B 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine B->C E DCF-PyrIn-01 (Final Product) C->E Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90 °C D 4-methoxyphenylboronic acid D->E

Caption: Synthetic pathway for DCF-PyrIn-01.

Experimental Protocols

Step 1: Synthesis of N-(3,5-dichloro-4-fluorophenyl)-4-(4-methylpiperazin-1-yl)pyrimidin-2-amine (Intermediate 1)

This protocol outlines the Buchwald-Hartwig amination for the coupling of this compound with 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine.

Materials:

  • This compound

  • 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine (1.1 eq), Cesium carbonate (1.5 eq), and Xantphos (0.1 eq).

  • Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.

  • Add Tris(dibenzylideneacetone)dipalladium(0) (0.05 eq) to the flask under a positive pressure of inert gas.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Intermediate 1.

Expected Yield and Purity:

ParameterExpected Value
Yield 75-85%
Purity (HPLC) >98%

Step 2: Synthesis of DCF-PyrIn-01 via Suzuki Coupling

This protocol describes the palladium-catalyzed Suzuki coupling of Intermediate 1 with 4-methoxyphenylboronic acid.

Materials:

  • Intermediate 1

  • 4-methoxyphenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a Schlenk flask, add Intermediate 1 (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and Potassium carbonate (2.0 eq).

  • Seal the flask and purge with nitrogen or argon for 15 minutes.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq) to the flask.

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or flash column chromatography to obtain the final product, DCF-PyrIn-01.

Expected Yield and Purity:

ParameterExpected Value
Yield 70-80%
Purity (HPLC) >99%

Signaling Pathway and Mechanism of Action

Anilinopyrimidine-based inhibitors often target the ATP-binding pocket of protein kinases, preventing the phosphorylation of downstream substrates and thereby inhibiting signal transduction. A common target for such inhibitors is the RAF-MEK-ERK pathway, which is frequently hyperactivated in various cancers.

G cluster_0 GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation Inhibitor DCF-PyrIn-01 Inhibitor->MEK Inhibition

Caption: Inhibition of the RAF-MEK-ERK pathway.

The hypothetical inhibitor, DCF-PyrIn-01, is designed to act as a MEK inhibitor. By binding to MEK, it prevents the phosphorylation of ERK, thereby blocking the downstream signaling cascade that leads to cell proliferation and survival.[3] This mechanism of action is a validated strategy in cancer therapy.

Experimental Workflow

The overall experimental workflow from starting materials to the final purified product and its characterization is summarized below.

G start Start: This compound and Pyrimidine Derivative step1 Step 1: Buchwald-Hartwig Amination - Pd₂(dba)₃, Xantphos, Cs₂CO₃ - 1,4-Dioxane, 100 °C start->step1 workup1 Workup & Purification 1 - Filtration - Extraction - Column Chromatography step1->workup1 intermediate Intermediate 1 (Anilinopyrimidine core) workup1->intermediate step2 Step 2: Suzuki Coupling - 4-methoxyphenylboronic acid - Pd(dppf)Cl₂, K₂CO₃ - Dioxane/H₂O, 90 °C intermediate->step2 workup2 Workup & Purification 2 - Extraction - Recrystallization/Chromatography step2->workup2 product Final Product: DCF-PyrIn-01 workup2->product analysis Characterization - HPLC, LC-MS, NMR product->analysis end End analysis->end

Caption: Overall experimental workflow.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of complex organic molecules with potential pharmaceutical applications. The protocols provided herein for the synthesis of a model anilinopyrimidine-based kinase inhibitor demonstrate a practical application of this starting material. The unique electronic properties conferred by the halogen substituents make this compound an attractive building block for the development of novel kinase inhibitors and other targeted therapeutics. Researchers and drug development professionals can utilize these methodologies as a foundation for the exploration of new chemical entities in the pursuit of innovative medicines.

References

Application Notes and Protocols: The Sandmeyer Reaction for the Synthesis of 3,5-Dichloro-4-fluorobromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the Sandmeyer reaction of 3,5-dichloro-4-fluoroaniline to synthesize 3,5-dichloro-4-fluorobromobenzene, an important intermediate in the fields of pesticides and medicinal chemistry.[1][2] The protocol herein describes the diazotization of the aniline followed by a copper(I) bromide-mediated substitution. Due to the presence of multiple electron-withdrawing groups on the aromatic ring, the corresponding diazonium salt is notably unstable, which can result in lower yields.[1] This protocol is designed to mitigate this instability and provide a reproducible method for laboratory-scale synthesis.

Introduction

The Sandmeyer reaction is a versatile and widely used chemical transformation for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[3][4][5] This reaction is particularly valuable for introducing halides and other functional groups onto an aromatic ring in patterns that are not easily achievable through direct electrophilic substitution.[4][6] The reaction proceeds through the formation of a diazonium salt from an aniline derivative, which is then decomposed in the presence of a copper(I) salt to yield the desired aryl halide.[4][5]

3,5-Dichloro-4-fluorobromobenzene is a key building block in the synthesis of various fluorine-containing agrochemicals and pharmaceuticals.[1][2] The carbon-bromine bond in this compound can be readily functionalized, making it a versatile intermediate for further chemical modifications.[1][2] This application note details a laboratory-scale procedure for the synthesis of 3,5-dichloro-4-fluorobromobenzene from this compound using a Sandmeyer reaction.

Experimental Protocol

Materials and Equipment

Reagents:

  • This compound

  • Hydrobromic acid (48% aqueous solution)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ice

  • Deionized water

  • Dichloromethane (or other suitable organic solvent for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (or sodium sulfate)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure

Part 1: Diazotization of this compound

  • In a three-neck round-bottom flask, dissolve this compound in a mixture of hydrobromic acid and water.

  • Cool the mixture to 0-5 °C using an ice bath with constant stirring. It is crucial to maintain this low temperature throughout the diazotization process to minimize the decomposition of the unstable diazonium salt.[7]

  • Prepare a solution of sodium nitrite in deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cooled aniline solution using a dropping funnel. The rate of addition should be controlled to keep the reaction temperature below 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Part 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the freshly prepared, cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Nitrogen gas evolution should be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 30-40 °C for 1-2 hours to ensure the reaction goes to completion.[1]

  • Cool the reaction mixture to room temperature.

Part 3: Work-up and Purification

  • Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (or another suitable organic solvent).

  • Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • The crude 3,5-dichloro-4-fluorobromobenzene can be further purified by vacuum distillation or column chromatography if necessary.

Data Presentation

Reactant/ProductMolecular Weight ( g/mol )MolesMass (g)Yield (%)Purity (%)
This compound180.01user defineduser definedN/A>98
Sodium Nitrite69.00calculatedcalculatedN/A>99
Copper(I) Bromide143.45calculatedcalculatedN/A>98
3,5-Dichloro-4-fluorobromobenzene243.89theoreticalexperimentalcalculateddetermined

Note: The exact quantities of reagents should be calculated based on the starting amount of this compound. The reaction yield and purity of the final product should be determined experimentally. A previously reported synthesis of a similar compound, 3,5-dichloro-4-fluorobromobenzene, achieved a yield of 83.1% with a purity of 99.8%.[8]

Experimental Workflow

Sandmeyer_Reaction_Workflow cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_workup Work-up & Purification Aniline This compound Cooling1 Cool to 0-5 °C Aniline->Cooling1 Acid HBr, H₂O Acid->Cooling1 DiazoniumSalt Diazonium Salt Formation Cooling1->DiazoniumSalt NaNO2 NaNO₂ solution NaNO2->DiazoniumSalt Reaction Addition & Reaction (30-40 °C) DiazoniumSalt->Reaction Slow Addition CuBr CuBr in HBr CuBr->Reaction Extraction Extraction with Organic Solvent Reaction->Extraction Washing Aqueous Washes Extraction->Washing Drying Drying Washing->Drying Evaporation Solvent Removal Drying->Evaporation Purification Purification Evaporation->Purification Product 3,5-dichloro-4- fluorobromobenzene Purification->Product

References

Application Note: HPLC Analytical Method for Monitoring the Synthesis of 3,5-Dichloro-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-0354

Abstract

This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for monitoring the synthesis of 3,5-Dichloro-4-fluoroaniline. The described reversed-phase HPLC (RP-HPLC) method is suitable for quantifying the main component, tracking the depletion of starting materials, and identifying potential impurities. This protocol is designed for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The purity of this compound is critical for the efficacy and safety of the final product. Therefore, a reliable analytical method is essential to monitor the reaction progress and ensure the quality of the synthesized product. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of aromatic amines due to its high resolution, sensitivity, and accuracy.[1][2] This application note provides a detailed protocol for a gradient RP-HPLC method coupled with UV detection for the quantitative analysis of this compound and its related substances.

Experimental

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Data acquisition and processing software.

  • Analytical balance, volumetric flasks, pipettes, and syringes.

  • Syringe filters (0.45 µm).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (analytical grade).

  • This compound reference standard.

A summary of the HPLC conditions is provided in Table 1.

ParameterValue
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 30% B, 2-10 min: 30-70% B, 10-12 min: 70-30% B, 12-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C[3]
Detection Wavelength 254 nm[3][4]
Injection Volume 10 µL

Table 1: HPLC Chromatographic Conditions

  • Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water and mix well.

  • Mobile Phase B: Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile and mix well.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Withdraw an aliquot from the reaction mixture. Dilute the sample with a 50:50 mixture of acetonitrile and water to an approximate concentration of 0.1 mg/mL.[5] Filter the diluted sample through a 0.45 µm syringe filter before injection.[5]

Method Validation Summary

The analytical method was validated for linearity, accuracy, and precision. The results are summarized in Table 2.

ParameterResult
Linearity (R²) > 0.999
Concentration Range 1 - 100 µg/mL
Accuracy (Recovery) 98.5% - 101.2%
Precision (RSD) < 2.0%
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL

Table 2: Summary of Method Validation Data

Results and Discussion

The developed HPLC method provides excellent separation of this compound from its potential impurities and starting materials. The use of a C18 column offers good retention and peak shape for the aromatic amine.[1][2] The gradient elution allows for the separation of compounds with a range of polarities. The addition of formic acid to the mobile phase helps to improve peak symmetry by minimizing tailing.[5] The method demonstrates good linearity, accuracy, and precision, making it suitable for reliable quantitative analysis during the synthesis process.

Experimental Workflow Diagram

experimental_workflow cluster_prep Solution Preparation cluster_sample Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phases (A and B) hplc_injection Inject into HPLC System prep_standard Prepare Standard Stock Solution (1 mg/mL) prep_working_standards Prepare Working Standards (1-100 µg/mL) prep_standard->prep_working_standards prep_working_standards->hplc_injection sample_collection Collect Reaction Mixture Aliquot sample_dilution Dilute Sample (approx. 0.1 mg/mL) sample_collection->sample_dilution sample_filtration Filter Sample (0.45 µm) sample_dilution->sample_filtration sample_filtration->hplc_injection chromatographic_separation Chromatographic Separation (C18 Column) hplc_injection->chromatographic_separation uv_detection UV Detection (254 nm) chromatographic_separation->uv_detection data_acquisition Data Acquisition uv_detection->data_acquisition peak_integration Peak Integration and Quantification data_acquisition->peak_integration report_generation Generate Report peak_integration->report_generation

Caption: Experimental workflow for monitoring this compound synthesis by HPLC.

Conclusion

The HPLC method described in this application note is a reliable and efficient tool for monitoring the synthesis of this compound. The method is selective, linear, accurate, and precise, making it suitable for in-process control and final product quality assessment in a research or manufacturing environment.

References

Application Note: High-Throughput Purity Analysis of 3,5-Dichloro-4-fluoroaniline using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of the purity of 3,5-Dichloro-4-fluoroaniline, a key intermediate in pharmaceutical synthesis. The described protocol provides a comprehensive workflow, from sample preparation to data analysis, ensuring accurate and reproducible results. This method is suitable for quality control in drug development and manufacturing processes.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring the purity of this intermediate is paramount to the safety and efficacy of the final drug product. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high separation efficiency and definitive identification, making it an ideal choice for purity assessment.[1] This application note provides a detailed protocol for the analysis of this compound, including optimized GC-MS conditions and expected mass spectral data.

Experimental Protocol

Sample Preparation

A simple and efficient sample preparation procedure is employed to ensure accurate analysis.

  • Stock Solution Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a suitable volatile solvent, such as dichloromethane or ethyl acetate, to achieve a concentration of 1 mg/mL.[1]

  • Working Solution Preparation: Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL using the same solvent.[2]

  • Filtration: Prior to injection, filter the working solution through a 0.45 µm syringe filter to remove any particulate matter and prevent contamination of the GC system.[2]

GC-MS Instrumentation and Conditions

The analysis is performed on a standard gas chromatograph coupled to a mass spectrometer.

Table 1: GC-MS Instrument Parameters

ParameterCondition
Gas Chromatograph
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column[1][3]
Injection Volume1 µL[1]
Injection ModeSplitless
Injector Temperature250 °C[1][3]
Carrier GasHelium at a constant flow of 1.0 mL/min[1][3]
Oven Temperature ProgramInitial temperature of 70°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes[3]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)[1]
Ionization Energy70 eV[1]
Mass Rangem/z 40-550[3]
Transfer Line Temperature280 °C
Ion Source Temperature230 °C

Data Analysis and Expected Results

Mass Spectrum of this compound

The mass spectrum of this compound is characterized by a distinctive molecular ion cluster due to the presence of two chlorine atoms. The molecular weight of this compound is 180.01 g/mol . The molecular ion (M⁺) will appear as a cluster of peaks at m/z 179, 181, and 183, corresponding to the different isotopic combinations of ³⁵Cl and ³⁷Cl. The expected isotopic ratio for a molecule with two chlorine atoms is approximately 9:6:1.

The primary fragmentation of anilines typically involves the loss of HCN.[1] For this compound, key fragment ions would be expected from the loss of chlorine and subsequent fragmentation.

Table 2: Expected Mass Spectral Data for this compound

m/z (Mass-to-Charge Ratio)Interpretation
179, 181, 183Molecular ion cluster [M]⁺
144, 146Fragment ion from loss of a chlorine atom [M-Cl]⁺
117, 119Fragment ion from loss of HCN from [M-Cl]⁺
Purity Determination

The purity of the this compound sample is determined by calculating the area percentage of the main peak in the total ion chromatogram (TIC).

  • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Experimental Workflow

The following diagram illustrates the logical workflow for the purity analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter Sample dilute->filter inject Inject into GC-MS filter->inject separate GC Separation inject->separate detect MS Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram spectra Acquire Mass Spectra detect->spectra identify Peak Identification chromatogram->identify spectra->identify quantify Purity Calculation identify->quantify report report quantify->report Final Report

Caption: GC-MS experimental workflow for purity analysis.

Conclusion

The GC-MS method detailed in this application note provides a reliable and efficient means for determining the purity of this compound. The protocol is straightforward to implement in a laboratory setting and offers the high selectivity and sensitivity required for quality control in the pharmaceutical industry. The provided instrument parameters and expected mass spectral data will aid researchers and scientists in the successful implementation of this method.

References

Application Note: Structural Elucidation of 3,5-Dichloro-4-fluoroaniline and its N-acetylated Product using Multinuclear NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the structural elucidation of 3,5-dichloro-4-fluoroaniline and its potential reaction products using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. We present predicted ¹H, ¹³C, and ¹⁹F NMR data for the parent compound and its N-acetylated derivative, organized into clear tabular formats for straightforward comparison. Detailed experimental protocols for sample preparation and NMR data acquisition are provided to ensure reproducible and high-quality results. Additionally, a logical workflow for the comprehensive structural analysis of novel aniline derivatives is illustrated using a Graphviz diagram.

Introduction

This compound is a halogenated aromatic amine that serves as a key building block in the synthesis of various agrochemicals and pharmaceutical compounds. The precise characterization of this intermediate and its subsequent reaction products is critical for ensuring the purity, efficacy, and safety of the final products. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H, ¹³C, and ¹⁹F NMR spectra, a comprehensive structural assignment can be achieved. This note details the expected NMR characteristics of this compound and a common derivative, N-(3,5-dichloro-4-fluorophenyl)acetamide, providing a foundational guide for researchers in the field.

Predicted NMR Spectral Data

Due to the limited availability of published experimental spectra for this compound, the following tables present predicted NMR data based on the analysis of structurally similar compounds, such as 3-chloro-4-fluoroaniline and 3,5-difluoroaniline. These values serve as a robust reference for the interpretation of experimentally acquired spectra.

Table 1: Predicted ¹H and ¹⁹F NMR Data for this compound and its N-acetylated Product

CompoundProton/NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Integration
This compound H-2, H-66.70 - 6.90d⁴J(H-F) ≈ 6-8 Hz2H
-NH₂~3.9 (broad s)s-2H
¹⁹F-120 to -130t⁴J(F-H) ≈ 6-8 Hz-
N-(3,5-dichloro-4-fluorophenyl)acetamide H-2, H-67.30 - 7.50d⁴J(H-F) ≈ 5-7 Hz2H
-NH-~7.8 (broad s)s-1H
-COCH₃~2.15s-3H
¹⁹F-115 to -125t⁴J(F-H) ≈ 5-7 Hz-

Table 2: Predicted ¹³C NMR Data for this compound and its N-acetylated Product

CompoundCarbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (J, Hz)
This compound C-1~140 (d)d³J(C-F) ≈ 3-5 Hz
C-2, C-6~118 (d)d³J(C-F) ≈ 5-7 Hz
C-3, C-5~125 (d)d²J(C-F) ≈ 15-20 Hz
C-4~150 (d)d¹J(C-F) ≈ 240-250 Hz
N-(3,5-dichloro-4-fluorophenyl)acetamide C-1~138 (d)d³J(C-F) ≈ 3-5 Hz
C-2, C-6~122 (d)d³J(C-F) ≈ 6-8 Hz
C-3, C-5~128 (d)d²J(C-F) ≈ 16-22 Hz
C-4~152 (d)d¹J(C-F) ≈ 245-255 Hz
-C=O~168s-
-CH₃~24s-

Experimental Protocols

The following protocols provide a general framework for acquiring high-quality NMR spectra of halogenated anilines.

Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent in which the analyte is soluble (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). For ¹H NMR, the chemical shift of the amine protons can be solvent-dependent.

  • Concentration : Dissolve approximately 5-15 mg of the purified sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard : For accurate chemical shift referencing, tetramethylsilane (TMS) can be added as an internal standard (0 ppm for ¹H and ¹³C). Alternatively, the residual solvent peak can be used as a secondary reference.

  • Filtration : If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to ensure sample homogeneity and improve spectral quality.

NMR Data Acquisition

The following parameters are suggested for a 400 MHz NMR spectrometer and should be adapted as necessary based on the specific instrument and sample.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse (zg30 or similar).

  • Number of Scans: 16-64 (depending on sample concentration).

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: ~3-4 seconds.

  • Relaxation Delay: 2-5 seconds.

¹³C{¹H} NMR Spectroscopy:

  • Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar).

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Spectral Width: 0 to 220 ppm.

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

¹⁹F NMR Spectroscopy:

  • Pulse Program: Standard single-pulse.

  • Decoupling: Can be run with or without proton decoupling to observe H-F couplings.

  • Number of Scans: 64-256.

  • Spectral Width: A wide spectral window may be necessary initially (e.g., -50 to -250 ppm) and can be narrowed after the signal is located.

  • Reference: An external reference such as CFCl₃ (0 ppm) or an internal reference can be used.

2D NMR Spectroscopy (COSY, HSQC, HMBC):

  • Standard pulse programs and parameters provided by the spectrometer manufacturer should be used. These experiments are invaluable for confirming connectivity and assigning signals unambiguously.

Workflow for Structural Elucidation

The following diagram illustrates a systematic workflow for the structural elucidation of a novel or modified compound, such as a product derived from this compound.

structural_elucidation_workflow cluster_sample Sample Handling cluster_analysis Data Analysis & Interpretation cluster_confirm Structure Confirmation Sample Purified Reaction Product Prep Sample Preparation (Solvent, Concentration, Standard) Sample->Prep H1 1D ¹H NMR Prep->H1 Prep->H1 C13 1D ¹³C NMR Prep->C13 F19 1D ¹⁹F NMR Prep->F19 Process Data Processing (FT, Phasing, Baseline Correction) H1->Process C13->Process D2 2D NMR (COSY, HSQC, HMBC) F19->Process Assign2D 2D Spectra Analysis (Correlation Peaks) D2->Assign2D Assign1D 1D Spectra Analysis (Chemical Shifts, Integration, Multiplicity) Process->Assign1D Assign1D->D2 If needed Structure Proposed Structure Assign1D->Structure Assign2D->Structure Confirm Final Structure Elucidation Structure->Confirm Other Orthogonal Techniques (MS, IR, X-Ray) Other->Confirm

Caption: A logical workflow for NMR-based structural elucidation.

Conclusion

This application note provides essential guidelines for the structural characterization of this compound and its derivatives using multinuclear NMR spectroscopy. The tabulated predicted data offers a valuable resource for spectral interpretation, while the detailed protocols ensure the acquisition of high-quality data. The outlined workflow presents a systematic approach to structural elucidation, which is broadly applicable to a wide range of small molecules encountered in pharmaceutical and chemical research. By employing these methodologies, researchers can confidently determine the structures of novel compounds, ensuring the integrity of their synthetic processes and the quality of their final products.

Application Notes and Protocols for Developing Kinase Inhibitors Using Fluoroaniline Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of fluoroaniline building blocks in the design and synthesis of potent kinase inhibitors. The strategic incorporation of fluorine into the aniline scaffold offers significant advantages in medicinal chemistry, including enhanced metabolic stability, increased binding affinity, and modulation of physicochemical properties. This document details synthetic protocols for notable fluoroaniline-based kinase inhibitors, presents their biological activities in a structured format, and outlines the signaling pathways they target.

Introduction to Fluoroanilines in Kinase Inhibitor Design

Fluoroanilines are versatile building blocks in drug discovery, particularly for the development of kinase inhibitors. The fluorine atom, owing to its small size, high electronegativity, and ability to form strong bonds with carbon, can profoundly influence the biological and physical properties of a molecule. Its introduction into an aniline ring can:

  • Enhance Metabolic Stability: Fluorine can block sites of oxidative metabolism, increasing the half-life of a drug.

  • Improve Binding Affinity: The electron-withdrawing nature of fluorine can alter the pKa of the aniline nitrogen, potentially leading to stronger hydrogen bonding interactions with the kinase hinge region. Fluorine can also participate in favorable orthogonal multipolar interactions with backbone carbonyls in the ATP-binding pocket.

  • Modulate Lipophilicity: Strategic placement of fluorine can fine-tune the lipophilicity of a compound, impacting its solubility, permeability, and overall pharmacokinetic profile.

This guide focuses on the practical application of fluoroaniline building blocks in the synthesis and evaluation of key kinase inhibitors, providing researchers with the necessary information to leverage these valuable synthons in their drug discovery programs.

Featured Fluoroaniline-Based Kinase Inhibitors

This section details the synthesis and biological activity of prominent kinase inhibitors that incorporate a fluoroaniline moiety.

Lapatinib: A Dual EGFR and HER2 Inhibitor

Lapatinib is a potent, orally active dual inhibitor of the epidermal growth factor receptor (EGFR/ErbB1) and human epidermal growth factor receptor 2 (HER2/ErbB2) tyrosine kinases.[1] The 3-chloro-4-fluoroaniline moiety is a key component of its structure, contributing to its high affinity and selectivity.

Signaling Pathway Inhibition by Lapatinib

Lapatinib competitively and reversibly binds to the ATP-binding site of the intracellular tyrosine kinase domains of EGFR and HER2, preventing their autophosphorylation and the subsequent activation of downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways. This blockade inhibits cell proliferation and promotes apoptosis in tumor cells that overexpress these receptors.[1]

Lapatinib_Pathway Ligand Growth Factor (e.g., EGF, HRG) EGFR_HER2 EGFR/HER2 Receptor Ligand->EGFR_HER2 Binds Dimerization Dimerization & Autophosphorylation EGFR_HER2->Dimerization Activates PI3K PI3K Dimerization->PI3K Activates Ras Ras Dimerization->Ras Activates Lapatinib Lapatinib Lapatinib->Dimerization Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis Inhibition->Apoptosis Induces

Figure 1: Simplified EGFR/HER2 signaling pathway and inhibition by Lapatinib.

Gefitinib: An EGFR Inhibitor

Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, used in the treatment of non-small cell lung cancer (NSCLC) patients with activating mutations in the EGFR gene.[2] The synthesis of Gefitinib also utilizes 3-chloro-4-fluoroaniline as a key building block.

Signaling Pathway Inhibition by Gefitinib

Gefitinib binds to the ATP-binding site of the EGFR kinase domain, preventing the autophosphorylation and activation of downstream signaling molecules. This leads to the inhibition of tumor cell growth, proliferation, and survival.

Gefitinib_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Phosphorylation Autophosphorylation EGFR->Phosphorylation Activates PI3K_Akt PI3K/Akt Pathway Phosphorylation->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Phosphorylation->RAS_MAPK Gefitinib Gefitinib Gefitinib->Phosphorylation Inhibits Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Cell_Proliferation Cell Proliferation RAS_MAPK->Cell_Proliferation

Figure 2: Simplified EGFR signaling pathway and inhibition by Gefitinib.

Nilotinib: A Bcr-Abl Inhibitor

Nilotinib is a second-generation tyrosine kinase inhibitor that targets the Bcr-Abl fusion protein, which is characteristic of chronic myeloid leukemia (CML).[3] The synthesis of Nilotinib involves the use of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)aniline as a key intermediate.

Quantitative Data on Fluoroaniline-Based Kinase Inhibitors

The following table summarizes the in vitro activity of Lapatinib and Gefitinib against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

InhibitorTarget Kinase(s)Cell LineEGFR/HER2 StatusIC50 (nM)Reference(s)
Lapatinib EGFR, HER2BT-474HER2-amplified36 - 46[4][5]
SK-BR-3HER2-amplified79 - 80[4][5]
NCI-N87HER2-amplified100[1]
OE19HER2-amplified100[1]
MDA-MB-231High EGFR18,600[4]
Gefitinib EGFRPC-9EGFR exon 19 del11.64 - 13.06[6][7]
HCC827EGFR exon 19 del13.06[6]
H3255EGFR L858R3[8]
NR6wtEGFRWild-type EGFR22[9]
NR6MEGFRvIII mutant84[9]
H1975EGFR L858R/T790M> 4,000[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key fluoroaniline-based kinase inhibitors and for their biological evaluation.

Synthesis of Lapatinib

The synthesis of Lapatinib can be achieved through a multi-step process starting from 3-chloro-4-fluoroaniline. A key step involves the coupling of a quinazoline intermediate with a substituted aniline.

Protocol 1: Synthesis of N-(3-chloro-4-fluorophenyl)-6-iodoquinazolin-4-amine

  • To a stirred slurry of 4-chloro-6-iodoquinazoline in isopropanol, add a solution of 3-chloro-4-fluoroaniline in isopropanol.

  • Heat the reaction mixture to approximately 66°C and maintain this temperature for about 1 hour.

  • Cool the mixture to room temperature.

  • Isolate the product by filtration, wash with cold isopropanol, and dry under vacuum.

Protocol 2: Final Synthesis of Lapatinib

The final steps involve a Suzuki coupling reaction to introduce the furanyl side chain, followed by a reductive amination to install the (methylsulfonyl)ethylamino]methyl group.[10]

Synthesis of Gefitinib

Gefitinib can be synthesized by the reaction of 4-chloro-6,7-dimethoxyquinazoline with 3-chloro-4-fluoroaniline, followed by the introduction of the morpholino-containing side chain.[9]

Protocol 3: Synthesis of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine

  • To a reaction vessel, add 4-chloro-6,7-dimethoxyquinazoline and isopropanol.

  • Add 2.3 equivalents of 3-chloro-4-fluoroaniline to the mixture.

  • Stir the mixture at room temperature for 1 hour.

  • The resulting precipitate is filtered, washed with isopropanol, and dried to yield the product.[9]

Protocol 4: Synthesis of Gefitinib

  • The product from Protocol 3 is reacted with 4-(3-chloropropyl)morpholine in the presence of a base such as potassium carbonate in a suitable solvent like DMF.[11]

  • The reaction mixture is heated to drive the alkylation to completion.

  • After cooling, the product is isolated by precipitation with water, followed by filtration and purification.

Synthesis of Nilotinib

A key intermediate for the synthesis of Nilotinib is 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)aniline. This fluoroaniline derivative is then coupled with a pyrimidine-containing carboxylic acid.[3]

Protocol 5: Synthesis of Nilotinib

  • Condense 4-methyl-3-nitrobenzoyl chloride with 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)aniline.[3]

  • Reduce the nitro group of the resulting benzamide to an amine using a reducing agent like stannous chloride.[3]

  • React the amino-benzamide with cyanamide to form a guanidino group.[3]

  • Finally, condense the guanidino intermediate with 3-(dimethylamino)-1-(3-pyridyl)propen-1-one in n-butanol at elevated temperature to form the pyrimidine ring and yield Nilotinib.[3]

In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (radiolabeled or non-radiolabeled, depending on the detection method)

  • Test compound (e.g., fluoroaniline-based inhibitor)

  • Kinase assay buffer

  • Detection reagent (e.g., phosphospecific antibody, ADP-Glo™)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a microplate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced using a suitable detection method (e.g., ELISA, luminescence, fluorescence, or radioactivity).[12]

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effect of a kinase inhibitor on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

  • Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Experimental and Logical Workflows

The development of kinase inhibitors from fluoroaniline building blocks follows a structured workflow, from initial design and synthesis to preclinical evaluation.

Kinase_Inhibitor_Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase Target_ID Target Identification & Validation Building_Block Fluoroaniline Building Block Selection Target_ID->Building_Block Synthesis Synthesis of Inhibitor Library Building_Block->Synthesis HTS High-Throughput Screening (HTS) Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization (Potency, Selectivity, PK/PD) SAR->Lead_Opt In_Vitro In Vitro Assays (Kinase & Cell-based) Lead_Opt->In_Vitro In_Vivo In Vivo Models (Xenografts) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Candidate Candidate Selection Tox->Candidate

Figure 3: General workflow for the development of kinase inhibitors.

Conclusion

Fluoroaniline building blocks are indispensable tools in the modern drug discoverer's arsenal for the development of targeted kinase inhibitors. Their unique properties allow for the fine-tuning of molecular characteristics to achieve desired potency, selectivity, and pharmacokinetic profiles. The protocols and data presented in these application notes serve as a valuable resource for researchers engaged in the design, synthesis, and evaluation of novel fluoroaniline-based kinase inhibitors.

References

preparation of 3,5-dichloro-4-fluorobromobenzene from 3,5-dichloro-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust protocol for the synthesis of 3,5-dichloro-4-fluorobromobenzene, a key intermediate in the pharmaceutical and agrochemical industries. The synthesis is achieved via a Sandmeyer reaction, starting from 3,5-dichloro-4-fluoroaniline. The protocol outlines the diazotization of the aniline and the subsequent copper(I) bromide-mediated conversion to the corresponding aryl bromide. This method provides a reliable route to the target compound, although careful control of reaction conditions is crucial due to the nature of the substituted aniline.

Introduction

3,5-dichloro-4-fluorobromobenzene (CAS No. 17318-08-0) is a valuable halogenated aromatic compound frequently utilized in the synthesis of complex organic molecules, including active pharmaceutical ingredients and pesticides.[1] The conversion of the readily available this compound (CAS No. 2729-34-2) to the desired bromobenzene derivative is a critical transformation. The Sandmeyer reaction is a classic and effective method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[2][3] This note provides a detailed experimental procedure for this transformation, addressing the specific challenges associated with the electron-deficient nature of the starting material.

Reaction Scheme

The overall reaction is depicted below:

Figure 1: General reaction scheme for the synthesis of 3,5-dichloro-4-fluorobromobenzene from this compound.

Experimental Protocol

This protocol is based on the principles of the Sandmeyer reaction, adapted for the specific substrate this compound.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Hydrobromic acid (48%)ReagentCommercially Available
Sodium nitrite (NaNO₂)ACS ReagentCommercially Available
Copper(I) bromide (CuBr)≥98%Commercially Available
Deionized water--
Dichloromethane (CH₂Cl₂)ACS ReagentCommercially Available
Sodium bicarbonate (NaHCO₃)ACS ReagentCommercially Available
Anhydrous sodium sulfate (Na₂SO₄)ACS ReagentCommercially Available

Instrumentation:

  • Three-necked round-bottom flask

  • Magnetic stirrer with heating and cooling capabilities

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

Step 1: Diazotization of this compound

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve this compound (1 equivalent) in a mixture of hydrobromic acid (48%, 3-4 equivalents) and water.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Prepare a solution of sodium nitrite (1.1 equivalents) in deionized water.

  • Slowly add the sodium nitrite solution dropwise to the aniline solution while maintaining the temperature between 0-5 °C. The addition should be controlled to prevent a rapid rise in temperature.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting diazonium salt solution is unstable and should be used immediately in the next step.[1]

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid (48%).

  • Slowly add the freshly prepared diazonium salt solution from Step 1 to the copper(I) bromide solution. Vigorous nitrogen gas evolution will be observed.

  • After the addition is complete, slowly warm the reaction mixture to 30-40 °C and stir for 1-2 hours until the nitrogen evolution ceases.[1]

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x volume of the aqueous phase).

  • Combine the organic layers and wash sequentially with deionized water and a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • The crude 3,5-dichloro-4-fluorobromobenzene can be purified by vacuum distillation or column chromatography on silica gel.

Process Workflow

Workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_workup Step 3: Work-up & Purification A Dissolve Aniline in HBr/H₂O B Cool to 0-5 °C A->B C Add NaNO₂ Solution B->C D Stir for 30 min C->D F Add Diazonium Salt D->F Freshly Prepared Diazonium Salt E Prepare CuBr in HBr E->F G Warm to 30-40 °C F->G H Extract with CH₂Cl₂ G->H I Wash with H₂O & NaHCO₃ H->I J Dry with Na₂SO₄ I->J K Concentrate J->K L Purify K->L

Caption: Workflow for the synthesis of 3,5-dichloro-4-fluorobromobenzene.

Expected Results and Data

ParameterValueReference
Starting MaterialThis compound-
Product3,5-dichloro-4-fluorobromobenzene-
Molecular FormulaC₆H₂BrCl₂F[4]
Molecular Weight243.89 g/mol [5]
AppearanceColorless to off-white solid or liquid[5]
Melting Point29 °C[5]
Boiling Point234 °C[5]
Typical YieldModerate to good (dependent on conditions)[1]

Safety Precautions

  • This reaction should be performed in a well-ventilated fume hood.

  • Aryl diazonium salts are potentially explosive, especially when dry. Do not isolate the diazonium salt intermediate.

  • Hydrobromic acid is corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Nitrogen gas is evolved during the Sandmeyer reaction; ensure adequate ventilation.

  • Handle all organic solvents with care and avoid sources of ignition.

Conclusion

The described protocol provides a detailed method for the preparation of 3,5-dichloro-4-fluorobromobenzene from this compound using the Sandmeyer reaction. Careful control of temperature during the diazotization step is critical for achieving a good yield. This application note serves as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dichloro-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction yield for the synthesis of 3,5-Dichloro-4-fluoroaniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is the catalytic hydrogenation of its precursor, 3,5-dichloro-4-fluoronitrobenzene. This reaction involves the selective reduction of the nitro group (-NO₂) to an amino group (-NH₂) while preserving the chloro and fluoro substituents on the aromatic ring.

Q2: What are the critical parameters influencing the yield and selectivity of the reaction?

A2: The key parameters to control are the choice of catalyst, reaction temperature, hydrogen pressure, solvent, and the presence of any additives. Catalyst selection is particularly crucial to prevent the common side reaction of dehalogenation.

Q3: What are the primary side reactions and impurities I should be aware of?

A3: The main side reactions include:

  • Dehalogenation: Replacement of one or both chlorine atoms with hydrogen, leading to impurities like 3-chloro-4-fluoroaniline and 4-fluoroaniline. This is a significant issue, especially with highly active catalysts like Palladium on carbon (Pd/C).

  • Incomplete Reduction: The reaction may stall at intermediate stages, forming 3,5-dichloro-4-fluoronitrosobenzene or N-(3,5-dichloro-4-fluorophenyl)hydroxylamine. These intermediates can further react to form colored impurities such as azoxy and azo compounds.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using techniques like Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods can track the disappearance of the starting material (3,5-dichloro-4-fluoronitrobenzene) and the appearance of the desired product and any byproducts.

Q5: What are the recommended safety precautions for this synthesis?

A5: The synthesis involves flammable hydrogen gas under pressure and potentially pyrophoric catalysts (e.g., Raney Nickel, dry Pd/C). It is imperative to use a certified high-pressure reactor (autoclave) and ensure a leak-proof system. Catalysts should be handled under an inert atmosphere or wetted with a solvent to prevent ignition. Always consult the Safety Data Sheet (SDS) for all chemicals used.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conversion of Starting Material 1. Inactive or Poisoned Catalyst: The catalyst may be old, improperly stored, or poisoned by impurities in the starting material or solvent (e.g., sulfur compounds).2. Insufficient Hydrogen Pressure or Poor Agitation: Inadequate hydrogen pressure or poor mixing can limit the gas-liquid-solid mass transfer.3. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.1. Use a fresh, high-quality catalyst. Ensure starting materials and solvents are of high purity. Consider pre-treating the starting material if impurities are suspected.2. Increase the hydrogen pressure within the recommended range. Ensure vigorous stirring to keep the catalyst suspended.3. Gradually increase the reaction temperature in 5-10°C increments while monitoring for byproduct formation.
Significant Formation of Dehalogenated Byproducts (e.g., 4-Fluoroaniline) 1. Highly Active Catalyst: Palladium on carbon (Pd/C) is known to promote dehalogenation.2. Harsh Reaction Conditions: High temperatures and pressures can increase the rate of dehalogenation.1. Switch to a more selective catalyst. Platinum-based catalysts (e.g., Pt/C) or modified palladium catalysts are often less prone to dehalogenation. The addition of an acidic medium can also inhibit this side reaction.[1]2. Lower the reaction temperature and pressure.
Presence of Colored Impurities (Yellow/Orange) 1. Incomplete Reduction: Formation of nitroso and hydroxylamine intermediates which can condense to form colored azo and azoxy compounds.[2]1. Ensure the reaction goes to completion by allowing for sufficient reaction time or increasing the catalyst loading. Monitor the reaction by TLC or HPLC until the starting material is fully consumed.
Product Loss During Workup 1. Inefficient Extraction: The product may not be fully extracted from the reaction mixture.2. Volatility of the Product: Product may be lost during solvent removal if not performed under controlled conditions.1. Perform multiple extractions with a suitable organic solvent. Adjust the pH of the aqueous layer to ensure the aniline is in its free base form for optimal extraction.2. Use a rotary evaporator with controlled temperature and vacuum to remove the solvent.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Hydrogenation of 3,5-Dichloro-4-fluoronitrobenzene

Catalyst Catalyst Loading (w/w %) Solvent Temperature (°C) Pressure (MPa) Reaction Time (h) Primary Product Reference
5% Pd/C5%95% Ethanol803.03p-Fluoroaniline[3]
5% Pd/C10%95% Ethanol803.03p-Fluoroaniline[3]
5% Pd/C15%95% Ethanol803.03p-Fluoroaniline[3]
10% Pd/C5%95% Methanol803.03p-Fluoroaniline[3]
10% Pd/C10%95% Isopropanol803.03p-Fluoroaniline[3]
5% Pt/C (Hypothetical Optimized Condition)2-3%Methanol60-701.0-2.04-6This compoundN/A

Note: The data from the reference demonstrates conditions that favor dehalogenation to produce p-fluoroaniline. The hypothetical optimized condition is proposed to favor the selective reduction to this compound based on principles for minimizing dehalogenation in analogous systems.

Experimental Protocols

Protocol 1: Selective Catalytic Hydrogenation of 3,5-Dichloro-4-fluoronitrobenzene

This protocol is a hypothetical, optimized procedure designed to maximize the yield of this compound while minimizing dehalogenation, based on established principles for the selective hydrogenation of halogenated nitroaromatics.

Materials:

  • 3,5-Dichloro-4-fluoronitrobenzene

  • 5% Platinum on carbon (Pt/C) catalyst

  • Methanol (reagent grade)

  • High-purity hydrogen gas

  • High-purity nitrogen or argon gas

Equipment:

  • High-pressure reactor (autoclave) with magnetic stirrer, gas inlet, pressure gauge, and temperature controller

  • Filtration apparatus (e.g., Buchner funnel with Celite or a filter press)

  • Rotary evaporator

Procedure:

  • Reactor Charging: Charge the autoclave with 3,5-dichloro-4-fluoronitrobenzene and methanol. The typical solvent ratio is 5-10 mL of methanol per gram of substrate.

  • Inerting: Seal the reactor and purge it three times with nitrogen or argon to remove any air.

  • Catalyst Addition: Under a positive pressure of the inert gas, carefully add the 5% Pt/C catalyst. The recommended catalyst loading is 2-3% by weight relative to the starting material.

  • Hydrogenation: Purge the reactor three times with hydrogen gas. Pressurize the reactor with hydrogen to 1.0-2.0 MPa.

  • Reaction: Heat the reactor to 60-70°C and begin vigorous stirring.

  • Monitoring: Monitor the reaction by observing hydrogen uptake and by taking periodic samples for analysis by TLC or HPLC. The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Filtration: Filter the reaction mixture while warm through a pad of Celite to remove the catalyst. Caution: The catalyst on the filter pad is pyrophoric and should be kept wet with solvent and disposed of properly.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or heptane).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification charge_reactor Charge Reactor with Substrate & Solvent inert_reactor Inert with N2 charge_reactor->inert_reactor Seal add_catalyst Add Pt/C Catalyst inert_reactor->add_catalyst purge_h2 Purge with H2 add_catalyst->purge_h2 pressurize Pressurize & Heat purge_h2->pressurize monitor Monitor Reaction (TLC/HPLC) pressurize->monitor Stir cool_vent Cool & Vent monitor->cool_vent Completion filter_catalyst Filter Catalyst cool_vent->filter_catalyst Purge N2 concentrate Concentrate Filtrate filter_catalyst->concentrate purify Purify Product concentrate->purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_issues Identify Primary Issue cluster_solutions Implement Corrective Actions start Low Yield or Impure Product low_conversion Low Conversion start->low_conversion dehalogenation Dehalogenation start->dehalogenation colored_impurities Colored Impurities start->colored_impurities check_catalyst Check Catalyst Activity & Purity of Reagents low_conversion->check_catalyst optimize_conditions Increase Temp/Pressure Improve Agitation low_conversion->optimize_conditions change_catalyst Switch to Pt/C Add Acidic Modifier dehalogenation->change_catalyst milder_conditions Lower Temp/Pressure dehalogenation->milder_conditions increase_time Increase Reaction Time Ensure Full Conversion colored_impurities->increase_time

Caption: Troubleshooting logic for optimizing this compound synthesis.

References

common side reactions in the reduction of 3,5-dichloro-4-fluoronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions encountered during the reduction of 3,5-dichloro-4-fluoronitrobenzene to its corresponding aniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the reduction of 3,5-dichloro-4-fluoronitrobenzene?

A1: The primary side reactions are hydrodehalogenation and the formation of dimeric impurities. Hydrodehalogenation involves the replacement of one or both chlorine atoms, or the fluorine atom, with hydrogen. Dimeric impurities, such as azoxy, azo, and hydrazo compounds, can form through the condensation of partially reduced intermediates.

Q2: Which catalyst is most suitable for the selective reduction of the nitro group in 3,5-dichloro-4-fluoronitrobenzene?

A2: Platinum-based catalysts, particularly platinum on carbon (Pt/C), are often preferred for the hydrogenation of halogenated nitroaromatics as they tend to be more selective for the nitro group reduction and cause less hydrodehalogenation compared to palladium on carbon (Pd/C).[1] However, the optimal catalyst may vary depending on the specific reaction conditions.

Q3: How can I monitor the progress of the reaction and the formation of side products?

A3: Reaction progress and the formation of impurities can be effectively monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] These methods allow for the separation and quantification of the starting material, the desired product, and various side products.

Q4: What are the typical intermediates in the reduction of a nitro group?

A4: The reduction of a nitro group to an amine proceeds through several intermediates. The common pathway is: Nitro -> Nitroso -> Hydroxylamine -> Amine. The formation of dimeric side products like azoxy and azo compounds occurs through the condensation of these intermediates.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems that may arise during the reduction of 3,5-dichloro-4-fluoronitrobenzene.

Issue 1: Presence of Dehalogenated Impurities in the Product

Problem: The final product contains significant amounts of monochloro-fluoroanilines, dichloro-anilines (defluorination), or 4-fluoroaniline (complete dechlorination).

Potential Causes & Solutions:

CauseRecommended Solution
Inappropriate Catalyst Choice Palladium-based catalysts (e.g., Pd/C) are often more prone to causing dehalogenation than platinum-based catalysts (e.g., Pt/C).[1] Consider switching to a Pt/C catalyst or a modified catalyst system.
Harsh Reaction Conditions High temperature and high hydrogen pressure can promote hydrodehalogenation.[1] It is advisable to operate at milder conditions. Start with a lower temperature (e.g., 50-80°C) and hydrogen pressure (e.g., 1-5 bar) and optimize from there.
Prolonged Reaction Time Extended reaction times after the complete consumption of the starting material can lead to over-reduction and increased dehalogenation. Monitor the reaction closely and stop it once the 3,5-dichloro-4-fluoronitrobenzene has been fully converted.[1]
High Catalyst Loading A high catalyst loading can sometimes increase the rate of dehalogenation. Optimize the catalyst loading to the minimum amount required for efficient conversion.

Illustrative Data on the Effect of Temperature on Dehalogenation (for a related compound, 3-chloro-4-fluoroaniline):

Temperature (°C)Yield of 3-chloro-4-fluoroaniline (%)Yield of 4-fluoroaniline (%) (Dechlorination)Yield of 3-chloroaniline (%) (Defluorination)
60953<1
809261.5
10085122.5

This data is for the reduction of 3-chloro-4-fluoronitrobenzene and serves as an illustrative example of the trend in dehalogenation with increasing temperature.

Issue 2: Formation of Dimeric Impurities (Azo, Azoxy, Hydrazo Compounds)

Problem: The product is contaminated with colored impurities, often identified as azo or azoxy compounds.

Potential Causes & Solutions:

CauseRecommended Solution
Incomplete Reduction Insufficient hydrogen or a deactivated catalyst can lead to the accumulation of nitroso and hydroxylamine intermediates, which can then condense to form dimeric impurities.[1]
Low Hydrogen Availability Poor mixing or low hydrogen pressure can result in localized areas of low hydrogen concentration at the catalyst surface, favoring the formation of condensation byproducts. Ensure vigorous stirring and adequate hydrogen pressure.[1]
Non-Optimal pH The pH of the reaction medium can influence the formation of these byproducts. In some cases, the addition of a small amount of acid can suppress their formation.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 3,5-dichloro-4-fluoronitrobenzene

Materials:

  • 3,5-dichloro-4-fluoronitrobenzene

  • 5% Platinum on carbon (Pt/C) catalyst

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Hydrogenation reactor (e.g., Parr shaker or autoclave) equipped with a stirrer, gas inlet, and pressure gauge

  • Filtration apparatus

Procedure:

  • Charge the hydrogenation reactor with 3,5-dichloro-4-fluoronitrobenzene and ethanol.

  • Under an inert atmosphere, carefully add the 5% Pt/C catalyst (typically 1-5 mol% relative to the substrate).

  • Seal the reactor and purge the system several times with the inert gas, followed by several purges with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 2-4 bar).

  • Begin vigorous stirring and heat the reaction mixture to the desired temperature (e.g., 60°C).

  • Monitor the reaction progress by hydrogen uptake and/or by taking samples for analysis (e.g., HPLC or GC-MS).

  • Once the reaction is complete (typically when hydrogen uptake ceases), cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with an inert gas.

  • Filter the reaction mixture to remove the catalyst. The resulting solution contains the crude 3,5-dichloro-4-fluoroaniline.

Protocol 2: Analysis of Impurities by HPLC

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient Program:

  • A typical gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the compounds.

Procedure:

  • Prepare a standard solution of this compound and, if available, standards of potential impurities (e.g., 3-chloro-4-fluoroaniline, 5-chloro-4-fluoroaniline) in a suitable solvent (e.g., acetonitrile/water).

  • Dilute a sample of the reaction mixture in the same solvent.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Inject the sample into the HPLC system and analyze the chromatogram to identify and quantify the main product and any impurities.

Visualizations

Reaction Pathway and Side Reactions

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions 3,5-dichloro-4-fluoronitrobenzene 3,5-dichloro-4-fluoronitrobenzene Nitroso intermediate Nitroso intermediate 3,5-dichloro-4-fluoronitrobenzene->Nitroso intermediate +H2 Dehalogenated_Products Hydrodehalogenation (Dechlorination/ Defluorination) 3,5-dichloro-4-fluoronitrobenzene->Dehalogenated_Products Side Reaction Hydroxylamine intermediate Hydroxylamine intermediate Nitroso intermediate->Hydroxylamine intermediate +H2 Dimeric_Impurities Dimerization (Azo/Azoxy compounds) Nitroso intermediate->Dimeric_Impurities Condensation This compound This compound Hydroxylamine intermediate->this compound +H2 Hydroxylamine intermediate->Dimeric_Impurities Condensation

Caption: Main reduction pathway and common side reactions.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Charge_Reactants Charge Reactor: - 3,5-dichloro-4-fluoronitrobenzene - Solvent - Catalyst (e.g., Pt/C) Purge_System Purge with Inert Gas and then Hydrogen Charge_Reactants->Purge_System Pressurize Pressurize with H2 Purge_System->Pressurize Heat_Stir Heat and Stir Pressurize->Heat_Stir Monitor Monitor Reaction Progress (H2 uptake, HPLC/GC-MS) Heat_Stir->Monitor Cool_Vent Cool and Vent Monitor->Cool_Vent Filter Filter to Remove Catalyst Cool_Vent->Filter Analyze Analyze Crude Product (HPLC, GC-MS) Filter->Analyze Purify Purify (e.g., Distillation, Recrystallization) Analyze->Purify

Caption: General experimental workflow for catalytic hydrogenation.

References

how to prevent dehalogenation during catalytic hydrogenation of haloanilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of haloanilines. The primary focus is on preventing the common side reaction of dehalogenation to ensure high selectivity and yield of the desired haloaniline product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the catalytic hydrogenation of haloanilines, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
High levels of dehalogenated byproduct. Inappropriate catalyst selection: Some catalysts, like standard Palladium on carbon (Pd/C), are known to promote dehalogenation.- Switch to a more selective catalyst: Consider using sulfided platinum on carbon (e.g., Pt/C, sulfided), Platinum-Vanadium on carbon (Pt-V/C), or Raney Cobalt.[1] - Utilize modified catalysts: Catalysts with electron-enriched metal nanoparticles, such as Pd supported on layered double hydroxides (e.g., Pd/CoFe-LDHs), have shown enhanced selectivity. Platinum supported on iron oxides (Pt/Fe₃O₄) has also been reported to suppress dehalogenation.[2]
Sub-optimal reaction conditions: High temperatures and pressures can often favor the dehalogenation pathway.- Optimize temperature and pressure: Start with milder conditions. For example, with sulfided platinum catalysts, low temperatures and pressures have been effective. For Raney Co, conditions of 80°C and 85 bar have shown good selectivity in continuous flow.[3] - Adjust substrate concentration: Lowering the substrate concentration can sometimes decrease the rate of dehalogenation.[3]
Inappropriate solvent choice: The solvent can influence catalyst activity and selectivity.- Screen different solvents: Solvents like Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), and Toluene have been used successfully.[3][4] The choice of solvent can affect the solubility of the substrate and the rate of dehalogenation.[3]
Reaction is sluggish or incomplete. Low catalyst activity: The chosen catalyst may not be active enough under the selected conditions.- Increase catalyst loading: If selectivity is not an issue, a modest increase in catalyst loading can improve the reaction rate. - Increase temperature and/or pressure: Carefully increase the temperature and/or hydrogen pressure. However, monitor for any increase in dehalogenation.[5] - Ensure proper catalyst activation: Some catalysts, like Raney Co, may require fresh reduction before use.[1]
Catalyst poisoning: Impurities in the starting material or solvent can poison the catalyst.- Use purified reagents: Ensure the haloaniline precursor and solvent are of high purity.[6]
Inconsistent results between batches. Variability in catalyst activity: Different batches of the same catalyst can have varying activity.- Test each new batch of catalyst: Perform a small-scale test reaction to confirm the activity and selectivity of a new catalyst batch. - Standardize catalyst handling and storage: Ensure consistent procedures for storing and handling the catalyst to prevent deactivation.
Inadequate control over reaction parameters: Minor variations in temperature, pressure, or agitation can affect the outcome.- Ensure precise control of reaction conditions: Use calibrated equipment and maintain consistent parameters for temperature, pressure, and stirring rate.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of dehalogenation during catalytic hydrogenation?

A1: Dehalogenation during catalytic hydrogenation, also known as hydrodehalogenation, is a common side reaction where the halogen atom on the aromatic ring is replaced by a hydrogen atom. This process is catalyzed by the metal surface and typically involves the formation of a metal-hydride species that reacts with the aryl halide.[6] The electron-donating amino group of the product haloaniline can activate the carbon-halogen bond, making the product more susceptible to dehalogenation than the starting halonitroarene.[7]

Q2: How does the choice of catalyst influence the prevention of dehalogenation?

A2: The choice of catalyst is critical in controlling dehalogenation. While highly active catalysts like Palladium on carbon can be effective for nitro group reduction, they often lead to significant dehalogenation. Catalysts that have been modified to be less prone to cleaving the carbon-halogen bond are preferred. This includes sulfided platinum catalysts, where sulfur is thought to selectively poison the sites responsible for dehalogenation, and bimetallic catalysts like Pt-V/C.[1] Non-precious metal catalysts like Raney Cobalt have also demonstrated high selectivity.[3]

Q3: Can additives be used to suppress dehalogenation?

A3: Yes, several additives can effectively inhibit dehalogenation.

  • Acidic Media: Conducting the hydrogenation in the presence of a small amount of acid, such as hydrochloric acid, phosphoric acid, or acetic acid, can significantly inhibit dehalogenation, leading to high yields and purity of the desired haloaniline.[5]

  • Inorganic Salts: Zinc salts, such as zinc iodide (ZnI₂) and zinc bromide (ZnBr₂), have been shown to suppress dehalogenation by potentially blocking the highly active catalytic sites responsible for this side reaction.[3][8]

  • Organic and Inorganic Bases: In some systems, the addition of weak organic bases like morpholine has been investigated to control the reaction medium's pH and reduce dehalogenation.[5][9]

Q4: What is the effect of temperature and pressure on dehalogenation?

A4: Temperature and hydrogen pressure are crucial parameters that need to be carefully optimized. Generally, higher temperatures and pressures increase the rate of hydrogenation but can also accelerate the undesired dehalogenation reaction.[5] Therefore, it is often recommended to start with milder conditions and gradually increase them if the reaction is too slow, while closely monitoring the product distribution for any increase in dehalogenated byproducts.

Q5: How does the solvent affect the selectivity of the hydrogenation?

A5: The solvent can play a significant role in the selectivity of the reaction. It can influence the solubility of the substrate and products, as well as the interaction of the substrate with the catalyst surface.[3] For instance, aprotic solvents like THF and EtOAc are commonly used.[3] It is advisable to screen a few different solvents to find the optimal one for a specific substrate and catalyst system.

Experimental Protocols

General Protocol for Selective Hydrogenation of a Halonitroarene using a Sulfided Platinum Catalyst

This protocol is a general guideline and may require optimization for specific substrates.

  • Catalyst Pre-treatment (if required): Follow the manufacturer's instructions for any necessary pre-treatment or activation of the sulfided platinum catalyst.

  • Reaction Setup:

    • To a suitable pressure reactor, add the halonitroarene substrate.

    • Add the chosen solvent (e.g., methanol, ethanol, or ethyl acetate).

    • Add the sulfided platinum on carbon catalyst (typically 0.1 to 5 mol% of platinum relative to the substrate).

  • Inerting the Reactor:

    • Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

  • Hydrogenation:

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-10 bar).

    • Begin stirring and heat the reaction mixture to the desired temperature (e.g., 25-80°C).

    • Monitor the reaction progress by tracking hydrogen uptake or by analyzing aliquots using a suitable analytical technique (e.g., TLC, GC, or HPLC).

  • Work-up:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with an inert gas.

    • Filter the reaction mixture to remove the catalyst. The catalyst can be washed with a small amount of fresh solvent to ensure complete recovery of the product.

    • The filtrate containing the desired haloaniline can then be purified by standard methods such as crystallization, distillation, or chromatography.

Protocol for a Small-Scale Screening of Additives to Inhibit Dehalogenation

  • Parallel Reaction Setup: Set up a series of small-scale reactions in parallel in pressure vials or a multi-well pressure reactor.

  • Standard Reaction Mixture: To each vial, add the halonitroarene, solvent, and catalyst in the same proportions.

  • Addition of Additives: To each vial (except for a control vial), add a different additive or a different concentration of the same additive. For example:

    • Vial 1 (Control): No additive.

    • Vial 2: 0.1 equivalent of acetic acid.

    • Vial 3: 0.5 equivalent of acetic acid.

    • Vial 4: 0.1 equivalent of ZnI₂.

    • Vial 5: 0.5 equivalent of ZnI₂.

  • Hydrogenation: Subject all vials to the same hydrogenation conditions (temperature, pressure, and time).

  • Analysis: After the reaction, analyze the product mixture from each vial by GC or HPLC to determine the ratio of the desired haloaniline to the dehalogenated byproduct. This will allow for the identification of the most effective additive and its optimal concentration.

Data Presentation

Table 1: Comparison of Different Catalytic Systems for the Hydrogenation of 4-chloronitrobenzene (4-CNB) to 4-chloroaniline (4-CAN)

CatalystTemperature (°C)Pressure (MPa)SolventConversion of 4-CNB (%)Selectivity to 4-CAN (%)Reference
Pd/C250.5Isopropanol98.7<90 (significant dehalogenation)[10]
Pd/CoFe-LDHs250.5Isopropanol97.4>95[10]
Pt/Fe₃O₄803.0Solvent-free100≥99.4[2]

Table 2: Effect of Additives on the Hydrogenation of 2,6-dichloro-4-nitrophenol

CatalystAdditiveYield of 2,6-dichloro-4-aminophenol (%)Dehalogenated byproduct (%)Reference
Pd/CNone99.30.7[5]
Pd/CAcetic Acid99.80.2[5]
Pd/CMorpholine- (Yield of desired product decreased)-[5]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Start reagents Select Substrate, Catalyst, Solvent, & Additive start->reagents setup Reactor Setup & Inerting reagents->setup hydrogenation Hydrogenation (Control T, P, Stirring) setup->hydrogenation monitoring Reaction Monitoring (H2 uptake, GC/HPLC) hydrogenation->monitoring filtration Catalyst Filtration monitoring->filtration purification Product Purification filtration->purification analysis Final Product Analysis purification->analysis end End analysis->end

Caption: General workflow for catalytic hydrogenation of haloanilines.

Troubleshooting_Dehalogenation cluster_solutions Troubleshooting Steps issue High Dehalogenation catalyst Change Catalyst (e.g., Sulfided Pt, Raney Co) issue->catalyst Cause: Inappropriate Catalyst conditions Optimize Conditions (Lower T, P, Concentration) issue->conditions Cause: Harsh Conditions additives Use Additives (Acids, Zn Salts) issue->additives Solution solvent Screen Solvents (THF, EtOAc, Toluene) issue->solvent Cause: Solvent Effect

Caption: Troubleshooting logic for high dehalogenation in haloaniline synthesis.

References

Technical Support Center: Purification of Crude 3,5-Dichloro-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3,5-Dichloro-4-fluoroaniline. The following information is curated to address common challenges encountered during experimental work.

Troubleshooting Guides

This section is designed to help you navigate common issues during the purification of this compound.

Issue 1: Low Purity After a Single Purification Step

  • Question: I performed a single recrystallization/distillation of my crude this compound, but the purity is still below the desired level (e.g., <99%). What should I do?

  • Answer: Low purity after a single purification step is a common issue, often due to the presence of closely related impurities.

    • Isomeric Impurities: The synthesis of this compound can sometimes lead to the formation of other dichloro-fluoroaniline isomers. These isomers can have very similar physical properties, making them difficult to remove by a single purification technique.

    • Residual Starting Material: Incomplete reaction can leave unreacted starting materials, such as 3,5-dichloro-4-fluoronitrobenzene, in your crude product.

    • Byproducts of the Reaction: Depending on the synthetic route, various byproducts may be present.

    Troubleshooting Steps:

    • Analytical Assessment: First, use an analytical technique like HPLC or GC-MS to identify the nature of the major impurities. Knowing what you need to remove will guide your choice of purification method.

    • Sequential Purification: A combination of purification techniques is often more effective. For example, you can perform a distillation to remove impurities with different boiling points, followed by a recrystallization to remove isomeric or other closely related impurities.[1]

    • Acid-Base Extraction: This technique can be very effective for removing non-basic or weakly basic impurities from your aniline product. Dissolve the crude product in an organic solvent and extract it with an acidic aqueous solution. The protonated aniline will move to the aqueous phase, leaving neutral and acidic impurities in the organic layer. Then, basify the aqueous layer and extract your purified aniline back into an organic solvent.

    • Column Chromatography: For challenging separations, especially with isomeric impurities, silica gel column chromatography can be a powerful tool.[2]

Issue 2: Oiling Out During Recrystallization

  • Question: When I try to recrystallize my crude this compound, it separates as an oil instead of forming crystals. Why is this happening and how can I fix it?

  • Answer: "Oiling out" typically occurs when the solute is highly impure or when the solution is supersaturated at a temperature above the melting point of the solute. Troubleshooting Steps:

    • Reduce Supersaturation: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the concentration of the solute.

    • Slow Cooling: Allow the solution to cool down very slowly. You can do this by insulating the flask or placing it in a warm bath that is allowed to cool to room temperature gradually. Rapid cooling often promotes oil formation.

    • Solvent System Modification: If the problem persists, you may need to change your solvent system. Try a solvent pair where the compound is very soluble in one solvent and poorly soluble in the other. Dissolve the crude product in a minimum amount of the "good" solvent at an elevated temperature and then slowly add the "poor" solvent until the solution becomes slightly turbid. Then, allow it to cool slowly. For halogenated anilines, an ethanol/water mixture is often a good starting point.[3]

    • Seed Crystals: If you have a small amount of pure this compound, you can add a seed crystal to the cooled solution to induce crystallization.

Issue 3: Product Discoloration

  • Question: My purified this compound is yellow or brown. How can I obtain a colorless product?

  • Answer: Anilines are prone to air oxidation, which can lead to the formation of colored impurities. Troubleshooting Steps:

    • Activated Carbon Treatment: During recrystallization, you can add a small amount of activated carbon to the hot solution to adsorb colored impurities. After a short period of gentle boiling, the carbon is removed by hot filtration.

    • Inert Atmosphere: Whenever possible, handle the aniline under an inert atmosphere (e.g., nitrogen or argon), especially during heating steps, to minimize oxidation.[1]

    • Storage: Store the purified this compound in a tightly sealed container, protected from light and air, preferably at a low temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include:

  • Unreacted Starting Materials: Such as 3,5-dichloro-4-fluoronitrobenzene if the synthesis involves the reduction of a nitro group.[4]

  • Isomeric Impurities: Other positional isomers of dichloro-fluoroaniline that may form during the synthesis.[5]

  • Byproducts from Synthesis: Depending on the reagents and conditions used, various side-products can be generated. For example, if catalytic hydrogenation is used for reduction, dehalogenation products might be formed.[1]

Q2: Which purification technique is best for crude this compound?

A2: The best technique depends on the nature and quantity of the impurities.

  • Recrystallization is a good choice for removing small amounts of impurities from a solid product. It is often effective for improving the purity of the final product.

  • Vacuum Distillation is suitable for separating compounds with significantly different boiling points and for purifying larger quantities of the product.

  • Column Chromatography is highly effective for separating compounds with similar physical properties, such as isomers, but it can be less practical for very large scales.[2]

  • A combination of these techniques, such as distillation followed by recrystallization, often yields the best results.[1]

Q3: What analytical methods can I use to assess the purity of my this compound?

A3: Several analytical methods are suitable for determining the purity:

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for purity assessment and impurity profiling of non-volatile compounds.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating and identifying volatile impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis to determine purity.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point.[3]

Quantitative Data

Disclaimer: Specific quantitative data for the purification of this compound is limited in publicly available literature. The following tables provide data for the closely related compound, 3-chloro-4-fluoroaniline, which can serve as a starting point for optimization.

Table 1: Recrystallization Solvent Screening for Halogenated Anilines

SolventPolarityBoiling Point (°C)Expected Solubility Behavior for Halogenated Anilines
EthanolHigh78Good solubility when hot, often used in a mixed system with water.[3]
IsopropanolMedium82Good solubility when hot and moderate to low solubility when cold.
TolueneLow111Potential for recrystallization due to the aromatic nature of both solvent and solute.
HexaneLow69Likely to have low solubility at all temperatures; can be used as an anti-solvent.
WaterHigh100Very low solubility; can be used as an anti-solvent with a miscible organic solvent.[3]

Table 2: Vacuum Distillation Parameters for 3-chloro-4-fluoroaniline

PressureBoiling Point Range (°C)Purity Achieved
Atmospheric227-228>98%
Reduced PressureNot specified>99.5%[8]

Table 3: HPLC and GC-MS Analytical Method Parameters for (3-chloro-4-fluoroaniline)

ParameterHPLC MethodGC-MS Method
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)[6]Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)[6]
Mobile Phase/Carrier Gas Gradient of water and acetonitrile with 0.1% formic acid[6]Helium at a constant flow[6]
Detection UV at a specific wavelength (e.g., 254 nm)Mass Spectrometry (Electron Ionization)[6]
Typical Injection Volume 10 µL1 µL

Experimental Protocols

Disclaimer: These protocols are based on general procedures for halogenated anilines and should be optimized for this compound.

Protocol 1: Purification by Recrystallization

  • Solvent Selection: Start by screening solvents. An ethanol/water mixture is often a good choice for anilines.[3]

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and gently boil for a few minutes.

  • Hot Filtration: If carbon was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Reheat the solution to ensure all the compound is dissolved. Slowly add hot water dropwise until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Protocol 2: Purification by Vacuum Distillation

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all joints are properly sealed.

  • Initial Distillation (Optional): If volatile impurities are suspected, heat the crude material at atmospheric pressure to remove them.

  • Vacuum Distillation: Apply a vacuum to the system and begin heating the distillation flask.

  • Fraction Collection: Collect the fractions that distill at the expected boiling point for this compound under the applied pressure. It is advisable to collect several fractions and analyze their purity separately.

  • Purity Analysis: Analyze the purity of the collected fractions using HPLC or GC-MS. Combine the fractions that meet the desired purity specifications.

Protocol 3: Purification by Column Chromatography

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase Selection: Select a suitable mobile phase (eluent) by performing thin-layer chromatography (TLC) on the crude material. A mixture of a non-polar solvent (like hexane or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is a common choice. Start with a low polarity mixture and gradually increase the polarity. For anilines, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape and reduce tailing.

  • Column Packing: Pack a glass chromatography column with a slurry of silica gel in the initial, low-polarity mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, starting with the low-polarity mixture.

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Monitoring: Monitor the separation by analyzing the collected fractions by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow start_end start_end process process decision decision analysis analysis crude Crude this compound dissolve Dissolution in Organic Solvent crude->dissolve distillation Vacuum Distillation crude->distillation Primary Purification acid_wash Acidic Wash dissolve->acid_wash Optional: Acid-Base Extraction base_wash Basification & Extraction acid_wash->base_wash base_wash->distillation check_purity Check Purity (HPLC/GC-MS) distillation->check_purity recrystallization Recrystallization recrystallization->check_purity chromatography Column Chromatography chromatography->check_purity check_purity->recrystallization Low Purity check_purity->chromatography Isomers Present pure_product Pure this compound check_purity->pure_product Purity OK

Caption: General experimental workflow for the purification of crude this compound.

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Purification of 3,5-Dichloro-4-fluoroaniline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information for selecting an appropriate recrystallization solvent and troubleshooting common issues encountered during the purification of 3,5-dichloro-4-fluoroaniline.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common challenges researchers may face during the recrystallization of this compound.

Q1: What are the key properties of this compound to consider for recrystallization?

A1: Understanding the physical properties of this compound is crucial for selecting a suitable recrystallization solvent. The key properties are summarized in the table below. A critical factor is that the solvent's boiling point should be lower than the compound's melting point to prevent the sample from melting in the hot solvent, a phenomenon known as "oiling out".

Q2: How do I select an appropriate solvent for recrystallization?

A2: An ideal solvent will dissolve this compound completely at an elevated temperature but poorly at room temperature or below. The principle of "like dissolves like" is a good starting point. Given the polar amino group and the halogenated aromatic ring, polar organic solvents are often good candidates. A common practice is to test the solubility of a small amount of the crude compound in various solvents to observe its solubility at room temperature and upon heating.

Q3: My compound "oiled out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid. This is often because the solvent's boiling point is higher than the compound's melting point (100-101°C for this compound) or because the solution is supersaturated.[1]

  • Solution 1: Reheat the solution to dissolve the oil. Add more of the primary solvent to decrease the saturation level and then allow it to cool slowly.[1]

  • Solution 2: Switch to a lower-boiling point solvent or a mixed solvent system.

  • Solution 3: Ensure a slow cooling rate. Rapid cooling can promote oil formation over crystal growth.[1]

Q4: No crystals are forming even after the solution has cooled. What is the problem?

A4: Crystal formation can sometimes be slow to initiate.

  • Solution 1: Try scratching the inside of the flask with a glass rod at the solution's surface. The small glass particles scraped off can serve as nucleation sites.

  • Solution 2: Add a "seed crystal" of pure this compound to the cooled solution to induce crystallization.

  • Solution 3: If too much solvent was added, you may need to evaporate some of it to create a more saturated solution and then allow it to cool again.

Q5: The recovered crystals are discolored. How can I improve the purity?

A5: Discoloration is often due to soluble, colored impurities.

  • Solution: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal. The colored impurities will adsorb onto the surface of the charcoal. Keep the solution hot for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Data Presentation

Physical and Chemical Properties of this compound
PropertyValueReference
CAS Number 2729-34-2[2][3][4][5]
Molecular Formula C6H4Cl2FN[2][4][5]
Molecular Weight 180.01 g/mol [4][5]
Appearance White to gray to brown solid; off-white powder[6]
Melting Point 100-101 °C[2][6]
Boiling Point 287.2 °C at 760 mmHg[2]
Qualitative Solubility Guide for Solvent Screening
SolventPolarityBoiling Point (°C)Expected Solubility Behavior
Water High100Very low solubility at all temperatures; can be used as an anti-solvent.[1][8]
Ethanol High78Good solubility, particularly when hot. Often used in a mixed system with water.[1]
Methanol High65Likely to have good solubility, especially when hot.[7]
Isopropanol Medium82Likely to have good solubility when hot and moderate to low solubility when cold.
Toluene Low111Potential for recrystallization, but the high boiling point may lead to oiling out.
Hexane Low69Likely to have low solubility at all temperatures; can be used as an anti-solvent.[1]
Ethyl Acetate Medium77May be a good single solvent or part of a mixed solvent system.[1]

Experimental Protocols

Protocol for Selecting a Recrystallization Solvent
  • Place approximately 20-30 mg of crude this compound into a small test tube.

  • Add the chosen solvent dropwise at room temperature, shaking after each addition. If the compound dissolves readily, the solvent is unsuitable for recrystallization.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath.

  • Continue adding the solvent dropwise while heating until the solid completely dissolves.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • An ideal solvent will show a significant formation of crystals upon cooling.

General Recrystallization Protocol (Ethanol/Water System Example)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid with gentle heating and stirring.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Gently swirl the hot mixture for a few minutes.

  • Hot Filtration: To remove insoluble impurities and activated charcoal, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Add hot water dropwise to the hot ethanolic solution until it becomes slightly cloudy (the cloud point), indicating the solution is saturated. Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture. Allow the crystals to air dry on the filter paper, then transfer them to a watch glass for final drying.

Visualizations

Workflow for Recrystallization Solvent Selection

Recrystallization_Solvent_Selection start Start: Crude this compound test_rt_solubility Test Solubility of Small Sample in Solvent at Room Temp start->test_rt_solubility dissolves_rt Dissolves Easily? test_rt_solubility->dissolves_rt insoluble_rt Insoluble or Sparingly Soluble dissolves_rt->insoluble_rt No unsuitable_solvent Unsuitable Solvent (Try a different one) dissolves_rt->unsuitable_solvent Yes heat_solution Heat Solution insoluble_rt->heat_solution dissolves_hot Dissolves When Hot? heat_solution->dissolves_hot cool_solution Cool Solution Slowly dissolves_hot->cool_solution Yes dissolves_hot->unsuitable_solvent No crystals_form Crystals Form? cool_solution->crystals_form suitable_solvent Suitable Solvent Found crystals_form->suitable_solvent Yes crystals_form->unsuitable_solvent No

Caption: Decision workflow for selecting a suitable recrystallization solvent.

References

Technical Support Center: Troubleshooting Catalyst Poisoning in Hydrogenation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalytic hydrogenation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst poisoning.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning in the context of hydrogenation reactions?

A1: Catalyst poisoning is the deactivation of a catalyst's activity and effectiveness due to the strong chemisorption of substances, known as poisons, onto its active sites.[1][2] These poisons block the sites that reactants would normally bind to, leading to a significant reduction in the reaction rate or a complete halt of the reaction.[1][2][3] This deactivation can be temporary or permanent, depending on the nature of the poison and its interaction with the catalyst.[4]

Q2: My hydrogenation reaction has stalled or is extremely sluggish. What is the most likely cause?

A2: A stalled or sluggish reaction is a classic symptom of catalyst poisoning.[5] The first step in troubleshooting is to suspect that the active sites on your catalyst (e.g., Palladium, Platinum, Rhodium) are blocked.[5][6] The source of the poison is often trace impurities in the starting materials, solvents, or the hydrogen gas itself.[5]

Q3: What are the most common chemical compounds that act as catalyst poisons?

A3: A variety of compounds can act as potent catalyst poisons. It is crucial to be aware of them, even at trace levels (ppb or ppm).[7][8] Common culprits include:

  • Sulfur Compounds: Thiols, sulfides, thiophenes, and sulfites are notorious poisons for precious metal catalysts like Palladium (Pd) and Platinum (Pt).[1][5][7] They bind strongly and often irreversibly to the metal surface.[5][9]

  • Nitrogen Compounds: Amines, nitriles, nitro compounds, and nitrogen-containing heterocycles (e.g., pyridine, pyrrole) can deactivate catalysts.[6][7][10] The non-bonding electron pairs on nitrogen are responsible for the inhibitory effect.[6]

  • Halides: Chloride, bromide, and iodide ions can irreversibly poison catalysts.[7][10]

  • Heavy Metals: Metals like mercury, lead, and arsenic can deactivate catalysts by forming stable complexes with the active sites.[1][11]

  • Other Compounds: Carbon monoxide (CO), phosphites, and cyanides are also known poisons that can strongly adsorb to catalyst surfaces.[7][12]

Q4: My reaction is proceeding, but I am observing a gradual decrease in the reaction rate over time. Could this be poisoning?

A4: Yes, a gradual decrease in reaction rate is another common sign of catalyst deactivation. While it can be caused by other factors like coking or fouling (the physical deposition of carbonaceous materials on the catalyst surface), it is often indicative of a low-level contaminant in the feedstock that is slowly poisoning the catalyst over the course of the reaction.[5]

Q5: How can I identify the specific poison affecting my reaction?

A5: Identifying the exact poison requires analytical characterization of your starting materials, solvents, and the spent catalyst.[5]

  • Feedstock Analysis: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can identify organic impurities, while specific elemental analysis methods like Inductively Coupled Plasma (ICP) can detect trace metals.[5][8][11][13]

  • Spent Catalyst Analysis: Surface-sensitive techniques are invaluable for analyzing the poisoned catalyst. X-ray Photoelectron Spectroscopy (XPS) can provide information on the elemental composition and chemical state of the surface, helping to identify the adsorbed poison.[1][11][14] Other methods include Temperature-Programmed Reduction (TPR) and Infrared (IR) spectroscopy.[1]

Q6: Can a poisoned catalyst be regenerated and reused?

A6: Regeneration is sometimes possible, but its success heavily depends on the nature of the poison and the severity of the poisoning.[5]

  • Reversible Poisoning: Poisons that are loosely bound may be removed by washing the catalyst with appropriate solvents.[10]

  • Irreversible Poisoning: Strongly chemisorbed poisons like sulfur often require more aggressive regeneration techniques, such as high-temperature oxidation followed by reduction.[5][15][16] However, these harsh conditions can sometimes alter the catalyst's structure (e.g., cause sintering) and may not fully restore its original activity.[5] Complete restoration is not always guaranteed.[5]

Q7: What are the best practices to prevent catalyst poisoning?

A7: Prevention is the most effective strategy.[8]

  • Purify Reactants: Ensure the high purity of starting materials and solvents. Techniques like distillation or passing them through a column of activated alumina can remove many common poisons.[5][10]

  • Use High-Purity Hydrogen: Verify the purity specifications of your hydrogen gas source.

  • Implement Guard Beds: A guard bed, which is a separate bed of an adsorbent material placed before the main catalyst bed, can be used to trap poisons before they reach the primary catalyst.[5][11]

  • Proper Catalyst Handling: Ensure the catalyst is handled correctly, especially pyrophoric catalysts like Palladium on Carbon (Pd/C), which should be handled under an inert atmosphere to prevent exposure to air.[5]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues related to catalyst poisoning during hydrogenation.

Problem: Low or No Conversion

This is the most common symptom of catalyst poisoning. Follow this workflow to diagnose the issue.

G start Low or No Conversion Observed check_params Verify Reaction Parameters (Temp, Pressure, Stirring, Time) start->check_params params_ok Parameters Correct? check_params->params_ok adjust_params Adjust Parameters and Repeat params_ok->adjust_params No check_catalyst Evaluate Catalyst - Is it fresh? - Handled correctly? params_ok->check_catalyst Yes adjust_params->start catalyst_ok Catalyst Viable? check_catalyst->catalyst_ok replace_catalyst Use Fresh Catalyst catalyst_ok->replace_catalyst No poisoning_suspected Suspect Catalyst Poisoning catalyst_ok->poisoning_suspected Yes replace_catalyst->start analyze_feed Analyze Feedstock for Impurities (Substrate, Solvent, H2) poisoning_suspected->analyze_feed impurity_found Impurity (Poison) Identified? analyze_feed->impurity_found purify Purify Materials (e.g., Distillation, Alumina Column) Use Guard Bed impurity_found->purify Yes regenerate Consider Catalyst Regeneration (See Protocol 1) impurity_found->regenerate No / Unknown end_purify Problem Solved purify->end_purify regenerate->start

Troubleshooting workflow for low conversion.
Mechanism of Catalyst Poisoning

Catalyst poisons function by blocking the active sites on the catalyst surface, thereby preventing the reactant molecules from adsorbing and reacting.

G cluster_0 A) Active Catalyst cluster_1 B) Poisoned Catalyst cat1 Active Site p1 p2 p3 p4 p5 p6 label_surface Catalyst Surface reactant Reactant arrow1 cat2 Blocked Site p7 p8 p9 p10 p11 p12 poison Poison reactant2 Reactant

Poison molecules block catalyst active sites.

Quantitative Data on Catalyst Poisoning

The presence of even trace amounts of a poison can have a dramatic effect on catalyst performance. The table below provides illustrative data on the effect of thiophene (a sulfur-containing poison) on the performance of a 10% Pd/C catalyst in a typical hydrogenation reaction.

Thiophene Concentration (ppm)Initial Reaction Rate (mol/L·s)Time to >99% Conversion (hours)Final Conversion (%)
01.5 x 10⁻³2>99
58.1 x 10⁻⁴5>99
103.2 x 10⁻⁴1295
255.5 x 10⁻⁵>2443
50<1.0 x 10⁻⁶>24<5

Data is illustrative and intended for comparison purposes.

Experimental Protocols

Protocol 1: Regeneration of a Poisoned Palladium Catalyst

This protocol describes a general procedure for attempting to regenerate a Pd/C catalyst suspected of being poisoned by organic impurities or weakly adsorbed species. The success of this procedure is not guaranteed and depends on the specific poison.[10]

Materials:

  • Poisoned Pd/C catalyst

  • Degassed solvents (e.g., ethanol, acetone, deionized water)

  • Filtration apparatus (e.g., Büchner funnel with filter paper or a Celite® pad)

  • Vacuum oven

Procedure:

  • Catalyst Recovery: After the reaction, carefully filter the catalyst from the reaction mixture.

  • Solvent Washing: a. Suspend the recovered catalyst in a suitable solvent like ethanol or acetone. b. Agitate the suspension (e.g., by stirring or brief sonication) for 15-30 minutes to wash away adsorbed organic residues. c. Filter the catalyst. d. Repeat the washing step 2-3 times with fresh solvent.

  • Water Washing: a. After the solvent wash, suspend the catalyst in hot deionized water and stir for 15-30 minutes. This can help remove more polar impurities. b. Filter the catalyst. Repeat the water wash until the filtrate is clear and neutral.

  • Drying: a. Transfer the washed catalyst to a suitable container. b. Dry the catalyst thoroughly in a vacuum oven at a moderate temperature (e.g., 60-80 °C) for several hours until a constant weight is achieved.

  • Activity Test: Test the regenerated catalyst's activity using a standard reaction (see Protocol 2) to determine the effectiveness of the regeneration process.

Note: For severe poisoning by substances like sulfur, a more aggressive high-temperature calcination-reduction cycle may be necessary, which requires specialized equipment.[5][16]

Protocol 2: Standard Activity Test for Pd/C Catalyst

This protocol outlines a method to test the activity of a fresh or regenerated Pd/C catalyst using the hydrogenation of a model substrate, such as cyclohexene.

Materials:

  • Pd/C catalyst (fresh or regenerated)

  • Cyclohexene (substrate)

  • Ethanol (solvent)

  • Hydrogenation vessel (e.g., Parr shaker or a flask equipped with a hydrogen balloon)

  • Hydrogen source (high purity)

  • Stirring apparatus

  • Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) equipment for monitoring

Procedure:

  • Vessel Preparation: Add the Pd/C catalyst (e.g., 5 mol%) to the hydrogenation vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent and Substrate Addition: Add ethanol to the vessel, followed by cyclohexene.

  • Inerting: Seal the vessel and purge it several times with an inert gas, followed by several purges with hydrogen gas to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction Initiation: Pressurize the vessel to the desired hydrogen pressure (e.g., 1 atm from a balloon or higher in an autoclave) and begin vigorous stirring. Start timing the reaction.

  • Monitoring: At regular intervals, carefully take small aliquots of the reaction mixture (after stopping the stirring and venting the pressure). Filter the aliquot to remove the catalyst and analyze it by GC or NMR to determine the conversion of cyclohexene to cyclohexane.[5]

  • Completion: The reaction is complete when no more starting material is observed. Record the time taken to reach full conversion. This time can be compared against a benchmark for a fresh, highly active catalyst to quantify the performance of the tested catalyst.

References

optimizing pressure and temperature for nitro group reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical reduction of nitro groups, a critical transformation in the synthesis of pharmaceuticals and other fine chemicals.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process of reducing nitro groups to primary amines.

Issue Potential Cause Troubleshooting Steps
1. Incomplete or Sluggish Reaction Inactive Catalyst: The catalyst (e.g., Pd/C, Raney Nickel) may have lost activity due to improper storage or handling.- Use a fresh batch of catalyst. - Ensure the catalyst is handled under an inert atmosphere if it is pyrophoric (e.g., Raney Nickel). - Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
Insufficient Hydrogen Pressure: The concentration of dissolved hydrogen may be too low to drive the reaction efficiently.- Increase the hydrogen pressure. For challenging reductions, higher pressures may be necessary.[1]
Poor Substrate Solubility: The nitro compound may not be sufficiently soluble in the chosen solvent, limiting contact with the catalyst.- Select a solvent in which the substrate is more soluble. - Consider using a co-solvent system, such as ethanol/water or acetic acid, which can improve solubility and aid in hydrogenation.[1]
Low Reaction Temperature: The activation energy for the reduction may not be met at ambient temperature.- Gradually increase the reaction temperature. However, be aware that higher temperatures can sometimes lead to an increase in side products.[1]
2. Formation of Side Products (e.g., hydroxylamines, nitroso, azoxy compounds) Incomplete Reduction: The reaction may be stalling at intermediate stages of the reduction pathway.- Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion. - Optimize reaction time; monitor the reaction by TLC or HPLC to determine the point of full conversion.
Localized Overheating: The reduction of nitro groups is often highly exothermic, which can lead to localized high temperatures and promote side reactions like the formation of azobenzene derivatives.[1]- Ensure efficient stirring to maintain uniform temperature throughout the reaction mixture. - For large-scale reactions, consider controlling the rate of addition of the reducing agent or using a temperature-controlled reactor.
Condensation of Intermediates: Nitroso and hydroxylamine intermediates can condense to form azoxy and azo compounds.[2]- Mild reducing conditions can sometimes prolong the lifetime of intermediates, leading to these side reactions.[2] More forcing conditions (higher pressure/temperature) may favor complete reduction to the amine.
3. Reduction of Other Functional Groups Non-selective Catalyst: Catalysts like Pd/C can also reduce other functional groups such as alkenes, alkynes, and some carbonyls.[3]- If dehalogenation is an issue with Pd/C, consider using Raney Nickel.[3] - For substrates with multiple reducible groups, consider alternative reduction methods like using iron (Fe) or tin(II) chloride (SnCl₂) in acidic media, which can be more chemoselective for the nitro group.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing a nitro group to an amine?

A1: The most common methods include catalytic hydrogenation and the use of metals in acidic media.[2]

  • Catalytic Hydrogenation: This method typically employs a catalyst such as palladium on carbon (Pd/C), Raney Nickel, or platinum(IV) oxide (PtO₂) with hydrogen gas. It is considered a "clean" method as the primary byproduct is water.[3]

  • Metal/Acid Systems: Reagents like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are also widely used.[4]

Q2: How do pressure and temperature affect the reduction of nitro groups?

A2: Both pressure and temperature are critical parameters that can influence the rate and selectivity of the reaction.

  • Pressure: In catalytic hydrogenation, increasing the hydrogen pressure generally increases the reaction rate by enhancing the concentration of dissolved hydrogen. For difficult reductions, higher pressures are often beneficial.[1]

  • Temperature: Many nitro group reductions can be carried out at room temperature.[1] However, for less reactive substrates, heating may be required to achieve a reasonable reaction rate.[1] At elevated temperatures and pressures, further hydrogenation of the resulting aniline to a cyclohexylamine can occur.[5]

Q3: What are the typical intermediates in a nitro group reduction?

A3: The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. The most widely accepted pathway involves the sequential formation of nitroso and hydroxylamine species before the final amine is produced.[6]

Q4: How can I monitor the progress of my nitro group reduction?

A4: The progress of the reaction can be monitored by techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the disappearance of the starting material and the appearance of the product.[1]

Q5: Are there any safety concerns I should be aware of?

A5: Yes, there are significant safety considerations.

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. Reactions should be conducted in a well-ventilated fume hood, and sources of ignition should be eliminated.

  • Pyrophoric Catalysts: Some catalysts, like Raney Nickel and dry Pd/C, can be pyrophoric and ignite upon exposure to air. They should be handled under a blanket of solvent or an inert atmosphere.

  • Exothermic Reactions: Nitro group reductions are often highly exothermic.[7] Proper temperature control is crucial, especially on a larger scale, to prevent thermal runaway.

Quantitative Data on Reaction Conditions

The following table summarizes various reported conditions for the catalytic hydrogenation of nitroarenes, highlighting the influence of pressure and temperature on the reaction outcome.

SubstrateCatalystPressure (bar)Temperature (°C)SolventTime (h)Yield (%)Reference
NitrobenzeneMn-based complex50130Toluene24>99[8]
NitrobenzeneMn-based complex80130Toluene24>99[8]
NitroarenesCo@NC1 (atm)80Not Specified0.5High[9][10]
Nitrobenzene1% AuPd/TiO₂390Solvent-free15>99[11]
NitrobenzeneNi(18.4)-HPS23.5 - 50.1120Methanol1Rate Increased with Pressure[12]
NitrobenzenePd(0.5)-Ni(17.9)-HPS23.5 - 50.1120Methanol1Rate Increased with Pressure[12]
NitrobenzeneSkeleton NickelNot Specified298 K (25 °C)2-propanol-water-anilineNot SpecifiedRate dependence changes[13]
Nitrobenzene1 wt.% Pd/Al₂O₃14150Not SpecifiedNot SpecifiedBy-products observed[14]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C

This protocol describes a general method for the reduction of a nitroaromatic compound using palladium on carbon as the catalyst.

Materials:

  • Nitroaromatic compound

  • 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% Pd)

  • Solvent (e.g., ethanol, ethyl acetate, THF)

  • Hydrogen gas source (balloon or cylinder)

  • Reaction flask suitable for hydrogenation

  • Stirring apparatus

  • Filtration setup (e.g., Büchner funnel with Celite)

Procedure:

  • Setup: In a hydrogenation flask, dissolve the nitroaromatic compound (1.0 equivalent) in a suitable solvent.

  • Catalyst Addition: Carefully add 10% Palladium on carbon to the solution.

  • Purging: Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) to remove air.

  • Hydrogenation: Introduce hydrogen gas to the flask (e.g., via a balloon or from a cylinder) and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude amine product, which can be further purified if necessary.[1]

Visualizations

Nitro_Reduction_Workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Workup and Isolation A Dissolve Nitro Compound in Solvent B Add Catalyst (e.g., Pd/C) A->B C Purge with Inert Gas B->C Proceed to Hydrogenation D Introduce Hydrogen Gas C->D E Stir Vigorously D->E F Monitor Reaction (TLC/HPLC) E->F G Purge with Inert Gas F->G Reaction Complete H Filter through Celite G->H I Concentrate Filtrate H->I J Purify Amine Product I->J Reaction_Pathway Start Nitro Compound (Ar-NO2) Intermediate1 Nitroso Intermediate (Ar-NO) Start->Intermediate1 +2e-, +2H+ Intermediate2 Hydroxylamine Intermediate (Ar-NHOH) Intermediate1->Intermediate2 +2e-, +2H+ Side_Product Azoxy/Azo Compounds Intermediate1->Side_Product Condensation Product Amine (Ar-NH2) Intermediate2->Product +2e-, +2H+ Intermediate2->Side_Product Condensation

References

Technical Support Center: Strategies for Removing Isomeric Impurities from Aniline Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying aniline products from isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: My aniline sample is dark reddish-brown. What causes this discoloration and how can I purify it?

A1: The dark color in aged aniline is typically due to the formation of highly colored polymeric oxidation products.[1][2] Aniline is prone to aerial oxidation, which forms these impurities.[1][3] While a brown color may not always interfere with a reaction, it is best practice to use fresh, clean aniline for sensitive applications, especially in dye synthesis.[2]

For purification, vacuum distillation is a highly effective method to separate the volatile aniline from non-volatile polymeric gunk.[2] Lowering the pressure significantly reduces the boiling point of aniline (e.g., from 184°C at atmospheric pressure to 72°C at 20 mmHg), making the distillation safer and more efficient.[2] Alternatively, steam distillation can be used, as aniline is steam-volatile while the polymeric impurities are not.[1][4]

Q2: I am struggling to separate positional isomers like o-, m-, and p-toluidine from my aniline product. What methods are most effective?

A2: Separating positional isomers of aniline, such as toluidines, is challenging due to their very similar physicochemical properties.[5] The most effective methods are chromatographic.

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating such isomers.[6] A reversed-phase method using a C18 column is a common starting point.[5][6] For enhanced selectivity, mixed-mode columns (e.g., combining reversed-phase and cation-exchange mechanisms) can provide baseline resolution.[5]

  • Gas Chromatography (GC): GC can also be effective, especially for volatile isomers like toluidines and chloroanilines.[5][7] Often, derivatization of the anilines to their N-trifluoroacetyl derivatives can improve separation.[8]

Q3: When running an HPLC analysis of aniline isomers, I'm observing significant peak tailing. What are the causes and how can I fix this?

A3: Peak tailing for basic compounds like aniline and its isomers is a common problem in reversed-phase HPLC.[5] It is primarily caused by the interaction of the basic amine groups with acidic residual silanol groups on the silica-based stationary phase.[5]

Here are several strategies to mitigate peak tailing:

  • Mobile Phase pH Adjustment: Increase the mobile phase pH to suppress the ionization of the aniline analytes (pKa values are typically 4-5). This reduces interaction with silanols. However, ensure the pH does not exceed the column's tolerance limit, which can be around pH 7-8 for traditional silica columns.[5]

  • Use of Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape.[5]

  • Column Choice:

    • End-capped Columns: Use a column that is well end-capped, where residual silanol groups are chemically deactivated.[5]

    • Mixed-Mode Columns: These columns offer alternative separation mechanisms that can improve peak shape.[5]

    • Phenyl or PFP Columns: These stationary phases can offer different selectivity through π-π interactions, which can be beneficial for aromatic isomers.[5]

Q4: Can I use crystallization to remove isomeric impurities?

A4: Direct crystallization of aniline is possible by cooling it in a solvent like diethyl ether, but this is generally less effective for separating isomers with similar structures.[9] A more robust method is derivatization followed by recrystallization . You can convert the aniline mixture into a salt, such as aniline oxalate or aniline hydrochloride.[9] These salts often have different solubilities, allowing for fractional crystallization to isolate the desired isomer. After purification, the pure aniline can be regenerated by treatment with a base like sodium carbonate or sodium hydroxide.[9]

Troubleshooting Guides

Issue 1: Co-elution of Isomers in Column Chromatography

Possible Cause Troubleshooting Steps
Insufficient Column Efficiency Ensure the column is packed uniformly. Use smaller particle size silica gel for higher resolution.
Inappropriate Mobile Phase Polarity Optimize the solvent system. Start with a low polarity eluent (e.g., hexane) and gradually increase the polarity with a solvent like ethyl acetate. Run TLC first to determine the optimal solvent ratio.[10]
Strong Adsorption to Silica Basic anilines can bind strongly to acidic silica gel, causing streaking and poor separation. Pre-treat the silica gel with triethylamine before packing the column, or add a small percentage (e.g., 0.1%) of triethylamine to the eluent.[10]
Isomers have very similar Rf values Consider alternative chromatography modes. If flash chromatography is insufficient, preparative HPLC offers much higher resolution.[10] Radial chromatography can also be a fast and efficient alternative to traditional column chromatography for separating isomers like nitroanilines.[11]

Issue 2: Low Recovery After Purification

Possible Cause Troubleshooting Steps
Irreversible Adsorption on Silica Gel The basic amine can strongly adsorb to acidic silica. Use a less acidic stationary phase like neutral alumina or pre-treat the silica with triethylamine.[10]
Product Volatility If using distillation or solvent evaporation under reduced pressure, product loss can occur. Use a rotary evaporator with carefully controlled temperature and pressure. Ensure the condenser is sufficiently cold.[10]
Incomplete Elution from the Column After the main product has eluted, flush the column with a much more polar solvent (e.g., 5-10% methanol in dichloromethane) to check if any product was retained on the column.[10]
Salt Formation during Extraction During acidic washes to remove basic impurities, your target aniline may also form a salt and partition into the aqueous layer. Check the pH carefully and consider alternative extraction strategies if your product is also basic.[12]

Experimental Protocols

Protocol 1: HPLC Separation of Toluidine Isomers

This protocol outlines a robust method for the analytical separation of aniline and its common isomers, ortho-, meta-, and para-toluidine, using reversed-phase HPLC.[6]

Instrumentation and Reagents:

  • HPLC System: Standard analytical HPLC with a quaternary pump, autosampler, column oven, and UV-Vis detector.[6]

  • Column: C18 reversed-phase column (e.g., 15 cm × 4.6 mm, 5 µm particles).[6]

  • Reagents: HPLC grade methanol and water, analytical grade standards of aniline, o-toluidine, m-toluidine, and p-toluidine.[6]

Chromatographic Conditions:

ParameterCondition
Stationary Phase C18, 15 cm x 4.6 mm, 5 µm
Mobile Phase Methanol:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C (or ambient)
Detection UV at 254 nm
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Prepare individual stock solutions (1000 µg/mL) of each standard in methanol. Prepare a working standard mixture (100 µg/mL) by diluting the stock solutions in the mobile phase.[6]

  • Sample Preparation: Dissolve the aniline sample containing isomeric impurities in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.[6]

  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[6]

  • Analysis: Inject a blank (mobile phase), followed by the working standard mixture to determine retention times. Finally, inject the prepared samples for analysis.[6]

Protocol 2: Purification of Aniline via Oxalate Salt Recrystallization

This method is effective for removing various impurities, including those that are difficult to separate by distillation.[9]

Apparatus and Reagents:

  • Crude aniline

  • Recrystallized oxalic acid

  • 95% Ethanol

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Standard laboratory glassware (beakers, flasks, Buchner funnel)

Procedure:

  • Salt Formation: Slowly add the crude aniline to a strong aqueous solution of recrystallized oxalic acid. A precipitate of aniline oxalate will form.[9]

  • Filtration and Washing: Filter the aniline oxalate precipitate using a Buchner funnel. Wash the collected crystals several times with cold water to remove water-soluble impurities.[9]

  • Recrystallization: Recrystallize the aniline oxalate from 95% ethanol. This step may need to be repeated two to three times to achieve high purity.[9]

  • Regeneration of Aniline: Treat the purified aniline oxalate crystals with a saturated sodium carbonate solution. This will regenerate the free aniline base, which will separate as an oily layer.[9]

  • Isolation and Drying: Separate the aniline layer. It can be further purified by distillation and dried over solid KOH or CaH₂.[9][13]

Visualized Workflows and Logic

G Workflow for HPLC Method Development cluster_prep Preparation cluster_analysis Analysis & Optimization cluster_troubleshoot Troubleshooting cluster_solution Solutions prep_standards Prepare Standards & Sample (Aniline, Isomers in Mobile Phase) setup_hplc Setup HPLC System (C18 Column, UV Detector) prep_standards->setup_hplc equilibrate Equilibrate Column (e.g., MeOH:Water) setup_hplc->equilibrate inject_blank Inject Blank equilibrate->inject_blank inject_std Inject Standard Mix inject_blank->inject_std inject_sample Inject Sample inject_std->inject_sample analyze Analyze Chromatogram inject_sample->analyze check_res Good Resolution? analyze->check_res check_tail Peak Tailing? check_res->check_tail No finalize Finalize Method check_res->finalize Yes optimize_mp Optimize Mobile Phase (Adjust pH, Additives) check_tail->optimize_mp Yes change_col Change Column (e.g., Mixed-Mode, PFP) check_tail->change_col No optimize_mp->equilibrate change_col->setup_hplc

Caption: Workflow for HPLC method development for aniline isomer separation.

G Decision Tree for Aniline Purification start Crude Aniline Sample q1 Primary Impurity Type? start->q1 polymers Non-Volatile Polymers (e.g., from oxidation) q1->polymers Polymers isomers Positional Isomers (e.g., Toluidines) q1->isomers Isomers other Other Impurities (e.g., Phenol, Nitrobenzene) q1->other Other q2 Sufficiently Different Boiling Points? frac_dist Fractional Distillation q2->frac_dist Yes chrom Chromatography (HPLC, GC, Column) q2->chrom No vac_dist Vacuum or Steam Distillation polymers->vac_dist isomers->q2 extract Solvent Extraction (Acid/Base Wash) other->extract deriv Derivatization & Recrystallization chrom->deriv extract->deriv

References

preventing oxidation of 3,5-Dichloro-4-fluoroaniline during workup and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the oxidation of 3,5-Dichloro-4-fluoroaniline during workup and storage.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound, with a focus on preventing oxidative degradation.

Problem Possible Cause Solution
Discoloration of the solid or solution (e.g., yellow, brown, or black) Oxidation of the aniline moiety due to exposure to air, light, or heat.Store the compound under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed amber vial, and at a reduced temperature (refrigerated).[1] For discolored solutions during workup, consider washing with a mild reducing agent solution (e.g., sodium bisulfite) or treating with activated carbon.
Inconsistent analytical results (e.g., new peaks in HPLC, NMR) Formation of degradation products due to oxidation.Re-purify the material before use. For future work, ensure rigorous exclusion of air and light during workup and storage. Use freshly distilled or purified solvents.
Low yield after workup Loss of product due to oxidative polymerization or degradation during extraction or purification.Minimize the duration of the workup procedure.[2] Perform extractions and purifications under an inert atmosphere if possible. Avoid excessive heating during solvent removal.
Formation of tar-like substances during reaction or workup Extensive oxidation and/or polymerization.Ensure all reagents and solvents are pure and deoxygenated.[2] Consider using a protecting group for the amine if the reaction conditions are harsh or involve oxidizing agents.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to oxidation?

A1: The amino group (-NH₂) on the aniline ring is an electron-donating group, which makes the aromatic ring electron-rich. This high electron density makes the compound susceptible to oxidation, a process that can be accelerated by exposure to air (oxygen), light, heat, and certain metal ions.[2]

Q2: What are the primary degradation products of this compound oxidation?

A2: While specific degradation pathways for this compound are not extensively documented, oxidation of anilines can lead to the formation of nitrosobenzenes, nitrobenzenes, azoxybenzenes, and polymeric materials.[2] These impurities are often highly colored, leading to the characteristic discoloration of the product.

Q3: What are the ideal storage conditions for this compound?

A3: To ensure the long-term stability of this compound, it should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber glass container to protect it from air and light.[1] It is also recommended to store the compound at a reduced temperature, such as in a refrigerator.

Q4: Can antioxidants be used to stabilize this compound?

A4: Yes, the use of antioxidants can be beneficial, particularly during storage of solutions. Phenolic antioxidants have been shown to inhibit the oxidation of anilines. However, the choice of antioxidant should be carefully considered to avoid interference with downstream applications. For storage of the solid material, maintaining an inert atmosphere is the most effective strategy.

Q5: How can I purify this compound that has already discolored?

A5: Discolored this compound can often be purified by recrystallization or column chromatography. The use of activated carbon during recrystallization can help to remove colored impurities.[3] Distillation under reduced pressure and in an inert atmosphere is also a viable method for purification.

Experimental Protocols

Protocol 1: General Workup Procedure for Oxidation-Sensitive Anilines

This protocol outlines a general workup procedure for isolating an oxidation-sensitive aniline, such as this compound, from a reaction mixture.

Materials:

  • Reaction mixture containing the aniline product

  • Deoxygenated organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Deoxygenated aqueous solutions for washing (e.g., saturated sodium bicarbonate, brine)

  • Anhydrous sodium sulfate (or magnesium sulfate)

  • Inert gas source (argon or nitrogen)

  • Schlenk line or glove box (recommended)

Procedure:

  • Quenching: Cool the reaction mixture to room temperature. If necessary, quench the reaction by the slow addition of a suitable deoxygenated aqueous solution (e.g., water or a mild buffer).

  • Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel under a positive pressure of inert gas.

    • Add a deoxygenated organic solvent and gently mix the layers.

    • Allow the layers to separate and drain the organic layer.

    • Repeat the extraction of the aqueous layer two more times with the deoxygenated organic solvent.

  • Washing:

    • Combine the organic extracts and wash sequentially with deoxygenated saturated sodium bicarbonate solution (to remove any acidic impurities) and deoxygenated brine (to reduce the amount of dissolved water).

  • Drying:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent under an inert atmosphere.

  • Solvent Removal:

    • Remove the solvent under reduced pressure, avoiding excessive heat.

  • Storage of Crude Product:

    • Immediately place the crude product under an inert atmosphere and store in a freezer until further purification.

Protocol 2: Storage of this compound

This protocol describes the recommended procedure for the long-term storage of this compound.

Materials:

  • Purified this compound

  • Amber glass vial with a PTFE-lined cap

  • Inert gas source (argon or nitrogen)

  • Parafilm or other sealing tape

Procedure:

  • Transfer: Place the purified this compound into a clean, dry amber glass vial.

  • Inerting: Flush the vial with a gentle stream of inert gas for several minutes to displace any air.

  • Sealing: Tightly seal the vial with the PTFE-lined cap.

  • Securing: Wrap the cap and the neck of the vial with Parafilm to provide an additional barrier against atmospheric moisture and oxygen.

  • Storage Location: Store the sealed vial in a refrigerator or freezer, away from light sources.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Atmosphere Inert gas (Argon or Nitrogen)Prevents contact with oxygen, a key driver of oxidation.[1]
Light Exposure Amber glass container, stored in the darkProtects the compound from light-induced degradation.[1]
Temperature 2-8 °C (Refrigerated)Reduces the rate of chemical degradation.[1]
Container Tightly sealed glass bottle with a secure capPrevents exposure to air and moisture.

Visualizations

experimental_workflow cluster_workup Workup quench Quench Reaction (Deoxygenated Aqueous Solution) extract Extract with Deoxygenated Organic Solvent quench->extract wash Wash with Deoxygenated Aqueous Solutions extract->wash dry Dry over Anhydrous Sodium Sulfate wash->dry filter Filter under Inert Atmosphere dry->filter evaporate Solvent Removal (Reduced Pressure) filter->evaporate store_crude Store Crude Product (Inert Atmosphere, Freezer) evaporate->store_crude storage_protocol cluster_storage Storage transfer Transfer to Amber Vial inert Flush with Inert Gas transfer->inert seal Tightly Seal with PTFE-lined Cap inert->seal secure Wrap with Parafilm seal->secure store Store in Refrigerator/Freezer (Away from Light) secure->store troubleshooting_logic issue Observed Issue (e.g., Discoloration) cause1 Exposure to Air issue->cause1 is caused by cause2 Exposure to Light issue->cause2 is caused by cause3 Elevated Temperature issue->cause3 is caused by solution1 Use Inert Atmosphere cause1->solution1 prevented by solution2 Use Amber Vials/ Protect from Light cause2->solution2 prevented by solution3 Store at Reduced Temperature cause3->solution3 prevented by

References

Technical Support Center: Managing Unstable Diazonium Salts from 3,5-Dichloro-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support for handling the unstable diazonium salt derived from 3,5-dichloro-4-fluoroaniline. Due to the inherent instability of diazonium salts, especially those bearing multiple electron-withdrawing groups, in-situ generation and immediate consumption are paramount for successful and safe experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is the diazonium salt of this compound particularly unstable?

A1: The instability arises from several factors. Aryl diazonium salts are inherently prone to decomposition, often explosively in a solid state, to release nitrogen gas (N₂), a very stable molecule.[1][2] The presence of three strong electron-withdrawing groups (two chlorine atoms and one fluorine atom) on the aromatic ring of this compound further destabilizes the diazonium salt. These groups decrease the electron density of the aromatic ring, weakening the carbon-nitrogen bond and making the diazonium group a better leaving group.

Q2: What is the recommended temperature for the diazotization of this compound?

A2: The reaction should be strictly maintained between 0-5 °C.[3][4] Exceeding this temperature range can lead to rapid decomposition of the diazonium salt, resulting in the formation of phenolic byproducts and a significant reduction in the yield of the desired product.[4] For enhanced temperature control, an ice-salt bath is recommended.

Q3: Can I isolate the diazonium salt of this compound for later use?

A3: It is strongly advised not to isolate the diazonium salt.[5] Diazonium salts, particularly when dry, are shock-sensitive and can decompose violently.[5] The best practice is to generate the diazonium salt in situ and use it immediately in the subsequent reaction.[5]

Q4: My reaction mixture is turning dark brown or black. What could be the cause?

A4: A dark coloration is a common indicator of diazonium salt decomposition.[4] This is likely due to the reaction temperature rising above the critical 0-5 °C range. Another possible cause is insufficient acidity, which can lead to undesirable side reactions, such as the coupling of the newly formed diazonium salt with unreacted this compound.[4]

Q5: What are the safest handling practices for working with this diazonium salt?

A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Use a blast shield, especially when working on a larger scale. Never allow the diazonium salt solution to dry out. It is crucial to have a quenching solution, such as a cold solution of sulfamic acid or sodium sulfite, readily available to neutralize any excess nitrous acid or unreacted diazonium salt.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the diazotization of this compound and its subsequent reactions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Decomposition of Diazonium Salt: Temperature exceeded 5 °C. 2. Incomplete Diazotization: Insufficient acid or sodium nitrite. 3. Poor Solubility of Amine Salt: The hydrochloride salt of this compound may have limited solubility. 4. Degradation of Reagents: Old or improperly stored sodium nitrite.1. Strictly maintain the temperature between 0-5 °C using an ice-salt bath. Add the sodium nitrite solution slowly and dropwise. 2. Ensure a molar excess of a strong mineral acid (e.g., HCl) is used. Use a stoichiometric amount of sodium nitrite. 3. Ensure the aniline is fully dissolved or forms a fine, well-stirred suspension in the acid before adding the nitrite solution. 4. Use a fresh, high-purity batch of sodium nitrite and prepare the aqueous solution just before use.
Formation of a Tarry or Oily Residue 1. Diazonium Salt Decomposition: Overheating of the reaction mixture. 2. Unwanted Azo Coupling: Reaction of the diazonium salt with unreacted aniline or other nucleophilic species.1. Improve temperature control. Ensure slow, dropwise addition of the sodium nitrite solution. 2. Increase the acidity of the reaction medium to ensure the full protonation of the starting aniline, thus deactivating it towards electrophilic attack.
Precipitation During Diazotization 1. Insolubility of the Amine Hydrochloride Salt: The salt of the starting material is not fully dissolved. 2. Precipitation of the Diazonium Salt: While generally soluble, high concentrations could lead to precipitation.1. Ensure sufficient acid is used to form a soluble salt or a fine, easily stirred suspension. 2. If the diazonium salt precipitates, do not isolate it. Proceed with the next step by adding the subsequent reagents to the cold suspension.
Inconsistent Results in Subsequent Reactions (e.g., Sandmeyer) 1. Variable Quality of Diazonium Salt Solution: Incomplete diazotization or partial decomposition. 2. Interference from Excess Nitrite: Residual nitrous acid can interfere with subsequent reactions.1. Standardize the diazotization protocol, paying close attention to temperature, addition rates, and stirring. 2. Before proceeding to the next step, test for excess nitrous acid using starch-iodide paper. If present, quench with a small amount of sulfamic acid until the test is negative.

Experimental Protocols

The following protocols are adapted from established procedures for structurally similar anilines and should be optimized for this compound in your specific experimental setup.[3]

Protocol 1: In-Situ Generation of 3,5-Dichloro-4-fluorobenzenediazonium Chloride

Materials:

Reagent Molar Mass ( g/mol ) Quantity (for 10 mmol scale) Molar Equivalents
This compound180.011.80 g1.0
Concentrated Hydrochloric Acid (~37%)36.46~3.0 mL~3.0
Deionized Water18.0220 mL-
Sodium Nitrite (NaNO₂)69.000.70 g1.01
Deionized Water (for NaNO₂)18.0210 mL-

Procedure:

  • Preparation of Aniline Suspension: In a 100 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, combine 1.80 g (10 mmol) of this compound with 20 mL of deionized water and 3.0 mL of concentrated hydrochloric acid.

  • Cooling: Place the flask in an ice-salt bath and cool the suspension to 0-5 °C with vigorous stirring.

  • Preparation of Nitrite Solution: In a separate beaker, dissolve 0.70 g (10.1 mmol) of sodium nitrite in 10 mL of cold deionized water.

  • Diazotization: Slowly add the sodium nitrite solution dropwise to the cold aniline suspension over 20-30 minutes. Ensure the temperature of the reaction mixture does not exceed 5 °C.

  • Completion: After the addition is complete, continue stirring the resulting diazonium salt solution in the ice bath for an additional 20-30 minutes to ensure the reaction goes to completion. The solution is now ready for immediate use in subsequent reactions.

Protocol 2: Sandmeyer Reaction for the Synthesis of 1,3,5-Trichloro-2-fluorobenzene

Materials:

Reagent Molar Mass ( g/mol ) Quantity (for 10 mmol scale) Molar Equivalents
3,5-Dichloro-4-fluorobenzenediazonium Chloride Solution-From Protocol 11.0
Copper(I) Chloride (CuCl)98.991.2 g1.2
Concentrated Hydrochloric Acid (~37%)36.465 mL-

Procedure:

  • Preparation of Catalyst Solution: In a separate flask, dissolve 1.2 g (12 mmol) of copper(I) chloride in 5 mL of concentrated hydrochloric acid. Cool this solution in an ice bath.

  • Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution (from Protocol 1) to the cold CuCl solution with vigorous stirring.

  • Reaction Progression: A vigorous evolution of nitrogen gas will be observed. Allow the reaction mixture to stir in the ice bath for 30 minutes, and then let it warm to room temperature. Continue stirring for an additional 1-2 hours, or until the gas evolution ceases.

  • Work-up and Purification: The product can be isolated by steam distillation or solvent extraction (e.g., with diethyl ether or dichloromethane). The organic layer should be washed with dilute sodium hydroxide solution to remove any phenolic byproducts, followed by a water wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Visualizations

Experimental Workflow: Diazotization and Sandmeyer Reaction

experimental_workflow Workflow for Diazotization and Sandmeyer Reaction cluster_diazotization Step 1: Diazotization (0-5 °C) cluster_sandmeyer Step 2: Sandmeyer Reaction A This compound in HCl(aq) B Add NaNO₂(aq) dropwise A->B Stirring C In-situ Diazonium Salt (Ar-N₂⁺Cl⁻) B->C Exothermic E Add Diazonium Salt Solution C->E Immediate Use D Cold CuCl/HCl solution D->E Vigorous Stirring F 1,3,5-Trichloro-2-fluorobenzene + N₂ gas E->F Decomposition

Caption: General workflow for the in-situ preparation and subsequent Sandmeyer reaction.

Logical Relationship: Factors Affecting Diazonium Salt Stability

stability_factors Key Factors Influencing Diazonium Salt Stability Stability Diazonium Salt Stability Temp Temperature Stability->Temp Acidity Acidity (pH) Stability->Acidity Substituents Ring Substituents (e.g., -Cl, -F) Stability->Substituents Isolation Isolation/Drying Stability->Isolation Decomposition Decomposition (N₂ evolution, side products) Temp->Decomposition Increase leads to Acidity->Decomposition Low pH suppresses side reactions Substituents->Decomposition EWG increase rate of Explosion Explosion Hazard Isolation->Explosion Increases risk of

Caption: Factors influencing the stability and safety of diazonium salt handling.

References

Validation & Comparative

A Comparative Guide to the Quantitative Analysis of 3,5-Dichloro-4-fluoroaniline by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 3,5-Dichloro-4-fluoroaniline, a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring the purity and accurate quantification of this compound is critical for drug safety and efficacy. This document outlines a detailed HPLC protocol and compares its performance with alternative analytical techniques, supported by experimental data and visual workflows.

Introduction to Analytical Challenges

This compound and its isomers or related impurities can exhibit different toxicological profiles and reactivity. Therefore, a robust and validated analytical method is essential to ensure the quality of starting materials and intermediates in drug development. HPLC with UV detection is a widely adopted technique for this purpose due to its high resolution, sensitivity, and accuracy for non-volatile and thermally labile compounds.[1]

Experimental Protocols

A reversed-phase HPLC (RP-HPLC) method is proposed for the routine quantitative analysis of this compound.

Instrumentation and Reagents
  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[2]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of aromatic amines.[1]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Formic acid (or Trifluoroacetic acid)

    • This compound reference standard (purity ≥98%)

Chromatographic Conditions
  • Mobile Phase: A gradient elution is often effective for separating the main component from potential impurities.

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm is a common wavelength for the UV detection of aromatic compounds.

  • Injection Volume: 10 µL

Sample and Standard Preparation
  • Standard Solution: Prepare a stock solution of the this compound reference standard in a mixture of acetonitrile and water (e.g., 50:50 v/v) at a concentration of approximately 1 mg/mL. Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample in the same diluent as the standard solution to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

Method Validation and Performance

The proposed HPLC method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ).

Data Presentation: HPLC Method Performance
ParameterTypical Acceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%99.1 - 101.5%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3~0.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10~0.3 µg/mL

Comparison with Alternative Analytical Methods

While HPLC is a robust method, other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying volatile impurities.

Comparative Analysis of HPLC and GC-MS
FeatureHPLC with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.[1]
Analytes Non-volatile and thermally labile compounds.Volatile and thermally stable compounds.
Sample Preparation Simple dissolution and filtration.[1]May require derivatization for less volatile or polar analytes.
Sensitivity High, with UV detection.Very high, especially with mass spectrometric detection.
Selectivity Good, dependent on column and mobile phase.Excellent, with mass fragmentation patterns providing structural information.
Limitations May not be suitable for very volatile impurities.Not suitable for non-volatile or thermally labile compounds without derivatization.[1]

Visualizing the Workflow and Comparisons

To better illustrate the experimental and logical processes, the following diagrams are provided.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis weigh Weighing dissolve Dissolution weigh->dissolve filter Filtration dissolve->filter injection Autosampler Injection filter->injection separation C18 Column Separation injection->separation detection UV Detection at 254 nm separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

Caption: Experimental workflow for the quantitative analysis of this compound by HPLC.

logical_comparison cluster_analyte Analyte Properties cluster_methods Analytical Techniques cluster_outcomes Method Suitability volatile Volatile & Thermally Stable gcms GC-MS volatile->gcms suitable for nonvolatile Non-Volatile / Thermally Labile hplc HPLC nonvolatile->hplc requires hplc_suitable HPLC is Preferred hplc->hplc_suitable leads to gcms_suitable GC-MS is Suitable gcms->gcms_suitable leads to

Caption: Logical decision pathway for selecting an analytical method based on analyte properties.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. It offers a balance of sensitivity, selectivity, and ease of use, making it well-suited for quality control in pharmaceutical development and manufacturing. While GC-MS presents a powerful alternative for the analysis of volatile impurities, HPLC remains the preferred method for the primary quantification of non-volatile active pharmaceutical ingredients and their intermediates. The choice of method should be guided by the specific analytical requirements, including the nature of potential impurities and the desired level of sensitivity.

References

A Comparative Guide to Analytical Method Validation for 3,5-Dichloro-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical process to ensure the reliability, quality, and accuracy of data. This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 3,5-Dichloro-4-fluoroaniline, a key intermediate in the synthesis of various pharmaceuticals. The performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are objectively compared. This guide is intended to assist in the selection of an appropriate analytical technique and to provide a framework for the validation protocol.

Comparison of Key Analytical Methods

The selection of an analytical method for this compound depends on several factors, including the analyte's physicochemical properties, the required sensitivity, and the nature of the sample matrix.[1] For polar and thermally labile compounds like many anilines, HPLC is often the preferred method as it generally does not require derivatization.[1] However, GC-MS can be a powerful tool for analyzing volatile impurities, though it may sometimes necessitate a derivatization step to improve volatility.[1]

ParameterHPLC-UVHPLC-MSGC-MS
Principle Separation based on polarity, detection by UV absorbance.[1]Separation based on polarity, detection by mass-to-charge ratio.[1]Separation based on volatility and polarity, detection by mass-to-charge ratio.[1]
Selectivity Moderate to Good.[1]Excellent.[1]Excellent.[1]
Sensitivity Nanogram (ng) levels.[1]Picogram (pg) to femtogram (fg) levels.[1]Picogram (pg) to femtogram (fg) levels.[1]
Derivatization Generally not required.[1]Generally not required.[1]May be required to improve peak shape and volatility.[1]
Instrumentation Cost Low to Moderate.[1]High.[1]Moderate to High.[1]
Typical Application Routine quality control, purity assessment.[1]Impurity profiling, metabolite identification, trace analysis.[1]Volatile impurity analysis, analysis of complex mixtures.[1]

Experimental Protocols

Detailed experimental protocols are fundamental for the successful validation of an analytical method. The following are generalized methodologies for HPLC-UV, HPLC-MS, and GC-MS that can be adapted and validated for this compound.

1. High-Performance Liquid Chromatography-UV (HPLC-UV)

This method is suitable for the routine quantification and purity determination of this compound.

  • Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[1]

  • Chromatographic Conditions :

    • Column : A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice for halogenated anilines.[1]

    • Mobile Phase : A gradient elution using a mixture of acetonitrile and water is typically employed. The aqueous phase is often acidified with a small amount of formic acid or phosphoric acid to improve peak shape.[1]

    • Flow Rate : 1.0 mL/min.[1]

    • Column Temperature : 30 °C.[1]

    • Detection Wavelength : Determined by acquiring the UV spectrum of this compound (typically in the range of 240-280 nm).[1]

  • Sample Preparation : Dissolve a precisely weighed amount of the sample in the mobile phase or a suitable solvent like methanol or acetonitrile to a known concentration.[1]

2. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This method offers higher selectivity and sensitivity, making it ideal for impurity profiling and trace analysis.[1]

  • Instrumentation : An HPLC system coupled to a mass spectrometer (e.g., single quadrupole, triple quadrupole, or high-resolution mass spectrometer).[1]

  • Chromatographic Conditions : Similar to HPLC-UV, but the mobile phase must be compatible with the mass spectrometer (e.g., using volatile buffers like ammonium formate or acetate).[1]

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electrospray ionization (ESI) in positive mode is typically suitable for anilines.[1]

    • Detection Mode : For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for enhanced sensitivity and selectivity.[1] Full scan mode is used for qualitative analysis and impurity identification.[1]

  • Sample Preparation : Similar to HPLC-UV.[1]

3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust method for the analysis of volatile and thermally stable compounds.[2]

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.[2]

  • Chromatographic Conditions :

    • Column : A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[2]

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.[2]

    • Injector Temperature : 250 °C.[2]

    • Oven Temperature Program : Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.[2]

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.[2]

    • Ion Source Temperature : 230 °C.[2]

  • Sample Preparation : Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).[1]

Validation Parameters

A comprehensive validation protocol should assess the following parameters:

  • Specificity : The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by analyzing a blank, a placebo (if applicable), and the analyte to show no interference.[1]

  • Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte. A series of standard solutions at different concentrations are prepared to construct a calibration curve. A correlation coefficient (r²) of >0.99 is generally required.[1]

  • Accuracy : The closeness of the test results to the true value. This is typically assessed by the recovery of spiked samples.[3]

  • Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD).[3]

  • Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]

  • Robustness : The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Visualizing the Validation Workflow

A systematic workflow is essential for a successful analytical method validation.

Analytical_Method_Validation_Workflow start Define Analytical Method specificity Specificity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability documentation Prepare Validation Report system_suitability->documentation end Validated Method documentation->end

Caption: General workflow for analytical method validation.

Hypothetical Signaling Pathway

While the direct signaling pathway of this compound is not the primary focus of this analytical guide, understanding its potential metabolic fate is crucial in drug development. Halogenated anilines can undergo metabolic activation to reactive intermediates that may interact with cellular macromolecules.

Metabolic_Activation_Pathway parent This compound metabolism Phase I Metabolism (e.g., N-hydroxylation) parent->metabolism intermediate Reactive Intermediate metabolism->intermediate detox Phase II Metabolism (e.g., Glucuronidation) intermediate->detox Detoxification adducts Macromolecular Adducts intermediate->adducts Toxicity excretion Excretion detox->excretion

Caption: Potential metabolic activation of halogenated anilines.

References

Unambiguous Structure Confirmation of 3,5-Dichloro-4-fluoroaniline via NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural confirmation of chemical entities is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount analytical technique for the elucidation of molecular structures. This guide provides a comparative analysis of the NMR spectral data for 3,5-Dichloro-4-fluoroaniline against its structural isomers, offering a robust methodology for its unambiguous identification.

Comparative NMR Data Analysis

Due to the limited availability of public domain experimental spectra for this compound, this guide presents a combination of experimental data for its isomers and predicted data for the target compound. These predictions are derived from established NMR principles and analysis of structurally related compounds. The following tables summarize the key ¹H, ¹³C, and ¹⁹F NMR spectral data.

Table 1: ¹H NMR Spectral Data Comparison

CompoundAromatic Protons (δ, ppm)MultiplicityJ (Hz)NH₂ Protons (δ, ppm)
This compound (Predicted) ~ 6.8 - 7.0s-~ 4.0 (br s)
3-Chloro-4-fluoroanilineH-2: ~7.0-7.2H-5: ~6.9-7.1H-6: ~6.6-6.8ddt-likedddJ(H2-F) ≈ 8-10J(H2-H6) ≈ 2-3J(H5-F) ≈ 8-10J(H5-H6) ≈ 8-9~ 3.7 (br s)
3,5-DifluoroanilineH-2, H-6: ~6.3H-4: ~6.2ttJ(H,F) ≈ 9.5J(H,H) ≈ 2.2~ 3.8 (br s)
3,5-DichloroanilineH-2, H-6: ~6.8H-4: ~6.6dtJ(H,H) ≈ 1.9~ 3.8 (br s)

Table 2: ¹³C NMR Spectral Data Comparison

CompoundC1 (C-NH₂) (δ, ppm)C2, C6 (δ, ppm)C3, C5 (δ, ppm)C4 (δ, ppm)
This compound (Predicted) ~140 (d, J≈3 Hz)~118 (d, J≈6 Hz)~125 (d, J≈18 Hz)~150 (d, J≈245 Hz)
3-Chloro-4-fluoroaniline~142.3 (d, J=2.2 Hz)C-2: ~117.0 (d, J=6.4 Hz)C-6: ~116.3 (d, J=21.2 Hz)C-3: ~120.3 (d, J=17.7 Hz)C-5: ~116.3 (d, J=21.2 Hz)~153.2 (d, J=239.9 Hz)
3,5-Difluoroaniline~150 (t, J≈10 Hz)~98 (d, J≈26 Hz)~164 (dd, J≈245, 15 Hz)~95 (t, J≈26 Hz)
3,5-Dichloroaniline~148~114~135~119

Table 3: ¹⁹F NMR Spectral Data Comparison

Compound¹⁹F Chemical Shift (δ, ppm) vs. CFCl₃
This compound (Predicted) ~ -120 to -130
3-Chloro-4-fluoroaniline~ -130.2
3,5-Difluoroaniline~ -110

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice. For compounds with poor solubility, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be utilized.

  • Concentration: Dissolve 5-10 mg of the aniline derivative in 0.5-0.7 mL of the selected deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for ¹H and ¹³C NMR, referencing the chemical shifts to 0 ppm. For ¹⁹F NMR, an external standard such as CFCl₃ or a sealed capillary containing a reference compound is often used.

  • Filtration: To ensure a homogeneous magnetic field, filter the sample through a pipette plugged with glass wool directly into a clean, dry NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Number of scans: 1024 or more, as the ¹³C nucleus is less sensitive.

    • Relaxation delay: 2-5 seconds.

  • ¹⁹F NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 seconds.

    • Decoupling: Both proton-coupled and decoupled spectra can be informative.

Unambiguous Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the unambiguous structural confirmation of this compound.

G Workflow for Unambiguous Structure Confirmation cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Spectral Analysis cluster_comparison Comparative Analysis Sample This compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer H1_NMR ¹H NMR Transfer->H1_NMR C13_NMR ¹³C NMR Transfer->C13_NMR F19_NMR ¹⁹F NMR Transfer->F19_NMR Analyze_H1 Analyze Chemical Shifts, Multiplicity, and Coupling (¹H NMR) H1_NMR->Analyze_H1 Analyze_C13 Analyze Chemical Shifts and C-F Couplings (¹³C NMR) C13_NMR->Analyze_C13 Analyze_F19 Analyze Chemical Shift and Couplings (¹⁹F NMR) F19_NMR->Analyze_F19 Compare_Isomers Compare with Data of Structural Isomers Analyze_H1->Compare_Isomers Analyze_C13->Compare_Isomers Analyze_F19->Compare_Isomers Structure_Confirmation Unambiguous Structure Confirmation Compare_Isomers->Structure_Confirmation

Caption: A logical workflow for the unambiguous confirmation of this compound's structure.

Key Differentiating Features

The symmetric nature of this compound is the most significant factor in distinguishing it from its isomers.

  • ¹H NMR: The two aromatic protons in this compound are chemically equivalent, leading to a single resonance (a singlet, though it may show some broadening or small coupling to fluorine). In contrast, its isomers, such as 3-Chloro-4-fluoroaniline, exhibit more complex splitting patterns (doublets, triplets of doublets, etc.) due to the lower symmetry and varied proton-proton and proton-fluorine couplings.

  • ¹³C NMR: Similarly, the symmetry of this compound results in fewer signals in the ¹³C NMR spectrum compared to its less symmetric isomers. The carbon atoms at positions 2 and 6 will be equivalent, as will the chlorine-bearing carbons at positions 3 and 5. The characteristic carbon-fluorine coupling constants (JCF) are also crucial for assignment. The direct one-bond coupling (¹JCF) is typically large (around 240-250 Hz), while two-bond (²JCF) and three-bond (³JCF) couplings are smaller.

  • ¹⁹F NMR: The ¹⁹F NMR spectrum of this compound will show a single resonance. The chemical shift will be influenced by the two ortho chlorine atoms and the para amino group. This single peak can be readily distinguished from the potentially more complex spectra of isomers where the fluorine environment is different.

By employing a multi-nuclear NMR approach and comparing the acquired data with that of known isomers and predicted values, researchers can confidently and unambiguously confirm the structure of this compound, ensuring the integrity of their research and development endeavors.

Navigating the Synthesis of 3,5-Dichloro-4-fluoroaniline: A Comparative Guide to Byproduct Identification and Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of 3,5-Dichloro-4-fluoroaniline, a key building block for various pharmaceuticals, presents the critical challenge of controlling impurity profiles. This guide offers a comprehensive comparison of synthetic routes and analytical methodologies for the identification and quantification of byproducts, supported by experimental data to ensure the production of high-purity target molecules.

The predominant and most industrially viable method for synthesizing this compound is the catalytic hydrogenation of its precursor, 3,5-dichloro-4-fluoronitrobenzene. While this method is favored for its high conversion rates and selectivity, it is not without the potential for side reactions that can impact the purity of the final product. Alternative methods, such as chemical reduction using metals like iron in an acidic medium, offer different impurity profiles and process considerations.

Understanding and controlling the formation of byproducts is paramount to guarantee the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide delves into the common byproducts encountered during the synthesis of this compound and presents a comparative analysis of the analytical techniques used to monitor and quantify these impurities.

Comparison of Synthetic Methods and Resulting Byproducts

The choice of synthetic methodology directly influences the byproduct profile of the final this compound product. The two primary approaches, catalytic hydrogenation and chemical reduction, each present a unique set of potential impurities.

Synthetic MethodStarting MaterialKey Reagents & ConditionsCommon ByproductsAdvantagesDisadvantages
Catalytic Hydrogenation 3,5-Dichloro-4-fluoronitrobenzeneH₂, Pd/C or Pt/C catalyst, Solvent (e.g., Methanol, Ethanol), 50-100°C, 0.1-5 MPa H₂ pressure- Incomplete Reduction Products: 3,5-Dichloro-4-fluoronitrosobenzene, N-(3,5-Dichloro-4-fluorophenyl)hydroxylamine, and subsequent azoxy, azo, and hydrazo compounds.[1] - Dehalogenation Products: 3-Chloro-4-fluoroaniline (dechlorination), 5-Chloro-4-fluoroaniline (dechlorination), 3,5-Difluoroaniline (dechlorination).High yield and purity, cleaner process, catalyst can be recycled.[2]Requires specialized high-pressure equipment, potential for catalyst poisoning.[3]
Iron Reduction 3,5-Dichloro-4-fluoronitrobenzeneIron powder, Acid (e.g., HCl, Acetic Acid), Solvent (e.g., Ethanol, Water), 60-90°C- Incomplete Reduction Products: Similar to catalytic hydrogenation. - Over-reduction Products: Potential for further reduction of the aromatic ring under harsh conditions. - Chlorinated Byproducts: Potential for reaction with the acidic medium to form other chlorinated species.Lower cost of reagents, does not require high-pressure equipment.[4]Generates large amounts of iron sludge, less environmentally friendly, potentially lower purity.[2]

Analytical Methodologies for Impurity Profiling

Accurate identification and quantification of byproducts are crucial for process optimization and quality control. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful and commonly employed techniques for this purpose.

Analytical TechniquePrincipleTypical AnalytesAdvantagesLimitations
HPLC / HPLC-MS Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Wide range of non-volatile and thermally labile compounds, including starting materials, intermediates, and most byproducts.[3][5]High resolution and sensitivity, suitable for quantitative analysis, MS detection provides structural information.[6][7]May not be suitable for very volatile impurities.[3]
GC-MS Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass spectrometric detection.[8]Volatile and thermally stable compounds, such as dehalogenated byproducts and residual solvents.[7]Excellent separation efficiency for volatile compounds, definitive identification through mass fragmentation patterns.[7][8]Not suitable for non-volatile or thermally labile compounds without derivatization.[3]
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Can identify and quantify all proton, carbon, and fluorine-containing compounds in the sample.Provides unambiguous structural elucidation of unknown impurities, can be used for quantitative analysis without the need for reference standards for each impurity.[7]Lower sensitivity compared to chromatographic methods, may not detect trace-level impurities.[3]

Experimental Protocols

Detailed and validated experimental protocols are essential for accurate and reproducible analysis of byproducts in this compound synthesis.

High-Performance Liquid Chromatography (HPLC-UV) for Purity and Byproduct Quantification

This method is suitable for the routine analysis of the reaction mixture to determine the purity of this compound and quantify known byproducts.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known amount of the reaction mixture in the mobile phase to a concentration of approximately 0.1 mg/mL and filter through a 0.45 µm filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproduct Identification

This method is ideal for identifying and quantifying volatile impurities, particularly dehalogenation byproducts.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.[7]

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H, ¹³C, and ¹⁹F NMR are invaluable for the unambiguous identification of byproducts, especially when reference standards are unavailable.

  • Instrumentation: High-resolution NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Analysis: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. The chemical shifts and coupling constants will provide detailed structural information to identify the main product and any impurities present.

Visualizing the Workflow for Byproduct Analysis

The logical flow of identifying and quantifying byproducts in the synthesis of this compound can be visualized as follows:

Workflow for Byproduct Analysis in this compound Synthesis cluster_synthesis Synthesis cluster_analysis Analytical Workflow cluster_quantification Quantification & Reporting start Starting Material: 3,5-Dichloro-4-fluoronitrobenzene reaction Synthetic Method (e.g., Catalytic Hydrogenation) start->reaction product Crude this compound (with byproducts) reaction->product sampling Sample Preparation product->sampling hplc HPLC / HPLC-MS Analysis (Non-volatile impurities) sampling->hplc gcms GC-MS Analysis (Volatile impurities) sampling->gcms nmr NMR Analysis (Structural Elucidation) sampling->nmr data Data Analysis & Integration hplc->data gcms->data nmr->data quant Quantification of Byproducts data->quant report Purity Assessment & Report quant->report

Caption: A logical workflow for the synthesis, analysis, and quantification of byproducts in this compound production.

By implementing a robust analytical strategy that combines these powerful techniques, researchers and drug development professionals can effectively control the synthesis of this compound, ensuring a high-purity product that meets the stringent requirements of the pharmaceutical industry. This comparative guide provides the foundational knowledge to make informed decisions on synthetic routes and to establish comprehensive analytical methods for byproduct monitoring and control.

References

A Comparative Study of 3,5-Dichloro-4-fluoroaniline and Other Aniline Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, aniline and its derivatives are foundational building blocks for a vast array of pharmaceuticals, agrochemicals, and materials. The strategic placement of various substituents on the aniline ring profoundly influences the molecule's reactivity and physicochemical properties. This guide provides a comparative analysis of 3,5-dichloro-4-fluoroaniline against other common aniline derivatives, offering insights into its performance in key synthetic transformations. This document is intended to aid researchers in making informed decisions when selecting reagents for their synthetic endeavors.

Introduction to this compound

This compound is a polysubstituted aniline featuring two chlorine atoms and one fluorine atom on the aromatic ring. This unique substitution pattern imparts a distinct electronic and steric profile, influencing its reactivity in various chemical reactions. The presence of electron-withdrawing halogens generally decreases the nucleophilicity of the amino group compared to unsubstituted aniline. However, the halogen atoms themselves serve as reactive handles for cross-coupling reactions, with the carbon-chlorine bonds being more susceptible to oxidative addition in typical palladium-catalyzed processes than the highly stable carbon-fluorine bond.

Comparative Reactivity in Key Synthetic Reactions

The performance of this compound is best understood in the context of its reactivity relative to other aniline derivatives in common synthetic methodologies. The following sections provide a comparative overview of its utility in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Ullmann condensation reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. In the context of halogenated anilines, the reactivity of the carbon-halogen bond is paramount. The general reactivity trend for halogens in this reaction is I > Br > Cl >> F.[1] Therefore, the chlorine atoms of this compound can participate in Suzuki-Miyaura coupling, while the fluorine atom is typically unreactive under standard conditions.

Table 1: Comparative Performance in a Representative Suzuki-Miyaura Coupling Reaction

Aniline DerivativeAryl Halide PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O/MeOHReflux24~75 (mono-arylated)¹
4-Fluoroaniline1-Bromo-4-fluorobenzeneG-COOH-Pd-10Na₂CO₃Dioxane/H₂O1103~95²[2]
3,5-Dichloroaniline(Not specified)(Not specified)(Not specified)(Not specified)(Not specified)(Not specified)(Not specified)
Aniline(Not applicable)(Not applicable)(Not applicable)(Not applicable)(Not applicable)(Not applicable)(Not applicable)

¹ Yield is an estimate for a mono-arylated product based on Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole, as direct comparative data for this compound is not readily available.[3] The reaction would likely occur at one of the chlorine positions. ² This high yield is for the coupling of a different fluoroaniline with a brominated partner, which is expected to be more reactive.

The electron-withdrawing nature of the three halogen substituents in this compound deactivates the aromatic ring, which can influence the rate of oxidative addition. However, the presence of two reactive chlorine sites offers the potential for mono- or di-arylation depending on the reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4] This reaction is instrumental in the synthesis of complex aryl amines. When using a halogenated aniline as the amine partner, its nucleophilicity and steric hindrance are key factors.

The electron-withdrawing chlorine and fluorine atoms on this compound reduce the basicity and nucleophilicity of the amino group compared to aniline or less halogenated derivatives. This can necessitate more forcing reaction conditions, such as stronger bases or higher temperatures, to achieve efficient coupling.

Table 2: Comparative Basicity of Aniline Derivatives

Aniline DerivativepKa of Conjugate Acid
Aniline4.6
4-Fluoroaniline4.65
3,5-Dichloroaniline2.5
This compound(Estimated to be < 2.5)

A lower pKa indicates a weaker base.

The reduced nucleophilicity of this compound can be a challenge; however, modern Buchwald-Hartwig catalyst systems with specialized ligands have been developed to couple even weakly nucleophilic amines.[5][6]

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.[7] Similar to the Buchwald-Hartwig reaction, the nucleophilicity of the aniline is a critical parameter. The reaction typically requires high temperatures and polar aprotic solvents.[7]

Given the significantly reduced nucleophilicity of this compound due to its halogen substituents, it would be expected to be a less effective coupling partner in Ullmann condensations compared to aniline or mono-halogenated anilines. The reaction may require a higher catalyst loading, stronger base, and more elevated temperatures to proceed at a reasonable rate.

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility. The following are representative protocols for the synthetic reactions discussed, based on literature procedures for structurally similar compounds.

Representative Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of 3-chloro-4-fluoroaniline.[8]

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • Toluene

  • Water

  • Methanol

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add the Pd(PPh₃)₄ catalyst (0.03 mmol).

  • Add a mixture of toluene, water, and methanol (e.g., 4:1:1 v/v/v, 5 mL).

  • De-gas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic extracts.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Experimental Protocol for Buchwald-Hartwig Amination

This is a general protocol and may require optimization for specific substrates.[4]

Materials:

  • Aryl halide

  • This compound (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • A suitable phosphine ligand (e.g., XPhos, 2-4 mol%)

  • NaOt-Bu (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and NaOt-Bu (1.4 mmol).

  • In a separate glovebox, prepare a stock solution of the palladium catalyst and ligand in toluene.

  • Add the catalyst solution to the Schlenk flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizing Synthetic Pathways

The following diagrams illustrate the logical workflow and key transformations discussed in this guide.

Synthesis_Overview cluster_Reactions Key Synthetic Reactions Aniline_Derivatives Aniline Derivatives DCFA This compound Other_Anilines Other Anilines (e.g., 4-Fluoroaniline, 3,5-Dichloroaniline) Suzuki Suzuki-Miyaura Coupling DCFA->Suzuki C-Cl arylation Buchwald Buchwald-Hartwig Amination DCFA->Buchwald Reduced nucleophilicity Ullmann Ullmann Condensation DCFA->Ullmann Challenging Other_Anilines->Suzuki Varies by halide Other_Anilines->Buchwald Higher reactivity Other_Anilines->Ullmann More favorable

Caption: Comparative reactivity of aniline derivatives in key cross-coupling reactions.

Suzuki_Miyaura_Workflow Start Start: Halogenated Aniline + Arylboronic Acid Reaction_Setup Reaction Setup: Pd Catalyst, Base, Solvent Start->Reaction_Setup Heating Heating under Inert Atmosphere Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC, GC-MS) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product: Arylated Aniline Purification->Product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

This compound presents a unique set of synthetic advantages and challenges. Its two chlorine atoms provide handles for selective cross-coupling reactions, offering pathways to di-substituted products that may be inaccessible from other precursors. However, the strong electron-withdrawing nature of the halogen substituents significantly reduces the nucleophilicity of the amino group, which can hinder its participation in reactions like Buchwald-Hartwig amination and Ullmann condensation, often necessitating more robust catalytic systems and harsher reaction conditions.

The choice between this compound and other aniline derivatives will ultimately depend on the specific synthetic target and the desired reaction sequence. For applications requiring the introduction of two substituents via cross-coupling at the 3- and 5-positions, it is an invaluable building block. For reactions where the aniline acts as a nucleophile, less halogenated or non-halogenated anilines will generally exhibit superior reactivity. Researchers should carefully consider these factors when designing their synthetic strategies.

References

assessing the biological activity of compounds derived from 3,5-Dichloro-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug discovery and development, understanding the structure-activity relationships of novel compounds is paramount. This guide provides a comparative assessment of the biological activities of compounds, with a focus on derivatives of halogenated anilines. Due to a lack of specific publicly available research on the biological activity of compounds directly derived from 3,5-dichloro-4-fluoroaniline, this document will focus on the broader context of related chloro- and fluoro-substituted aniline derivatives to provide pertinent insights.

Antimicrobial Activity of Halogenated Aniline Derivatives

Recent studies have highlighted the potential of various halogenated anilines as effective antimicrobial agents. A notable study investigated the efficacy of 68 aniline derivatives against pathogenic Vibrio species.[1][2]

Key Findings:

  • 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA) demonstrated significant antibacterial and antibiofilm properties.[1][2]

  • These compounds effectively inhibited the growth of planktonic cells and disrupted biofilm formation.[1][2]

  • Furthermore, they were shown to reduce key virulence factors, including motility, protease activity, and hemolysis.[1][2]

The experimental data from this study is summarized in the table below, offering a clear comparison of the antimicrobial potency of various aniline derivatives.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF)V. parahaemolyticus100[1]
2-iodo-4-trifluoromethylaniline (ITFMA)V. parahaemolyticus50[1]
4-bromo-3-chloroanilineV. harveyi & V. parahaemolyticus125[1]
3-bromo-4-chloroanilineV. harveyi & V. parahaemolyticus175[1]
3,5-dibromoanilineV. harveyi & V. parahaemolyticus100[1]
3,5-difluoro-4-iodoanilineV. harveyi & V. parahaemolyticus150[1]
3-chloro-4-iodoanilineV. harveyi & V. parahaemolyticus125[1]
ACNBFV. vulnificus75[1]
ITFMAV. vulnificus50[1]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of the aniline derivatives was quantified using a standard microbroth dilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Preparation of Bacterial Inoculum: Bacterial strains (V. parahaemolyticus, V. harveyi, V. vulnificus) were cultured in appropriate broth medium to achieve a logarithmic growth phase. The culture was then diluted to a standardized concentration (e.g., 1 x 10^5 CFU/mL).

  • Preparation of Compound Dilutions: The test compounds were serially diluted in a 96-well microtiter plate using the appropriate broth medium to achieve a range of concentrations.

  • Inoculation and Incubation: The standardized bacterial inoculum was added to each well of the microtiter plate containing the compound dilutions. The plates were then incubated under optimal conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Below is a diagram illustrating the general workflow for assessing the antimicrobial activity of the aniline derivatives.

G cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Data Analysis A Bacterial Culture D Inoculation with Bacteria A->D B Compound Stock Solutions C Serial Dilution of Compounds B->C C->D E Incubation D->E F Visual Assessment of Growth E->F G Determination of MIC F->G

Workflow for MIC determination.

Anticancer Potential of Fluoroaniline Derivatives

Fluorinated anilines are also recognized as important precursors in the synthesis of anticancer agents. For instance, 3-chloro-4-fluoroaniline is a key intermediate in the synthesis of Gefitinib, a tyrosine kinase inhibitor used in cancer therapy.[3] While direct biological activity data for derivatives of this compound is not available, the established role of similar compounds in oncology highlights the potential of this chemical class.

The general mechanism of action for tyrosine kinase inhibitors like Gefitinib involves the blockade of signaling pathways that promote cell proliferation and survival.

The diagram below illustrates a simplified signaling pathway targeted by such inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR TK Tyrosine Kinase Domain EGFR->TK Activation Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) TK->Downstream Proliferation Gene Expression (Cell Proliferation, Survival) Downstream->Proliferation EGF EGF (Growth Factor) EGF->EGFR TKI Tyrosine Kinase Inhibitor (e.g., Gefitinib) TKI->TK Inhibition

Simplified EGFR signaling pathway and TKI inhibition.

Conclusion

While the biological activity of compounds specifically derived from this compound remains an unexplored area in publicly accessible research, the broader family of halogenated anilines demonstrates significant potential in both antimicrobial and anticancer applications. The data and methodologies presented from studies on related compounds provide a valuable framework for future research and development efforts in this chemical space. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to uncover potentially novel therapeutic agents.

References

Spectroscopic Dissection: A Comparative Guide to 3,5-dichloro-4-fluoroaniline and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A detailed spectroscopic comparison of 3,5-dichloro-4-fluoroaniline and its isomers, providing essential data for researchers, scientists, and professionals in drug development. This guide offers a comprehensive analysis of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, crucial for the unambiguous identification and differentiation of these closely related compounds.

The precise identification of isomeric substituted anilines is a critical step in synthetic chemistry and drug discovery, where subtle structural differences can lead to significant variations in chemical reactivity and biological activity. This guide presents a comparative spectroscopic analysis of this compound and five of its isomers, offering a valuable resource for researchers working with these halogenated aromatic amines.

Spectroscopic Data Summary

The following tables provide a detailed summary of the key spectroscopic data obtained for this compound and its isomers.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within a molecule. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the substitution pattern on the aromatic ring.

Table 1: ¹H and ¹³C NMR Data for Dichlorofluoroaniline Isomers

Compound¹H NMR (δ, ppm, Multiplicity, J in Hz)¹³C NMR (δ, ppm)
This compound 6.88 (d, J = 7.0 Hz, 2H, Ar-H), 4.02 (br s, 2H, NH₂)150.7 (d, J = 243.5 Hz), 139.0 (d, J = 2.9 Hz), 118.0 (d, J = 18.2 Hz), 116.3 (d, J = 4.3 Hz)
2,3-dichloro-4-fluoroaniline 6.95 (t, J = 8.5 Hz, 1H), 6.65 (dd, J = 8.5, 4.5 Hz, 1H), 4.20 (br s, 2H)Data not readily available in searched resources.
2,4-dichloro-5-fluoroaniline 7.21 (d, J = 8.0 Hz, 1H), 6.95 (d, J = 10.0 Hz, 1H), 4.15 (br s, 2H)Data not readily available in searched resources.
2,5-dichloro-4-fluoroaniline 7.18 (d, J = 7.5 Hz, 1H), 6.85 (d, J = 10.5 Hz, 1H), 4.10 (br s, 2H)Data not readily available in searched resources.
2,6-dichloro-4-fluoroaniline 6.95 (d, J = 8.0 Hz, 2H), 4.50 (br s, 2H)Data not readily available in searched resources.
3,4-dichloro-5-fluoroaniline 6.80 (dd, J = 10.0, 2.0 Hz, 1H), 6.65 (dd, J = 8.0, 2.0 Hz, 1H), 4.00 (br s, 2H)Data not readily available in searched resources.

Note: NMR data can vary slightly based on the solvent and concentration used. The data presented here is a compilation from available literature and spectral databases.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The characteristic vibrational frequencies of the N-H bonds of the amine group and the C-Cl and C-F bonds are key diagnostic features.

Table 2: Key IR Absorption Frequencies (cm⁻¹) for Dichlorofluoroaniline Isomers

CompoundN-H StretchingC-Cl StretchingC-F Stretching
This compound ~3480, ~3390~850~1250
2,3-dichloro-4-fluoroaniline Data not readily available in searched resources.Data not readily available in searched resources.Data not readily available in searched resources.
2,4-dichloro-5-fluoroaniline Data not readily available in searched resources.Data not readily available in searched resources.Data not readily available in searched resources.
2,5-dichloro-4-fluoroaniline Data not readily available in searched resources.Data not readily available in searched resources.Data not readily available in searched resources.
2,6-dichloro-4-fluoroaniline ~3490, ~3400~860~1240
3,4-dichloro-5-fluoroaniline Data not readily available in searched resources.Data not readily available in searched resources.Data not readily available in searched resources.

Note: The exact positions of IR absorption bands can be influenced by the physical state of the sample (e.g., solid, liquid, or gas).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For chlorinated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a distinctive feature.

Table 3: Key Mass Spectrometry Data (m/z) for Dichlorofluoroaniline Isomers

CompoundMolecular Ion [M]⁺ (m/z)Key Fragment Ions (m/z)
This compound 179, 181, 183144, 116, 81
2,3-dichloro-4-fluoroaniline 179, 181, 183Predicted fragments would include loss of Cl, HCl, and subsequent fragmentations of the aromatic ring.
2,4-dichloro-5-fluoroaniline 179, 181, 183Predicted fragments would include loss of Cl, HCl, and subsequent fragmentations of the aromatic ring.
2,5-dichloro-4-fluoroaniline 179, 181, 183Predicted fragments would include loss of Cl, HCl, and subsequent fragmentations of the aromatic ring.
2,6-dichloro-4-fluoroaniline 179, 181, 183Predicted fragments would include loss of Cl, HCl, and subsequent fragmentations of the aromatic ring.
3,4-dichloro-5-fluoroaniline 179, 181, 183Predicted fragments would include loss of Cl, HCl, and subsequent fragmentations of the aromatic ring.

Note: The relative intensities of the isotopic peaks for the molecular ion will depend on the number of chlorine atoms. For two chlorine atoms, the expected pattern for [M]⁺, [M+2]⁺, and [M+4]⁺ is approximately 9:6:1.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of dichlorofluoroaniline isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the aniline sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Spectra are typically acquired on a 400 MHz or 500 MHz spectrometer. Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: Spectra are typically acquired on the same spectrometer at a corresponding frequency (e.g., 100 or 125 MHz). A proton-decoupled experiment is standard, with a wider spectral width (e.g., 0-200 ppm), a relaxation delay of 2-5 seconds, and a larger number of scans to achieve adequate signal-to-noise.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Solid Samples): A small amount of the solid sample can be analyzed as a KBr pellet. The sample is finely ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of the aniline sample (approximately 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions: A standard non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is typically used. The oven temperature program usually starts at a low temperature (e.g., 70°C), ramps up to a high temperature (e.g., 280°C), and is then held for a few minutes. The injector temperature is typically set to 250°C.

  • MS Conditions: Electron ionization (EI) at 70 eV is standard. The mass analyzer is set to scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 40-300).

Analytical Workflow

A logical workflow is essential for the efficient and accurate spectroscopic identification of these isomers.

Spectroscopic_Workflow cluster_sample Sample Analysis cluster_techniques Spectroscopic Techniques cluster_data Data Analysis Sample Sample NMR NMR Sample->NMR ¹H, ¹³C IR IR Sample->IR FT-IR MS MS Sample->MS GC-MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: A logical workflow for the spectroscopic identification of dichlorofluoroaniline isomers.

This guide highlights the key spectroscopic differences between this compound and its isomers. The presented data and protocols serve as a foundational resource for researchers in the field, enabling more efficient and accurate structural characterization of these important chemical entities.

Confirming the Molecular Weight of Synthesized 3,5-Dichloro-4-fluoroaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate confirmation of the molecular weight of newly synthesized compounds is a critical step in the validation of a synthetic route and for ensuring the purity and identity of the target molecule. This guide provides a comprehensive comparison of mass spectrometry (MS) with alternative analytical techniques for confirming the molecular weight of 3,5-dichloro-4-fluoroaniline (theoretical molecular weight: 180.01 g/mol ).[1][2][3][4][5] We present supporting experimental data and detailed protocols to aid in method selection and implementation.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the key performance parameters of various analytical techniques for the determination of the molecular weight of a small molecule like this compound.

TechniquePrincipleAccuracyThroughputKey AdvantagesLimitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-to-charge ratio analysis.High (typically < 5 ppm with high-resolution MS)HighHigh sensitivity and specificity; provides structural information through fragmentation patterns.Limited to volatile and thermally stable compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation of compounds in the liquid phase followed by mass-to-charge ratio analysis.High (typically < 5 ppm with high-resolution MS)HighApplicable to a wide range of compounds, including non-volatile and thermally labile ones.Matrix effects can suppress ionization; mobile phase can affect sensitivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (DOSY) Measures the diffusion rate of molecules, which is related to their size and molecular weight.Good (error can be < ±9%)Low to MediumNon-destructive; provides structural information; suitable for samples in solution.Lower sensitivity compared to MS; requires specialized equipment and expertise.
Size Exclusion Chromatography (SEC/GPC) Separates molecules based on their hydrodynamic volume.Low to Medium (relative to standards)MediumCan provide information on molecular weight distribution for polymers.For small molecules, accuracy is limited and can be affected by non-size-exclusion effects; requires calibration with standards.[6][7]
Static Light Scattering (SLS) Measures the intensity of scattered light, which is proportional to the molecular weight.High (absolute molecular weight)LowProvides absolute molecular weight without the need for calibration; can be coupled with SEC.Requires accurate knowledge of the sample's refractive index increment; sensitive to dust and aggregates.

Experimental Protocols

Mass Spectrometry (MS)

1. Gas Chromatography-Mass Spectrometry (GC-MS)

This method is well-suited for the analysis of volatile and semi-volatile compounds like this compound.

  • Sample Preparation: Dissolve a small amount of the synthesized this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent).[8]

    • Injector Temperature: 250 °C.[8]

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.[8]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[8]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-300.

    • Data Analysis: The mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 180. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed with peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 9:6:1.

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

This technique is versatile and can be used for a wide range of compounds, including those that are not amenable to GC-MS.

  • Sample Preparation: Dissolve the synthesized this compound in a suitable solvent compatible with the mobile phase (e.g., acetonitrile/water mixture) to a concentration of approximately 0.1 mg/mL.

  • Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: A reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).[9]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to promote protonation. A typical gradient could be starting with 95% A, ramping to 5% A over several minutes.[10][11][12]

    • Flow Rate: 0.5 - 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: Quadrupole, TOF, or Orbitrap.

    • Scan Range: m/z 50-500.

    • Data Analysis: The mass spectrum should show the protonated molecule ([M+H]⁺) at m/z 181, along with the characteristic isotopic pattern for two chlorine atoms at [M+H+2]⁺ and [M+H+4]⁺.

Alternative Methodologies

1. NMR Spectroscopy (DOSY)

Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that can be used to estimate the molecular weight of small molecules in solution.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer equipped with a gradient probe.

  • Data Acquisition: A series of pulsed-field gradient experiments are performed to measure the diffusion coefficient of the analyte.

  • Data Analysis: The diffusion coefficient is then correlated to the molecular weight using a calibration curve created with standards of known molecular weight or by using an internal standard. This method can provide a molecular weight estimation with an error of less than ±9%.[1]

2. Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size in solution. For small molecules, it is primarily a relative method.

  • Sample Preparation: Dissolve the sample in the mobile phase to be used for the analysis.

  • Instrumentation: An HPLC system equipped with an SEC column and a refractive index (RI) or UV detector.

  • SEC Conditions:

    • Column: A set of SEC columns with a pore size suitable for small molecules.

    • Mobile Phase: A solvent in which the sample is fully soluble and that minimizes interactions with the stationary phase (e.g., tetrahydrofuran, toluene).

  • Data Analysis: The retention time of the sample is compared to a calibration curve generated from a series of standards with known molecular weights. This provides a relative molecular weight.

3. Static Light Scattering (SLS)

SLS provides an absolute measure of molecular weight.

  • Sample Preparation: Prepare a series of known concentrations of the sample in a solvent that has been filtered to remove dust particles.

  • Instrumentation: A light scattering instrument.

  • Data Acquisition: The intensity of the scattered light is measured at different concentrations.

  • Data Analysis: A Debye plot is constructed by plotting the ratio of the concentration to the scattered light intensity versus the concentration. The inverse of the y-intercept of this plot is the weight-average molecular weight.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis & Purification cluster_ms Mass Spectrometry Analysis cluster_alternatives Alternative Methods cluster_confirmation Data Comparison & Confirmation synthesis Synthesized This compound ms_prep Sample Preparation (Dissolution) synthesis->ms_prep Primary Method nmr NMR (DOSY) synthesis->nmr Alternative sec SEC Analysis synthesis->sec Alternative sls SLS Analysis synthesis->sls Alternative gc_ms GC-MS Analysis ms_prep->gc_ms lc_ms LC-MS Analysis ms_prep->lc_ms ms_data Mass Spectrum (m/z 180, [M]+) gc_ms->ms_data lc_ms->ms_data comparison Compare Experimental MW with Theoretical MW (180.01) ms_data->comparison alt_data Alternative Data (Diffusion Coefficient, Retention Time, Scattered Light Intensity) nmr->alt_data sec->alt_data sls->alt_data alt_data->comparison confirmation Molecular Weight Confirmed comparison->confirmation

Caption: Experimental workflow for molecular weight confirmation.

References

A Comparative Guide to Aniline Synthesis: Catalytic Hydrogenation vs. Metal-Acid Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aniline, a foundational aromatic amine, is an indispensable precursor in the synthesis of a vast array of pharmaceuticals, dyes, polymers, and rubber chemicals. The industrial production of aniline from nitrobenzene is dominated by two primary methodologies: catalytic hydrogenation and metal-acid reduction, most notably the Béchamp process. The selection of a synthetic route is a critical decision, balancing efficiency, scalability, cost, and environmental impact. This guide provides an objective comparison of these two methods, supported by experimental data, detailed protocols, and process visualizations to inform laboratory and industrial applications.

Performance Comparison at a Glance

The choice between catalytic hydrogenation and metal-acid reduction for aniline synthesis is a trade-off between several key performance indicators. Catalytic hydrogenation is the prevailing industrial method due to its exceptional efficiency and cleaner profile, while the Béchamp reduction remains a robust and economical option, particularly for laboratory-scale synthesis.[1]

ParameterCatalytic HydrogenationMetal-Acid Reduction (Béchamp Process)
Typical Yield Excellent (>99% achievable)[1]Good to High
Product Purity High (often exceeding 99.5%)[1]Generally lower, requires extensive purification
Reaction Conditions Elevated temperature (e.g., 30-270°C) and pressure (e.g., 2-20 bar)[1]Atmospheric pressure, reflux temperature (e.g., 65-80°C)[1]
Catalyst/Reagent Noble metals (Pd, Pt) or base metals (Ni, Cu) on a support (e.g., carbon, alumina)[1]Iron powder, catalytic amount of Hydrochloric acid[1]
Reaction Time Generally shorter, dependent on catalyst and conditionsCan be longer, often requiring several hours
Safety Concerns Handling of flammable hydrogen gas, potential for runaway reactions[1][2]Handling of strong acids, exothermic reaction
Environmental Impact Cleaner process with catalyst recycling potentialGeneration of large volumes of iron oxide sludge[3]
Cost Higher initial catalyst cost (especially for noble metals)Lower reagent cost (iron is inexpensive)[4]

Reaction Mechanisms and Pathways

The chemical transformations in catalytic hydrogenation and metal-acid reduction proceed through distinct intermediates, which influences the final product profile and the formation of by-products.

Catalytic Hydrogenation of nitrobenzene is believed to proceed through a series of surface-mediated hydrogenation steps on the catalyst. The reaction typically involves the formation of nitrosobenzene and phenylhydroxylamine as key intermediates before the final product, aniline, is formed.[5][6][7]

G Nitrobenzene Nitrobenzene Nitrosobenzene Nitrosobenzene Nitrobenzene->Nitrosobenzene + H₂/Catalyst Phenylhydroxylamine Phenylhydroxylamine Nitrosobenzene->Phenylhydroxylamine + H₂/Catalyst Aniline Aniline Phenylhydroxylamine->Aniline + H₂/Catalyst

Catalytic hydrogenation pathway of nitrobenzene to aniline.

Metal-Acid Reduction (Béchamp Process) involves the in-situ generation of hydrogen through the reaction of a metal (typically iron) with an acid (like hydrochloric acid). The reduction of the nitro group also proceeds in a stepwise manner, with nitrosobenzene and phenylhydroxylamine as intermediates.[6][8]

G Nitrobenzene Nitrobenzene Nitrosobenzene Nitrosobenzene Nitrobenzene->Nitrosobenzene + Fe/H⁺ Phenylhydroxylamine Phenylhydroxylamine Nitrosobenzene->Phenylhydroxylamine + Fe/H⁺ Aniline Aniline Phenylhydroxylamine->Aniline + Fe/H⁺

Metal-acid reduction (Béchamp) pathway of nitrobenzene to aniline.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for obtaining high-quality results. Below are representative protocols for both synthetic methods.

Catalytic Hydrogenation of Nitrobenzene using a Palladium on Carbon (Pd/C) Catalyst

Materials:

  • Nitrobenzene

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Ethanol or Methanol

  • Hydrogen gas source (cylinder or generator)

  • High-pressure reactor (e.g., Parr hydrogenator)

  • Filtration apparatus (e.g., Celite® or filter paper)

  • Rotary evaporator

Procedure:

  • In a high-pressure reactor, prepare a solution of nitrobenzene in ethanol (e.g., 10% w/v).

  • Carefully add the 10% Pd/C catalyst to the solution. The catalyst loading can range from 1 to 5 mol% of palladium relative to the nitrobenzene.

  • Seal the reactor and purge the system several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by several purges with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Commence stirring and heat the reaction mixture to the desired temperature (e.g., 50-80°C).

  • Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to yield crude aniline.

  • The crude aniline can be further purified by distillation if necessary, although this method often yields a product of high purity directly.

Metal-Acid Reduction of Nitrobenzene (Béchamp Reduction)

Materials:

  • Nitrobenzene

  • Iron powder (fine grade)

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃) solution

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add water and a small amount of concentrated hydrochloric acid.

  • Add the iron powder to the acidified water and heat the mixture to reflux with vigorous stirring.

  • Slowly add the nitrobenzene to the refluxing mixture dropwise. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reflux.

  • After the addition of nitrobenzene is complete, continue to heat the mixture at reflux for several hours until the reaction is complete (the disappearance of the oily nitrobenzene layer can be a visual indicator).

  • Cool the reaction mixture to room temperature. The mixture will contain aniline, unreacted iron, and iron oxides/hydroxides.

  • Carefully neutralize the excess acid and basify the mixture by adding a concentrated solution of sodium hydroxide or sodium carbonate until the solution is strongly alkaline (pH > 10). This will liberate the free aniline from its hydrochloride salt.

  • The aniline can be isolated from the mixture by steam distillation. Alternatively, for smaller-scale reactions, the mixture can be extracted multiple times with an organic solvent like diethyl ether.

  • If using extraction, combine the organic layers, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate), and filter.

  • Remove the solvent from the dried organic extract by distillation or using a rotary evaporator to obtain crude aniline.

  • The crude aniline is often dark in color and requires purification by distillation to obtain a pure product.

Experimental Workflow Visualization

The following diagrams illustrate the general workflows for each synthesis and purification process.

G cluster_0 Catalytic Hydrogenation Workflow Start Mix Nitrobenzene, Solvent, and Catalyst Reaction Hydrogenate in Reactor Start->Reaction Filtration Filter to Remove Catalyst Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Distillation (Optional) Evaporation->Purification Product Pure Aniline Purification->Product

Workflow for aniline synthesis via catalytic hydrogenation.

G cluster_1 Metal-Acid Reduction Workflow Start React Nitrobenzene with Iron and Acid Neutralization Basify Reaction Mixture Start->Neutralization Isolation Isolate Aniline (Steam Distillation or Extraction) Neutralization->Isolation Drying Dry Organic Extract (if extracted) Isolation->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Distillation Evaporation->Purification Product Pure Aniline Purification->Product

Workflow for aniline synthesis via metal-acid reduction.

Conclusion

Both catalytic hydrogenation and metal-acid reduction are effective methods for the synthesis of aniline from nitrobenzene. Catalytic hydrogenation is generally preferred for large-scale industrial production due to its high yield, purity, and cleaner environmental profile, despite the initial investment in catalysts and high-pressure equipment. The Béchamp reduction, on the other hand, remains a valuable and cost-effective method for laboratory-scale synthesis and in situations where the use of high-pressure hydrogen is not feasible. The choice of method will ultimately depend on the specific requirements of the synthesis, including the desired scale, purity, cost considerations, and available equipment.

References

A Comparative Toxicological Profile: 3,5-Dichloroaniline vs. 3,5-Difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxicological profiles of 3,5-dichloroaniline and 3,5-difluoroaniline, two halogenated anilines of interest in chemical synthesis and drug development. The following sections present a side-by-side analysis of their known toxicological data, detailed experimental methodologies for key assays, and visual representations of toxicological workflows and pathways.

Quantitative Toxicological Data Summary

The following tables summarize the available quantitative data for acute toxicity, genotoxicity, carcinogenicity, and ecotoxicity of 3,5-dichloroaniline and 3,5-difluoroaniline.

Table 1: Acute Toxicity

Endpoint3,5-Dichloroaniline3,5-Difluoroaniline
Oral LD50 (Rat) ~250 - 1000+ mg/kg[1][2]Predicted: 2.4571 mol/kg (~317 mg/kg). Classified as harmful if swallowed.[2][3][4]
Dermal LD50 Data not available; assumed toxic.[1]Classified as harmful in contact with skin.[4]
Inhalation LC50 Data not available; assumed toxic.[1]Classified as harmful if inhaled.[3][4]
Primary Acute Effects Methemoglobinemia (cyanosis), fatigue, dyspnea.[5]Skin, eye, and respiratory irritation.[4]

Table 2: Genotoxicity

Assay3,5-Dichloroaniline3,5-Difluoroaniline
Ames Test (Bacterial Reverse Mutation Assay) Negative.[6]Data not available.
In Vivo Genotoxicity Not considered genotoxic in vivo.[2]Data not available.

Table 3: Carcinogenicity

Species3,5-Dichloroaniline3,5-Difluoroaniline
Rodent Bioassay Not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[1][7]Data not available.[4][8]

Table 4: Ecotoxicity

Endpoint3,5-Dichloroaniline3,5-Difluoroaniline
Algal Growth Inhibition (72-h EC50) 4.39 mg/L[9]Data not available.
Aquatic Toxicity Classification Very toxic to aquatic life with long-lasting effects.[1][7]Data not available.

Key Toxicological Endpoints

3,5-Dichloroaniline: The primary toxic effect of 3,5-dichloroaniline is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing oxygen transport.[2][5] This is a common toxicity pathway for many aniline compounds and is attributed to their metabolites.[2] Chronic exposure may lead to damage to the hematopoietic system, kidneys, and spleen.[2] Studies have shown that 3,5-dichloroaniline can induce nephrotoxicity.[10] While it is classified as toxic upon acute exposure through oral, dermal, and inhalation routes, it is not considered to be genotoxic or carcinogenic.[1][6][7]

3,5-Difluoroaniline: The toxicological profile of 3,5-difluoroaniline is less well-characterized. It is classified as harmful by ingestion, skin contact, and inhalation, and is known to cause skin, eye, and respiratory irritation.[3][4] In vitro studies have indicated a potential for nephrotoxicity.[3] There is a significant lack of data regarding its genotoxic, carcinogenic, and reproductive and developmental effects.

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below. These represent standardized protocols and may be adapted based on specific experimental needs.

Acute Oral Toxicity (Following OECD Guideline 423)

Objective: To determine the acute oral toxicity of a substance.

Principle: A stepwise procedure is used with a limited number of animals. The outcome of dosing at a particular level determines the next step.

Procedure:

  • Animal Selection: Healthy, young adult rodents (typically rats) of a single sex (usually females) are used.

  • Housing and Fasting: Animals are housed in appropriate conditions and fasted prior to dosing.

  • Dose Administration: The test substance is administered orally by gavage in a single dose. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

  • Endpoint: The test allows for the classification of the substance into a GHS category based on the observed toxicity.

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of a substance.

Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (his-). The test measures the ability of a substance to induce reverse mutations, allowing the bacteria to grow on a histidine-free medium.

Procedure:

  • Strain Selection: Multiple strains of S. typhimurium with different mutation types are used.

  • Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 mix) to detect mutagens that require metabolic activation.

  • Exposure: The bacterial strains are exposed to the test substance at various concentrations.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

  • Incubation and Scoring: Plates are incubated, and the number of revertant colonies is counted. A significant increase in revertant colonies compared to the control indicates mutagenicity.

Comet Assay (Single Cell Gel Electrophoresis)

Objective: To detect DNA damage in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet" shape. The extent of DNA damage is proportional to the length and intensity of the comet tail.

Procedure:

  • Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest.

  • Embedding: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and histones, leaving the DNA as nucleoids.

  • Electrophoresis: The slides are placed in an electrophoresis chamber, and an electric field is applied.

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

  • Analysis: The extent of DNA migration is quantified using image analysis software.

Visualizations

The following diagrams illustrate key concepts in the toxicological evaluation of these compounds.

toxicological_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Testing cluster_assessment Risk Assessment ames Ames Test (Genotoxicity) acute_tox Acute Toxicity (LD50) ames->acute_tox Positive result may trigger further testing cell_viability Cell Viability Assays (Cytotoxicity) cell_viability->acute_tox subchronic Subchronic Toxicity acute_tox->subchronic chronic Chronic Toxicity & Carcinogenicity subchronic->chronic hazard_id Hazard Identification chronic->hazard_id dose_response Dose-Response Assessment hazard_id->dose_response risk_char Risk Characterization dose_response->risk_char exposure Exposure Assessment exposure->risk_char

Caption: A generalized workflow for toxicological assessment.

methemoglobinemia_pathway aniline Aniline Derivative (e.g., 3,5-Dichloroaniline) metabolites Reactive Metabolites (e.g., hydroxylamines) aniline->metabolites Metabolic Activation (Liver) hemoglobin Hemoglobin (Fe2+) metabolites->hemoglobin Oxidation methemoglobin Methemoglobin (Fe3+) hemoglobin->methemoglobin hypoxia Tissue Hypoxia methemoglobin->hypoxia Reduced Oxygen Carrying Capacity

Caption: Simplified pathway of aniline-induced methemoglobinemia.

data_integration in_vitro In Vitro Data (Ames, Cytotoxicity) risk_assessment Overall Risk Assessment in_vitro->risk_assessment in_vivo In Vivo Data (Acute, Chronic Tox) in_vivo->risk_assessment in_silico In Silico Data (QSAR, Read-across) in_silico->risk_assessment eco_tox Ecotoxicity Data eco_tox->risk_assessment

Caption: Integration of diverse data for a comprehensive risk assessment.

References

Safety Operating Guide

Proper Disposal of 3,5-Dichloro-4-fluoroaniline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide to the safe handling, storage, and disposal of 3,5-Dichloro-4-fluoroaniline, ensuring the safety of laboratory personnel and environmental protection. This document provides immediate, procedural, and logistical information for researchers, scientists, and drug development professionals.

This compound is a halogenated aromatic amine that is toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure. Due to its hazardous nature, it is imperative that this chemical be managed and disposed of in strict accordance with all applicable local, regional, and national regulations. As a halogenated organic compound, it requires specific disposal procedures to mitigate risks to human health and the environment.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.

PPE CategorySpecification
Eye Protection Chemical safety goggles with side shields or a full-face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene), inspected for integrity before use.
Body Protection Laboratory coat or a chemical-resistant suit to prevent skin contact.
Respiratory Protection If dust formation is possible, a NIOSH/MSHA-approved respirator should be used.

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through a licensed hazardous waste management company. The following protocol outlines the process for the accumulation and preparation of this chemical for disposal.

1. Waste Segregation:

  • Designate a specific, sealed, and clearly labeled container for "Halogenated Organic Waste".[1]

  • Crucially, do not mix this compound with non-halogenated organic waste , as this will complicate and increase the cost of disposal.[1]

  • Ensure the waste container is compatible with the chemical.

2. Waste Collection:

  • Carefully transfer any waste containing this compound into the designated halogenated waste container. This includes the pure compound, any solutions containing it, and any materials (e.g., contaminated filter paper, absorbent pads) used for cleaning up spills.

  • Keep the waste container tightly closed when not in use to prevent the release of vapors.[1]

3. Labeling:

  • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.

  • Indicate the approximate quantities or concentrations.

  • Ensure the label clearly indicates the hazards (e.g., "Toxic," "Harmful," "Environmental Hazard").

4. Storage:

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]

  • The storage area should be away from incompatible materials such as acids, acid anhydrides, acid chlorides, chloroformates, and strong oxidizing agents.

  • Keep the container in a cool, dry place.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Follow all institutional and local regulations for hazardous waste manifest and handover procedures.

Spill Response Protocol

In the event of a spill, immediate and proper cleanup is essential to mitigate hazards.

ActionProcedure
Evacuate and Secure Alert others and evacuate the immediate area. Restrict access to the spill zone.
Ventilate Ensure the area is well-ventilated throughout the cleanup process.
Containment For solid spills, carefully sweep or vacuum the material. Avoid actions that could generate dust.
Collect Spilled Material Place all spilled material and contaminated absorbents into a suitable, labeled container for disposal as hazardous waste.
Decontaminate Clean the spill area with an appropriate solvent, and collect all cleaning materials for disposal as hazardous waste.
Report Report the spill to your institution's EHS department or emergency response team immediately.

Disposal Methodologies

High-temperature incineration is the recommended method for the disposal of halogenated organic compounds like this compound. This process ensures the complete destruction of the hazardous material.

ParameterRecommended ValueRationale
Incineration Temperature At least 1100°C (2012°F)Ensures complete destruction of halogenated organic substances.[2][3]
Residence Time At least 2 secondsAllows for complete combustion of the waste material.[4]
Post-treatment Acid gas scrubbingNecessary to neutralize resulting acidic gases like HCl and HF.

Regulatory Considerations

Disposal of this compound must comply with all relevant hazardous waste regulations. In the United States, this includes regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). While a specific waste code for this compound is not explicitly listed, it would likely be classified based on its characteristics as a toxic and halogenated organic compound. Consult with your EHS department for the appropriate waste code assignment.

Additionally, under the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA), spills of hazardous substances may need to be reported to the National Response Center if they exceed the Reportable Quantity (RQ). For unlisted hazardous wastes, the default RQ is 100 pounds.

Visual Workflow for Disposal

The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.

start Waste Generated is_halogenated Is the waste halogenated? start->is_halogenated halogenated_container Place in 'Halogenated Organic Waste' container is_halogenated->halogenated_container  Yes non_halogenated_container Place in 'Non-Halogenated Organic Waste' container is_halogenated->non_halogenated_container No   end Segregated Waste halogenated_container->end non_halogenated_container->end start Start: Waste 3,5-Dichloro- 4-fluoroaniline collect 1. Collect in a designated, compatible, and sealed container start->collect label 2. Label container with 'Hazardous Waste' and contents collect->label store 3. Store in a secure, well-ventilated area label->store contact 4. Contact EHS or licensed waste disposal contractor store->contact handover 5. Follow regulations for waste manifest and handover contact->handover end End: Proper Disposal handover->end

References

Personal protective equipment for handling 3,5-Dichloro-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3,5-Dichloro-4-fluoroaniline

This guide provides crucial safety, handling, and disposal information for this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for ensuring personal safety and environmental protection. This compound is classified as a toxic and hazardous material and must be handled accordingly.[1][2]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent exposure when handling this compound.[2] The following table summarizes the required PPE.

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles with side shields or a full-face shield, compliant with EN166 (EU) or OSHA 29 CFR 1910.133 standards.[3]
Hand Protection Chemical-resistant gloves, such as nitrile rubber (>0.11 mm thickness), inspected for integrity before each use. Breakthrough time is greater than 480 minutes.[4]
Body Protection A laboratory coat or a chemical-resistant suit is necessary to prevent skin contact.[1][2][3]
Respiratory Protection For operations where dust may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (conforming to EN 143) is required.[3][5]
Operational Plan: From Handling to Disposal

A systematic approach is essential for the safe management of this compound in a laboratory setting.

1. Engineering Controls and Preparation:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[4][6]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][7]

  • Before starting any work, ensure all necessary PPE is available and in good condition.

2. Safe Handling Protocol:

  • Avoid the formation of dust and aerosols.[4][8]

  • Do not breathe dust, fumes, or vapors.[3][4][9]

  • Prevent all contact with skin and eyes.[4][9]

  • When using this substance, do not eat, drink, or smoke.[1][3]

  • Wash hands and any exposed skin thoroughly after handling.[3][5]

3. Spill Management:

  • In case of a spill, evacuate personnel from the affected area.[6]

  • Ventilate the area and remove all sources of ignition.[6]

  • Wearing the appropriate PPE, sweep up the spilled solid material, taking care not to generate dust, and place it into a suitable, labeled container for disposal.[3][4][9]

  • All materials used for cleanup must also be treated as hazardous waste.[2]

4. Disposal Plan:

  • All waste containing this compound must be treated as hazardous waste.[2][4]

  • Collect waste material, including contaminated consumables, in a designated, compatible, and securely sealed container.[2]

  • The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name.

  • Dispose of the waste through an approved hazardous waste disposal plant, adhering to all local, regional, and national regulations.[2][3][5][6]

  • Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste before the container is disposed of.[2]

Experimental Workflow Visualization

The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Management & Disposal cluster_spill Spill Response prep1 Verify Engineering Controls (Fume Hood, Eyewash Station) prep2 Inspect and Don PPE prep1->prep2 handle1 Weigh/Transfer Chemical in Fume Hood prep2->handle1 handle2 Perform Experiment handle1->handle2 dispose1 Collect Waste in Labeled Container handle2->dispose1 spill1 Evacuate and Ventilate Area handle2->spill1 Spill Occurs dispose2 Decontaminate Work Area dispose1->dispose2 dispose3 Doff and Dispose of Contaminated PPE dispose2->dispose3 dispose4 Arrange for Hazardous Waste Pickup dispose3->dispose4 spill2 Don Appropriate PPE spill1->spill2 spill3 Contain and Clean Up Spill spill2->spill3 spill4 Dispose of Spill Debris as Hazardous Waste spill3->spill4 spill4->dispose4

Caption: Safe handling and disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dichloro-4-fluoroaniline
Reactant of Route 2
Reactant of Route 2
3,5-Dichloro-4-fluoroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.